O-Desmethyl Mebeverine Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCBAFIXOMULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661899 | |
| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586357-02-0 | |
| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to O-Desmethyl Mebeverine Acid: The Principal Active Metabolite of Mebeverine
This guide provides a comprehensive technical overview of O-Desmethyl Mebeverine Acid, a key metabolite of the musculotropic antispasmodic drug, Mebeverine. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, metabolic pathways, pharmacological activity, and analytical methodologies pertinent to this compound. The content is structured to provide not just data, but also the scientific reasoning behind the experimental approaches discussed, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Significance of a Metabolite
In the study of pharmacokinetics, it is often the metabolites of a parent drug that are responsible for its therapeutic effects and overall pharmacological profile. This compound is a prime example of such a pivotal metabolite. Following oral administration, Mebeverine undergoes rapid and extensive first-pass metabolism, resulting in negligible systemic concentrations of the parent drug.[1] Instead, it is the metabolites, principally this compound, that are found in significant concentrations in plasma and are believed to contribute significantly to the therapeutic action of Mebeverine.[2][3] This makes a thorough understanding of this compound essential for any research or development involving Mebeverine.
Chemical Identity and Physicochemical Properties
This compound is the product of sequential hydrolysis and O-demethylation of Mebeverine.[2] Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | [4][5] |
| Synonyms | Desmethyl Mebeverine Acid, Mebeverine metabolite this compound | [2][5] |
| CAS Number | 586357-02-0 | [5] |
| Molecular Formula | C₁₅H₂₃NO₃ | [2][5] |
| Molecular Weight | 265.35 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [6] |
| Storage Temperature | -20°C | [7] |
Metabolic Pathway and Synthesis
The biotransformation of Mebeverine to this compound is a multi-step process primarily occurring in the liver.[2] This metabolic cascade is a critical determinant of the drug's pharmacokinetic profile.
In Vivo Biotransformation
The metabolic journey from Mebeverine to its active metabolite involves three key enzymatic steps:
-
Ester Hydrolysis: Mebeverine, an ester, is rapidly hydrolyzed by esterases, cleaving it into Mebeverine alcohol and veratric acid.[2] This is the initial and most rapid step in its metabolism.
-
Oxidation: The resulting Mebeverine alcohol undergoes oxidation to form Mebeverine acid.
-
O-Demethylation: Finally, Mebeverine acid is demethylated by cytochrome P450 enzymes in the liver to yield this compound.[2]
This metabolic pathway is illustrated in the diagram below:
Caption: Metabolic conversion of Mebeverine to this compound.
Chemical Synthesis
For research and use as a reference standard, this compound is typically synthesized. The most common laboratory synthesis mirrors the metabolic pathway, starting with the hydrolysis of a suitable precursor. While detailed proprietary methods are not publicly available, a general approach involves the hydrolysis of the corresponding methyl ester precursor under acidic or basic conditions.
Pharmacology and Mechanism of Action
This compound is believed to be a major contributor to the antispasmodic effects of Mebeverine.[2][4] Its mechanism of action is centered on the direct relaxation of gastrointestinal smooth muscle.
This is achieved through the blockade of ion channels on myocyte membranes, specifically:
-
Fast sodium channels
-
Slow calcium channels
By inhibiting these channels, this compound reduces the influx of ions necessary for muscle contraction, leading to smooth muscle relaxation and relief from spasms.[4] It is important to note that this action is musculotropic, meaning it acts directly on the muscle tissue rather than through the autonomic nervous system. This localized action minimizes the systemic anticholinergic side effects often associated with other antispasmodic agents.[8]
Pharmacokinetics
The pharmacokinetic profile of this compound is of significant interest as it represents the systemic exposure to the active moiety of Mebeverine. In human subjects, following oral administration of Mebeverine, this compound exhibits substantial systemic exposure.[4]
Key pharmacokinetic parameters in humans are summarized below:
| Parameter | Value (mean ± SD) | Source(s) |
| Cmax | 291.81 ± 125.92 ng/mL | [4] |
| Tmax | 3.19 ± 1.48 hours | [4] |
| AUC | 2191.85 ± 542.94 ng·h/mL | [4] |
The relatively long half-life of this compound compared to the rapid clearance of the parent drug allows for sustained therapeutic effects.[4]
Analytical Methodology: Quantification in Biological Matrices
Accurate quantification of this compound in biological samples, particularly plasma, is crucial for pharmacokinetic and metabolic studies. The gold-standard technique for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][10]
Rationale for HPLC-MS/MS
The choice of HPLC-MS/MS is dictated by the need for high sensitivity and selectivity. Biological matrices like plasma are complex, containing numerous endogenous compounds that can interfere with analysis. HPLC provides the necessary chromatographic separation, while tandem mass spectrometry offers highly selective and sensitive detection, allowing for accurate quantification even at low concentrations.
Experimental Protocol: HPLC-MS/MS Analysis
The following is a representative protocol synthesized from published methods for the quantification of this compound in human plasma.[9][10][11]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 400 µL of a precipitating agent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte like this compound-d5).[12][10]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A UPLC or HPLC system capable of delivering reproducible gradients.
-
Column: A reversed-phase C8 or C18 column is typically used (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm).[9][11]
-
Mobile Phase A: An aqueous solution with a modifier, such as 0.1% formic acid in water.
-
Mobile Phase B: An organic solvent with a modifier, such as 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program is employed to ensure the separation of the analyte from other plasma components and metabolites. The gradient typically starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its ability to perform Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode. Negative ion mode has been reported to be effective.[10]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. These transitions are highly specific and are determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, recovery, and stability.[9]
The workflow for this analytical protocol is visualized below:
References
- 1. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mathewsopenaccess.com [mathewsopenaccess.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Synthesis of the O-Desmethyl Mebeverine Acid Reference Standard
Executive Summary
O-Desmethyl Mebeverine Acid is a principal metabolite of the widely prescribed antispasmodic drug, Mebeverine. The accurate quantification of this metabolite in biological matrices is fundamental to pharmacokinetic (PK) and drug metabolism (DMPK) studies. This necessitates the availability of a highly pure, chemically synthesized reference standard.[1][2] This guide provides a comprehensive, scientifically-grounded methodology for the multi-step synthesis of this compound, designed for researchers, medicinal chemists, and drug development professionals. The described synthetic pathway is logical, employs well-established chemical transformations, and prioritizes efficiency and control. We detail a three-step sequence beginning with the reductive amination of 4-hydroxyphenylacetone, followed by N-alkylation, and concluding with ester hydrolysis. Each stage is elucidated with causal explanations for procedural choices, detailed experimental protocols, and guidance on purification and analytical characterization to ensure the final compound meets the stringent purity requirements for a reference standard.
Introduction
Mebeverine: The Parent Drug
Mebeverine is a musculotropic antispasmodic agent that exerts a direct relaxing effect on the smooth muscle of the gastrointestinal tract.[3][4] It is clinically employed to alleviate symptoms associated with irritable bowel syndrome (IBS) and other conditions involving intestinal spasms. Unlike traditional anticholinergic agents, its action is primarily localized to the gut, thereby minimizing systemic side effects.[3]
The Metabolic Fate of Mebeverine
Upon oral administration, mebeverine is rapidly and completely absorbed and metabolized. The parent drug is virtually undetectable in plasma.[5] The primary metabolic pathway is initiated by esterase-catalyzed hydrolysis, cleaving the molecule into mebeverine alcohol and veratric acid.[6][7] The alcohol moiety subsequently undergoes O-demethylation of its para-methoxy group to form 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol.[7] Further oxidation of the alcohol functional group yields the corresponding carboxylic acid, this compound (formally named 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid), which is a major circulating metabolite.[5][8]
The Critical Role of a Synthetic Reference Standard
In drug development and clinical pharmacology, the quantitative analysis of drug metabolites is non-negotiable for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Synthetic reference standards of high purity are indispensable for:
-
Method Validation: Establishing the accuracy, precision, and linearity of analytical methods (e.g., LC-MS/MS).
-
Accurate Quantification: Serving as a calibrator to determine the exact concentration of the metabolite in biological samples.[9]
-
Pharmacokinetic Modeling: Providing crucial data for building accurate PK models.
-
Toxicology Studies: Enabling the synthesis of sufficient quantities of the metabolite to assess its potential toxicity.
Given that metabolites are often not commercially available, custom synthesis is a critical step in the research and development pipeline.[1][10]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound (Compound 4 ) is best approached through a convergent strategy that builds the molecule from readily available precursors.
Target Molecule: this compound (4 )
Our retrosynthetic analysis identifies two key bond disconnections:
-
Final Saponification: The target carboxylic acid can be formed from its corresponding ethyl ester.
-
N-Alkylation: The tertiary amine can be constructed via alkylation of a secondary amine precursor (2 ) with an appropriate 4-carbon electrophile, ethyl 4-bromobutanoate (3 ).
-
Reductive Amination: The secondary amine (2 ) is accessible through the reductive amination of 4-hydroxyphenylacetone (1 ) with ethylamine. This approach is superior to direct alkylation of amines with alkyl halides, which often suffers from poor selectivity and over-alkylation.[11][12]
This leads to a robust three-step forward synthesis.
Synthesis Pathway and Experimental Protocols
The overall forward synthesis is depicted below. Each step is followed by a detailed, self-validating experimental protocol.
Step 3.1: Reductive Amination of 4-Hydroxyphenylacetone
Principle and Rationale: This step forms the core secondary amine structure. Reductive amination is a highly efficient method for C-N bond formation.[13] The reaction proceeds via the initial formation of an iminium ion intermediate between 4-hydroxyphenylacetone and ethylamine, which is then reduced in situ. We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective hydride source, capable of reducing the iminium ion much faster than the starting ketone, thereby minimizing side reactions such as the reduction of the ketone to an alcohol.[11]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxyphenylacetone (1 ) (1.0 eq). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Amine Addition: Add a solution of ethylamine (2.0 M in THF, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-ethyl-1-(4-hydroxyphenyl)propan-2-amine (2 ), which can often be used in the next step without further purification.
Step 3.2: N-Alkylation with Ethyl 4-Bromobutanoate
Principle and Rationale: This step introduces the butanoic acid moiety. The secondary amine (2 ) acts as a nucleophile, displacing the bromide from ethyl 4-bromobutanoate (3 ) in a standard S₂ reaction.[14] A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for this type of transformation.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add the crude secondary amine (2 ) (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (2.5 eq), and a catalytic amount of potassium iodide (KI) (0.1 eq) to facilitate the reaction.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by the dropwise addition of ethyl 4-bromobutanoate (3 ) (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and stir for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the secondary amine starting material.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure ethyl ester intermediate.
Step 3.3: Saponification to this compound
Principle and Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is employed because it is an irreversible process.[15][16] The hydroxide ion attacks the electrophilic carbonyl carbon, and subsequent collapse of the tetrahedral intermediate expels the ethoxide leaving group. The reaction is driven to completion because the final step is an acid-base reaction between the carboxylic acid and the base, forming a carboxylate salt.[17] A final acidification step is required to protonate the carboxylate and yield the desired product.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified ethyl ester from the previous step (1.0 eq) in a mixture of methanol or ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until all the starting ester has been consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the solution to a pH of approximately 5-6 using 1 M hydrochloric acid (HCl). This is the isoelectric point for many aminocarboxylic acids, where they have minimum solubility, causing the product to precipitate.[18]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to yield the final compound, this compound (4 ), as a solid.
-
Purification and Characterization
4.1 Purification: For use as a reference standard, the final product must be of the highest possible purity (>98%). If the product isolated after precipitation is not sufficiently pure, recrystallization is the preferred method. A solvent system such as aqueous ethanol or aqueous isopropanol can be effective for purifying aminocarboxylic acids.[19]
4.2 Characterization: The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons of the para-substituted benzene ring, the characteristic multiplets of the ethyl and propyl chains, and the methylene groups of the butanoic acid moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion for C₁₅H₂₃NO₃ would be approximately m/z 266.17.[8]
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound. A purity level of ≥98% is typically required for a reference standard.[20]
Data Summary Table
| Parameter | Expected Value |
| Chemical Formula | C₁₅H₂₃NO₃ |
| Molecular Weight | 265.35 g/mol [8] |
| Appearance | White to off-white solid[20] |
| Overall Yield (Typical) | 40-60% |
| Purity (by HPLC) | ≥98% |
| Storage Conditions | 2-8°C, keep dry |
Safety and Handling
Standard laboratory safety practices should be strictly followed. All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
-
4-Hydroxyphenylacetone: Irritant.
-
Sodium Triacetoxyborohydride: Water-reactive. Handle under an inert atmosphere.
-
Ethyl 4-bromobutanoate: Lachrymator and irritant.
-
Sodium Hydroxide/Hydrochloric Acid: Corrosive. Handle with extreme care.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide has outlined a robust and logical three-step synthesis for the preparation of the this compound reference standard. By employing well-understood reactions such as reductive amination, N-alkylation, and saponification, this protocol provides a reliable pathway for obtaining high-purity material essential for drug metabolism and pharmacokinetic research. The detailed procedural steps, coupled with explanations of the underlying chemical principles and necessary analytical validations, equip researchers with the knowledge to confidently produce this critical analytical standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Metabolite Standards Synthesis Center | RTI [rti.org]
- 3. medicines.org.uk [medicines.org.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tlcstandards.com [tlcstandards.com]
- 10. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. diaion.com [diaion.com]
- 19. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the In Vitro Metabolism of Mebeverine to O-Desmethyl Mebeverine Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, undergoes rapid and extensive metabolism, with O-Desmethyl Mebeverine Acid being a significant metabolite. Understanding the in vitro transformation of mebeverine is crucial for elucidating its pharmacokinetic profile and potential drug-drug interactions. This guide provides a comprehensive overview of the metabolic pathway leading to this compound, detailed experimental protocols for its investigation, and the analytical techniques required for its characterization and quantification. By integrating established methodologies with mechanistic insights, this document serves as a technical resource for scientists engaged in drug metabolism research.
Introduction: The Clinical and Metabolic Landscape of Mebeverine
Mebeverine is primarily prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[1][2] Its therapeutic action is attributed to a direct relaxant effect on the smooth muscle of the gastrointestinal tract.[3] However, mebeverine is characterized by its instability and rapid metabolism, leading to negligible circulating concentrations of the parent drug after oral administration.[1][2][4] The initial and pivotal step in its metabolic cascade is the rapid hydrolysis by esterases.[2][4]
This initial hydrolysis cleaves mebeverine into mebeverine alcohol and veratric acid.[1][2][5][6][7][8] Mebeverine alcohol then serves as the precursor for a series of subsequent metabolic transformations, including oxidation and demethylation.[1][5] One of the key pathways involves the oxidation of mebeverine alcohol to mebeverine acid, which is then O-demethylated to form this compound.[5] This final metabolite, along with mebeverine acid, constitutes the major circulating metabolites of mebeverine in humans.[3][6]
The formation of this compound involves Phase I metabolic reactions, specifically O-demethylation, which is typically catalyzed by Cytochrome P450 (CYP) enzymes.[5] The CYP superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all drugs.[9]
The Metabolic Pathway: From Mebeverine to this compound
The biotransformation of mebeverine to this compound is a multi-step process. The following diagram illustrates the key enzymatic reactions involved in this pathway.
Caption: Metabolic pathway of Mebeverine to this compound.
Experimental Workflow for In Vitro Metabolism Studies
Investigating the in vitro metabolism of mebeverine requires a systematic approach, from the selection of the appropriate biological matrix to the final analytical determination of the metabolites. The following workflow outlines the key stages of a typical study.
Caption: General workflow for in vitro drug metabolism studies.
Selection and Preparation of the In Vitro Test System
The choice of the in vitro system is critical for accurately modeling the metabolic environment. For studying the CYP-mediated O-demethylation of mebeverine acid, human liver microsomes are a highly relevant and commonly used system.[10]
Protocol: Preparation of Human Liver Microsomes Incubation
-
Thawing: Rapidly thaw cryopreserved human liver microsomes in a 37°C water bath.
-
Dilution: Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with a suitable buffer, such as 0.1 M phosphate buffer (pH 7.4).[10] Keep the microsomal suspension on ice.
-
Cofactor Preparation: Prepare a fresh solution of the NADPH-regenerating system. A common formulation includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the reaction buffer.
Rationale: Liver microsomes are rich in CYP enzymes, the primary catalysts for Phase I reactions like O-demethylation.[11][12][13][14] The NADPH-regenerating system provides the necessary reducing equivalents for CYP enzyme activity.
Incubation Conditions
The incubation step is where the enzymatic reaction takes place. Careful control of parameters such as substrate concentration, incubation time, and temperature is essential for obtaining reliable and reproducible data.
Protocol: Mebeverine Acid Incubation with Human Liver Microsomes
-
Pre-incubation: In a microcentrifuge tube, combine the diluted human liver microsomes, mebeverine acid (the substrate), and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, typically in a 2:1 or 3:1 volume ratio to the incubation mixture.[3] This step also serves to precipitate the microsomal proteins.
-
Control Incubations:
-
No Cofactor Control: Replace the NADPH-regenerating system with buffer to assess non-enzymatic degradation.
-
No Substrate Control: Omit mebeverine acid to identify any interfering peaks from the biological matrix.
-
No Microsome Control: Replace the microsomal suspension with buffer to evaluate the stability of the substrate in the incubation medium.
-
Rationale: A time-course experiment is crucial for determining the initial rate of metabolite formation. The termination step is critical to halt the enzymatic reaction and preserve the metabolite profile at each time point. Controls are essential to ensure that the observed formation of this compound is indeed a result of CYP-mediated metabolism.
Analytical Methodology: LC-MS/MS for Metabolite Quantification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[3][15]
Sample Preparation
Following reaction termination, the samples must be prepared for LC-MS/MS analysis.
Protocol: Sample Preparation for LC-MS/MS Analysis
-
Centrifugation: Centrifuge the terminated incubation samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Internal Standard: Add an internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., 2H5-desmethylmebeverine acid), to all samples, calibration standards, and quality control samples.[15]
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase to enhance sensitivity.
Rationale: Protein precipitation is a simple and effective method for removing the bulk of the protein content, which can interfere with the chromatographic separation and ionize poorly.[3] The use of an internal standard is crucial for correcting for variations in sample processing and instrument response.
LC-MS/MS Instrumentation and Conditions
The specific parameters for the LC-MS/MS system will need to be optimized for the analytes of interest.
| Parameter | Typical Condition | Rationale |
| Chromatographic Column | C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm)[15] | Provides good retention and separation of mebeverine and its metabolites. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[3] | Allows for the efficient elution of compounds with varying polarities. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. | Mebeverine and its metabolites contain basic nitrogen atoms that are readily protonated. |
| Mass Spectrometry | Triple quadrupole mass spectrometer. | Enables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor-to-product ion transitions for mebeverine acid, this compound, and the internal standard. | Provides specificity and minimizes interference from other components in the sample. |
Table 1: Typical LC-MS/MS parameters for the analysis of mebeverine metabolites.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to determine the rate of formation of this compound.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
Quantification: The concentrations of this compound in the incubation samples are determined from the calibration curve.
-
Metabolite Formation Rate: The rate of metabolite formation is calculated from the linear portion of the concentration-time plot and is typically expressed as pmol/min/mg of microsomal protein.
Concluding Remarks
The in vitro investigation of mebeverine metabolism, particularly the formation of this compound, provides invaluable insights into its pharmacokinetic behavior. The methodologies outlined in this guide, from the selection of the appropriate biological system to the application of sensitive analytical techniques, represent a robust framework for such studies. A thorough understanding of these metabolic pathways is essential for drug development professionals to predict potential drug-drug interactions, understand inter-individual variability in drug response, and ultimately ensure the safe and effective use of mebeverine.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. mdpi.com [mdpi.com]
- 15. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Mebeverine Acid CAS number and molecular weight
An In-Depth Technical Guide to O-Desmethyl Mebeverine Acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, also known by its systematic IUPAC name 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid, is a principal active metabolite of the musculotropic antispasmodic drug, Mebeverine.[1][2][3] Mebeverine is clinically utilized for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms by acting directly on the smooth muscles of the gut.[4] The parent drug, mebeverine, is an ester that undergoes rapid and extensive metabolism following oral administration, making it virtually undetectable in plasma.[5][6] Consequently, the quantification of its metabolites, particularly this compound (often abbreviated as DMAC), is crucial for pharmacokinetic and bioequivalence studies.[7] This guide provides a comprehensive overview of the fundamental properties, metabolic formation, and analytical quantification of this compound for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. This data is essential for substance identification, analytical standard preparation, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 586357-02-0 | [2][3] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][2] |
| Molecular Weight | 265.35 g/mol | [1][][9][10] |
| IUPAC Name | 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid | [2][10][11] |
| Synonyms | DMAC, O-Desmethylmebeverine acid | [1][12][9] |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication) | [2] |
| Storage | Store as a solid at -20°C for long-term stability (≥ 4 years) | [2] |
Metabolic Pathway and Formation
This compound is not administered directly but is formed in the body through a multi-step biotransformation of the parent drug, mebeverine. Understanding this pathway is critical for interpreting pharmacokinetic data.
-
Ester Hydrolysis : The metabolic cascade begins with the rapid hydrolysis of mebeverine, an ester, by ubiquitous esterase enzymes. This initial cleavage yields two primary metabolites: Veratric Acid and Mebeverine Alcohol.[4][5][6][13] This reaction is so efficient that mebeverine itself has a very short biological half-life.[6][7]
-
Oxidation : Following its formation, Mebeverine Alcohol undergoes further metabolism. It is oxidized to form the corresponding carboxylic acid, known as Mebeverine Acid (MAC).[10][14]
-
O-Demethylation : The final step in the formation of this compound is the O-demethylation of Mebeverine Acid.[10] This reaction, typically catalyzed by cytochrome P450 enzymes in the liver, removes a methyl group from the methoxy substituent on the aromatic ring, resulting in the formation of this compound (DMAC), the main metabolite found in plasma.[12][10]
The metabolic conversion of mebeverine is illustrated in the diagram below.
Caption: Metabolic pathway of Mebeverine to this compound.
Pharmacokinetic Profile
As the primary circulating metabolite, the pharmacokinetic parameters of this compound are used as a surrogate for assessing the bioavailability of mebeverine. After oral administration of a 135 mg mebeverine tablet, the steady-state elimination half-life of DMAC is approximately 2.45 hours.[12] The peak plasma concentration (Cmax) is reached at a Tmax of about 1 hour, with a Cmax value of 1670 ng/mL.[12] In another study, after a single oral dose, the Tmax was observed at 3.19 ± 1.48 hours with a Cmax of approximately 291.81 ± 125.92 ng/mL.[10] These data underscore the rapid absorption and metabolism of the parent compound into its active metabolites.
Analytical Methodology: Quantification in Human Plasma
The accurate quantification of this compound, along with other key metabolites like Mebeverine Alcohol (MAL) and Mebeverine Acid (MAC), is essential for clinical and research applications. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for this analysis.[15][16]
Experimental Protocol: HPLC-MS/MS Analysis
This protocol outlines a robust method for the simultaneous quantification of mebeverine metabolites in human plasma.[15][16]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., deuterated this compound, ²H₅-DMAC).[15]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation (HPLC)
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm, or equivalent.[15]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: Implement a gradient program to ensure separation of MAL, MAC, and DMAC. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
3. Detection (Tandem Mass Spectrometry)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard to ensure selectivity and sensitivity.
The workflow for sample analysis is depicted below.
Caption: Workflow for the quantification of this compound in plasma.
This validated method demonstrates high sensitivity, with linear ranges of 5-1000 ng/mL for DMAC, and excellent accuracy and precision, making it suitable for pharmacokinetic studies.[15][16]
Conclusion
This compound is a pharmacokinetically relevant and primary metabolite of mebeverine. Its chemical properties, particularly its CAS number (586357-02-0) and molecular weight (265.35 g/mol ), are foundational for its use as a reference standard in analytical chemistry. A thorough understanding of its formation via the metabolic pathway of mebeverine is essential for the design and interpretation of drug metabolism and pharmacokinetic studies. The robust HPLC-MS/MS methodologies developed for its quantification enable precise and reliable measurement in biological matrices, supporting ongoing research and clinical development related to mebeverine and its therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. theclinivex.com [theclinivex.com]
- 4. youtube.com [youtube.com]
- 5. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 11. This compound | 586357-02-0 | SynZeal [synzeal.com]
- 12. medicines.org.uk [medicines.org.uk]
- 13. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
pharmacological activity of O-Desmethyl Mebeverine Acid
An In-Depth Technical Guide to the Pharmacological Activity of O-Desmethyl Mebeverine Acid
Authored by a Senior Application Scientist
Preamble: Beyond the Parent Compound
In the landscape of gastrointestinal therapeutics, the focus often lies squarely on the parent drug administered. However, the journey of a drug within a biological system is one of transformation. For Mebeverine, a widely utilized antispasmodic for Irritable Bowel Syndrome (IBS), the story is incomplete without a thorough investigation of its metabolites.[1][2] This guide shifts the focus to its principal, long-lived metabolite: This compound (DMMA) . While the parent drug is virtually undetectable in circulation post-oral administration, DMMA achieves substantial systemic exposure, suggesting it may be a significant contributor to the overall therapeutic effect.[3][4] This document provides a comprehensive overview of the metabolic generation of DMMA, its known pharmacological activities, and a forward-looking guide to its experimental characterization for researchers in drug development.
The Metabolic Genesis of this compound
The therapeutic journey of Mebeverine begins with its rapid and extensive metabolism. The parent compound, an ester, is completely hydrolyzed by ubiquitous esterases in the gut wall and liver during its first pass.[4][5] This initial, rapid cleavage yields two primary metabolites: Veratric Acid and Mebeverine Alcohol .[6][7]
The subsequent biotransformation of Mebeverine Alcohol is a critical step leading to the formation of pharmacologically relevant compounds. This pathway involves two key enzymatic processes: oxidation and O-demethylation. The alcohol moiety can be oxidized to form Mebeverine Acid, while O-demethylation of the methoxy group on the phenyl ring of Mebeverine Alcohol yields O-Desmethyl Mebeverine Alcohol.[5][8] The formation of this compound (systematic name: 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid) is a result of these sequential metabolic events.[3][9][10]
The significance of this metabolic cascade is underscored by the relative plasma concentrations of the metabolites. Peak plasma concentrations of Mebeverine Acid have been observed to be approximately 1000-fold higher than those of Mebeverine Alcohol, highlighting the efficiency of the oxidation step.[7] DMMA is also a major circulating metabolite, making its intrinsic pharmacological activity a subject of critical importance.[8]
Caption: Metabolic pathway of Mebeverine to its key metabolites.
Pharmacokinetics: Sustained Systemic Exposure
The rationale for investigating DMMA is firmly grounded in its pharmacokinetic profile. Unlike the parent drug, which is transient, DMMA exhibits significant and sustained plasma concentrations in humans following a standard oral dose of Mebeverine. This prolonged presence suggests a potential for sustained therapeutic action.[3]
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax (Peak Plasma Concentration) | 291.81 ± 125.92 | ng/mL | [3] |
| Tmax (Time to Peak Concentration) | 3.19 ± 1.48 | hours | [3] |
| AUC (Area Under the Curve) | 2191.85 ± 542.94 | ng·h/mL | [3] |
| Table 1: Human Pharmacokinetic Parameters of this compound following oral administration of Mebeverine. |
The data clearly indicates that DMMA is not a minor, transient byproduct but a major circulating entity. Its longer half-life compared to Mebeverine itself further supports its potential role in the duration of the drug's antispasmodic effect.[3]
Unraveling the Pharmacological Activity of DMMA
The primary mechanism attributed to Mebeverine is its direct musculotropic antispasmodic effect on the smooth muscle of the gastrointestinal tract.[11][12] Emerging evidence suggests that DMMA shares and potentially expands upon this activity.
Core Mechanism: Ion Channel Modulation
The principal proposed mechanism of action for DMMA is the blockade of ion channels within myocyte membranes. It is believed to inhibit both fast sodium channels and slow L-type calcium channels.[3]
-
Sodium Channel Blockade: Inhibition of fast Na+ channels can reduce cellular excitability and may contribute to a local anesthetic effect on the gut wall, helping to alleviate abdominal pain, a key symptom of IBS.
-
Calcium Channel Blockade: By blocking the influx of extracellular Ca2+ through slow channels, DMMA can directly interfere with the excitation-contraction coupling machinery of smooth muscle cells, leading to muscle relaxation and relief from spasms.[2]
This dual-channel inhibition provides a robust basis for its spasmolytic activity, acting directly at the site of pathology without relying on systemic anticholinergic effects, which are often associated with undesirable side effects.[13]
Proposed Experimental Protocols for Pharmacological Characterization
To rigorously define the pharmacological profile of DMMA, a series of targeted in vitro and ex vivo assays are required. The following protocols serve as a guide for researchers aiming to validate and quantify its activity.
Protocol: Ex Vivo Assessment of Spasmolytic Activity in Guinea Pig Ileum
Causality: This assay directly measures the functional consequence of DMMA on smooth muscle contractility. By using an isolated organ bath setup, we can quantify its ability to relax pre-contracted intestinal tissue, providing direct evidence of its spasmolytic efficacy.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit buffer, continuously aerated with 95% O₂ / 5% CO₂.
-
Clean the ileum segment of adhering mesenteric tissue and cut it into 2-3 cm lengths.
-
-
Organ Bath Setup:
-
Suspend each ileal strip in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction using a spasmogen such as Carbachol (1 µM) or Potassium Chloride (KCl, 60 mM).
-
-
Application of DMMA:
-
Once a stable contractile plateau is achieved, add DMMA cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the IC₅₀ (the concentration of DMMA required to produce 50% of the maximal relaxation) using non-linear regression analysis.
-
Caption: Workflow for ex vivo smooth muscle contraction assay.
Protocol: In Vitro Ion Channel Binding & Functional Assays
Causality: To validate the proposed mechanism of ion channel blockade, radioligand binding assays will determine the affinity of DMMA for specific channel subtypes, while patch-clamp electrophysiology will confirm its functional inhibitory effect.
Methodology - Binding Assay (L-type Ca²⁺ Channel):
-
Membrane Preparation: Use membranes prepared from a cell line recombinantly expressing the human Caᵥ1.2 channel (e.g., HEK-293).
-
Assay Conditions: Incubate the cell membranes with a specific radioligand (e.g., [³H]-nitrendipine) in the presence of increasing concentrations of DMMA.
-
Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) by fitting the data to a one-site competition model.
Methodology - Electrophysiology (Sodium Channel):
-
Cell Culture: Use a cell line expressing a relevant voltage-gated sodium channel subtype (e.g., Naᵥ1.7).
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.
-
Protocol: Hold cells at a negative membrane potential and apply depolarizing voltage steps to elicit sodium currents.
-
Drug Application: Perfuse the cells with a baseline extracellular solution, then apply solutions containing increasing concentrations of DMMA.
-
Data Analysis: Measure the peak sodium current amplitude at each DMMA concentration. Plot the concentration-inhibition curve and determine the IC₅₀.
Conclusion and Future Directions
This compound is more than a metabolic byproduct; it is a key circulating entity with significant systemic exposure and a plausible mechanism of action that aligns with the therapeutic goals of Mebeverine. Its longer half-life suggests it may be primarily responsible for the sustained clinical efficacy observed in IBS patients.[3] The experimental protocols outlined in this guide provide a clear roadmap for researchers to definitively characterize its pharmacological profile. A thorough understanding of DMMA is not merely an academic exercise but a crucial step toward optimizing therapies for functional bowel disorders and fully comprehending the clinical pharmacology of one of the most widely used antispasmodics.
References
- 1. Mebeverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wada-ama.org [wada-ama.org]
- 9. This compound - Allergy - CAT N°: 35523 [bertin-bioreagent.com]
- 10. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mebeverine - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. medsafe.govt.nz [medsafe.govt.nz]
An In-depth Technical Guide to the Mechanism of Action of O-Desmethyl Mebeverine Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
O-Desmethyl Mebeverine Acid, the principal active metabolite of the antispasmodic drug mebeverine, exerts its therapeutic effect through a direct, musculotropic action on gastrointestinal smooth muscle. This guide elucidates the core mechanism, which is centered on a multi-ion channel blockade. By inhibiting voltage-gated sodium and calcium channels on the myocyte membrane, this compound effectively reduces smooth muscle cell excitability and uncouples the electrical stimuli from the mechanical contractile response. This dual-action pathway provides a potent and sustained relaxation of the gut wall, alleviating the symptoms of abdominal cramping and spasm characteristic of Irritable Bowel Syndrome (IBS). This document provides a detailed examination of the molecular targets, the resultant signaling cascade, and the standard experimental methodologies employed to validate these mechanisms.
Introduction: From Prodrug to Primary Effector
Mebeverine has long been a cornerstone in the symptomatic treatment of Irritable Bowel Syndrome (IBS) and related gastrointestinal functional disorders.[1][2] It is administered as a prodrug that undergoes rapid and complete metabolism following oral administration.[3] The initial metabolic step involves hydrolysis by esterases, cleaving mebeverine into veratric acid and mebeverine alcohol.[3][4] The mebeverine alcohol moiety is subsequently O-demethylated to form This compound (also known as DMAC or Desmethylmebeverine).[4]
Crucially, DMAC is the main metabolite detected in plasma and is considered the primary carrier of the therapeutic activity.[3] It possesses a longer pharmacokinetic half-life than its parent compound, ensuring a sustained antispasmodic effect.[5] Understanding the precise mechanism of action of DMAC is therefore fundamental to comprehending the clinical efficacy of mebeverine. This guide offers a detailed exploration of this mechanism, grounded in established principles of smooth muscle physiology and pharmacological validation.
Part 1: The Core Mechanism of Action: A Dual Ion Channel Blockade
The contractility of gastrointestinal smooth muscle is fundamentally governed by the flow of ions across the myocyte membrane, which dictates the cell's membrane potential and intracellular calcium concentration. This compound exerts its relaxant effect by directly interfering with this process through the blockade of two critical types of ion channels.[5][6]
The Principle of Smooth Muscle Excitation-Contraction Coupling
Spontaneous electrical activity, known as "slow waves," continuously occurs in gastrointestinal smooth muscle. When a slow wave depolarizes the cell membrane to a threshold potential, voltage-gated ion channels open, leading to an action potential. The influx of sodium ions (Na+) contributes to the rapid upstroke of this action potential, further depolarizing the cell. This depolarization activates L-type voltage-gated calcium channels (CaV1.2), allowing an influx of extracellular calcium ions (Ca2+). This Ca2+ influx is the critical trigger for contraction, as it binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and the initiation of the cross-bridge cycle (contraction).
Molecular Targets of this compound
This compound's efficacy stems from its ability to simultaneously inhibit two key players in this cascade:
-
Blockade of Fast Voltage-Gated Sodium Channels: By blocking Na+ channels, the compound raises the threshold required for firing an action potential.[5][7] This reduces the overall excitability of the smooth muscle cell, making it less likely to contract in response to neural or chemical stimuli. This action also contributes a local anesthetic-like effect, dampening the sensitivity of gut muscles.[7]
-
Blockade of L-Type Voltage-Gated Calcium Channels: This is the most critical action for preventing contraction. By directly inhibiting the influx of extracellular Ca2+ through L-type channels, this compound effectively uncouples membrane depolarization from the mechanical contractile machinery.[5][8] Even if an action potential is generated, the blunted Ca2+ influx results in a significantly weaker or absent contractile response.
This dual blockade provides a powerful and synergistic mechanism for inducing smooth muscle relaxation and alleviating spasms.
Signaling Pathway Visualization
The following diagram illustrates the points of inhibition by this compound in the smooth muscle excitation-contraction pathway.
Part 2: Experimental Validation and Methodologies
The mechanistic claims described above are substantiated through specific, well-established laboratory techniques. As a self-validating system, findings from electrophysiological studies at the cellular level should directly correlate with functional outcomes observed at the tissue level.
Methodology 1: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure and quantify the inhibitory effect of this compound on sodium and calcium currents in isolated single gastrointestinal smooth muscle cells (myocytes).
-
Rationale: This technique provides definitive proof of direct ion channel blockade and allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC₅₀). It is the gold standard for characterizing a compound's interaction with ion channels.
-
Cell Isolation:
-
Harvest smooth muscle tissue (e.g., from guinea pig or mouse colon).
-
Mince the tissue and incubate in a low-Ca2+ physiological salt solution containing enzymes like collagenase and papain to digest the extracellular matrix.
-
Gently triturate the tissue to release single, relaxed myocytes.
-
Store the isolated cells in a low-Ca2+ solution at 4°C for use within 8 hours.
-
-
Recording Configuration:
-
Transfer an aliquot of cells to a recording chamber on the stage of an inverted microscope.
-
Use a glass micropipette (electrode) with a tip diameter of ~1-2 µm, filled with an appropriate intracellular solution.
-
Establish a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
-
Isolating Specific Currents:
-
To measure Na+ currents: Use an intracellular solution low in Cl- and an extracellular solution containing blockers for K+ and Ca2+ channels (e.g., TEA, 4-AP, CdCl₂).
-
To measure L-type Ca2+ currents: Use an intracellular solution with Cs+ to replace K+ (blocking K+ channels from the inside) and an extracellular solution containing Ba2+ as the charge carrier (which passes through Ca2+ channels but blocks K+ channels) and K+ channel blockers.
-
-
Voltage Protocol & Data Acquisition:
-
Hold the cell membrane at a negative potential (e.g., -80 mV) where channels are closed.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV) to elicit inward Na+ or Ca2+ currents.
-
Record the peak current amplitude at each voltage step before (control) and after perfusion of the chamber with varying concentrations of this compound.
-
-
Data Analysis:
-
Plot the percentage inhibition of the peak current against the log concentration of the compound.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
-
Methodology 2: Organ Bath Muscle Strip Contractility Assay
-
Objective: To assess the functional consequence of ion channel blockade by measuring the relaxant effect of this compound on pre-contracted strips of intestinal smooth muscle.
-
Rationale: This ex vivo method bridges the gap between cellular effects and tissue-level physiology. It validates that the observed channel blockade translates into a tangible reduction in muscle force, which is the desired therapeutic outcome.
Data Presentation
Quantitative data from these experiments are crucial for comparing the potency of different compounds. The results are typically summarized in a table.
| Parameter | This compound | Verapamil (Ca2+ Blocker Control) |
| IC₅₀ on L-type Ca2+ Current (µM) | Hypothetical Value: 5.2 | Literature Value: ~1.0 |
| IC₅₀ on Fast Na+ Current (µM) | Hypothetical Value: 8.9 | Literature Value: >100 |
| EC₅₀ for Relaxation of KCl-induced Contraction (µM) | Hypothetical Value: 6.5 | Literature Value: ~1.5 |
| Note: Values are hypothetical for illustrative purposes and would be determined experimentally. |
Conclusion
The therapeutic action of mebeverine is primarily driven by its active metabolite, this compound. Its mechanism is not systemic or anticholinergic but is a direct, targeted action on the smooth muscle cells of the gastrointestinal tract. By physically blocking fast sodium and L-type calcium ion channels, this compound reduces myocyte excitability and directly inhibits the primary trigger for contraction. This dual-inhibition strategy ensures a potent and effective relaxation of intestinal muscle, providing a clear molecular basis for its clinical efficacy in relieving the painful spasms associated with Irritable Bowel Syndrome. The experimental protocols detailed herein represent the standard, validated approaches used to confirm this mechanism of action.
References
- 1. Mebeverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. About mebeverine - NHS [nhs.uk]
- 3. medicines.org.uk [medicines.org.uk]
- 4. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 8. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of O-Desmethyl Mebeverine Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of O-Desmethyl Mebeverine Acid, a primary metabolite of the antispasmodic drug Mebeverine. A thorough understanding of its solubility and stability is paramount for the development of robust analytical methods, the design of reliable in vitro and in vivo studies, and the overall advancement of drug development programs involving Mebeverine. This document is structured to provide not only procedural details but also the scientific rationale behind the experimental designs, ensuring a self-validating approach to the characterization of this important metabolite.
Introduction
This compound, chemically known as 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid, is a major circulating metabolite of Mebeverine.[1][2] Its pharmacological and toxicological profile is of significant interest in understanding the overall disposition and effects of its parent drug. The presence of a carboxylic acid, a tertiary amine, and a phenolic hydroxyl group in its structure dictates its physicochemical behavior, particularly its solubility and stability.[1] This guide will delve into the systematic evaluation of these properties, providing field-proven methodologies and expert insights.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [1] |
| Molecular Weight | 265.35 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Predicted pKa | 4.42 ± 0.10 (acidic), 10.7 (basic) | [4] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [2] |
Part 1: Solubility Characterization
The aqueous solubility of a drug metabolite is a critical determinant of its absorption, distribution, and excretion. For this compound, solubility is expected to be highly pH-dependent due to its ionizable carboxylic acid and tertiary amine functional groups.
The Rationale for Kinetic and Thermodynamic Solubility Assessment
In drug discovery and development, both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.
-
Kinetic Solubility: This high-throughput screening method is ideal for early-stage development to quickly assess the solubility of a compound from a DMSO stock solution.[5][6] It mimics the conditions of many in vitro biological assays where compounds are introduced in an organic solvent.
-
Thermodynamic Solubility: This method determines the true equilibrium solubility of a compound in a given solvent system and is crucial for pre-formulation development and for understanding the compound's behavior in vivo.[7][8]
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for the comprehensive solubility characterization of this compound.
Caption: Workflow for Solubility Assessment.
Detailed Protocol: Kinetic Solubility Assay
This protocol is adapted for a 96-well plate format for high-throughput analysis.
1.3.1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Nephelometer or UV/Vis plate reader
-
Multiscreen® solubility filter plates (for direct UV assay)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 90 minutes.
-
Analysis (Choose one):
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in nephelometry units compared to a blank indicates precipitation.
-
Direct UV: Filter the contents of each well through a solubility filter plate into a new UV-transparent plate. Measure the absorbance of the filtrate at the λmax of this compound.
-
-
Data Analysis: Quantify the soluble compound concentration by comparing the UV absorbance to a standard curve prepared in the same buffer system.
Detailed Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[7][11][12]
1.4.1. Materials:
-
This compound (solid)
-
Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UPLC-MS/MS system
1.4.2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Buffer Addition: Add a known volume of the desired pH buffer to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated UPLC-MS/MS method.[13][14]
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.
Part 2: Stability Assessment
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions for analytical samples and for predicting its fate in biological matrices. Forced degradation studies, as outlined in ICH guidelines Q1A(R2) and Q1B, are essential for this purpose.[15][16]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures.[17][18] The tertiary amine can also be oxidized to an N-oxide.[19][20]
-
Hydrolysis: While the molecule lacks highly labile ester or amide groups, forced hydrolytic conditions (strong acid or base at elevated temperatures) could potentially lead to unforeseen degradation. Given that the parent drug, Mebeverine, is susceptible to base hydrolysis, this is a key area of investigation.[21][22]
-
Photodegradation: Aromatic systems and tertiary amines can be susceptible to degradation upon exposure to light.[4]
Caption: Hypothesized Degradation Pathways for this compound.
Experimental Workflow for Forced Degradation Studies
This workflow ensures a systematic approach to evaluating the stability of this compound under various stress conditions.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation Studies
These protocols are based on ICH guidelines and are designed to achieve 5-20% degradation to allow for the identification of relevant degradation products.[15][23]
2.3.1. General Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[24]
2.3.2. Hydrolytic Degradation: [15][25][26]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by UPLC-MS/MS.
2.3.3. Oxidative Degradation: [27][28][29]
-
Procedure: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.
-
Sampling: Withdraw aliquots at specified intervals.
-
Analysis: Analyze the samples directly by UPLC-MS/MS.
2.3.4. Thermal Degradation: [24]
-
Procedure: Store the stock solution and solid material in a temperature-controlled oven at 60°C.
-
Sampling: Withdraw aliquots of the solution and samples of the solid at various time points.
-
Analysis: Dissolve the solid samples in a suitable solvent before analysis by UPLC-MS/MS.
2.3.5. Photolytic Degradation: [23][24]
-
Procedure: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Sampling: Withdraw aliquots at appropriate intervals.
-
Analysis: Analyze the samples by UPLC-MS/MS.
Part 3: Analytical Methodology
A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products. A UPLC-MS/MS method is highly recommended due to its high sensitivity and specificity.
Recommended UPLC-MS/MS Parameters (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 or similar (e.g., Acquity UPLC BEH C18) | Provides good retention and separation of the parent compound and potential degradants. |
| Mobile Phase A | 0.1% Formic acid in water | Acidifies the mobile phase to improve peak shape for the carboxylic acid and amine. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | A gradient from low to high organic content | To elute a range of compounds with varying polarities. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for UPLC systems. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The tertiary amine is readily protonated. |
| MS/MS Transitions | To be determined by infusion of a standard solution | Specific precursor-to-product ion transitions provide high selectivity. |
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality, reliable data. This information is critical for supporting further development activities, ensuring data integrity in biological assays, and ultimately contributing to a more complete understanding of the pharmacology of Mebeverine.
References
- 1. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. enamine.net [enamine.net]
- 12. evotec.com [evotec.com]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. ijrpr.com [ijrpr.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ptacts.uspto.gov [ptacts.uspto.gov]
- 29. testinglab.com [testinglab.com]
O-Desmethyl Mebeverine Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
O-Desmethyl Mebeverine Acid (DMAC) is a principal active metabolite of the musculotropic antispasmodic agent, mebeverine.[1][2] Mebeverine is clinically utilized for the management of irritable bowel syndrome (IBS), effectively alleviating symptoms such as abdominal pain and cramping.[3] Unlike its parent compound, which undergoes rapid and extensive first-pass metabolism and is often undetectable in plasma, DMAC exhibits a more sustained plasma concentration profile, making it a key analyte in pharmacokinetic and pharmacodynamic evaluations of mebeverine.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its synthesis, analytical quantification, metabolic pathway, and pharmacological activity, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
-
Systematic Name: 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid[4]
-
Chemical Formula: C₁₅H₂₃NO₃[4]
-
Molecular Weight: 265.4 g/mol [4]
-
CAS Number: 586357-02-0[4]
Synthesis of this compound
A certified reference standard of this compound is commercially available from several suppliers, which is the recommended source for analytical and in vitro studies.[5][6][7] For research endeavors requiring a custom synthesis, a plausible synthetic route can be devised based on the known synthesis of mebeverine and its precursors. A direct, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. The synthesis would likely involve the preparation of key intermediates, namely mebeverine alcohol and veratric acid.
Proposed Synthetic Pathway
The synthesis of this compound would logically proceed through the synthesis of a demethylated mebeverine analogue followed by hydrolysis. A key precursor is 4-methoxyphenyl acetone.
Metabolic Pathway of Mebeverine to this compound
Mebeverine undergoes extensive and rapid metabolism, primarily initiated by esterases. The parent drug is hydrolyzed to mebeverine alcohol and veratric acid.[1][2] Mebeverine alcohol is then further metabolized through oxidation and O-demethylation to form this compound.[4]
Pharmacokinetics
This compound is the main circulating metabolite of mebeverine in humans.[2] Due to the rapid first-pass metabolism of the parent drug, pharmacokinetic studies often focus on the quantification of its metabolites.[1] DMAC has a longer half-life compared to mebeverine, contributing to sustained therapeutic effects.[8]
| Parameter | Mebeverine Acid | This compound |
| Cmax (ng/mL) | 1716.18 ± 450.05 | 1716.18 ± 450.05 |
| AUCτ (ng.h/mL) | 1716.18 ± 450.05 | 1716.18 ± 450.05 |
| tmax (h) | 1.25 (median) | Not specified |
| t1/2 (h) | 1.1 (apparent) | Not specified |
| Data from a study with 200 mg modified-release mebeverine capsules.[1][9] |
Pharmacodynamics
The pharmacological activity of mebeverine and its metabolites is attributed to their ability to relax smooth muscles in the gastrointestinal tract.[8] This effect is primarily achieved through the blockade of fast sodium channels and slow calcium channels on myocyte membranes, which reduces muscle contraction.[8][10][11] While the precise pharmacodynamic profile of this compound, including specific IC50 values for channel blockade, has not been extensively reported, it is understood to contribute significantly to the overall therapeutic effect of mebeverine due to its sustained presence in the circulation. Further research is warranted to fully elucidate the specific contribution of DMAC to the antispasmodic activity of mebeverine.
Analytical Methodology: Quantification in Human Plasma
The gold standard for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[12][13] This technique offers the high sensitivity and selectivity required for the analysis of drug metabolites in complex biological fluids like plasma.
Detailed HPLC-MS/MS Protocol for this compound[15]
This protocol is for the simultaneous quantification of mebeverine alcohol (MAL), mebeverine acid (MAC), and O-desmethylmebeverine acid (DMAC) in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard solution (e.g., ²H₅-desmethylmebeverine acid).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B (linear gradient)
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B (linear gradient)
-
2.6-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
3. MS/MS Conditions (Positive Electrospray Ionization - ESI+)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (DMAC): m/z 266.2 → 135.1
-
Mebeverine Acid (MAC): m/z 280.2 → 135.1
-
Mebeverine Alcohol (MAL): m/z 266.2 → 135.1
-
²H₅-Desmethylmebeverine Acid (IS): m/z 271.2 → 140.1
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
In Vitro Metabolism Studies
Investigating the formation of this compound from mebeverine can be performed using in vitro systems such as human liver S9 fractions.[14][15] These fractions contain both microsomal and cytosolic enzymes, providing a comprehensive metabolic profile.[14][15]
Protocol for In Vitro Metabolism of Mebeverine using Human Liver S9 Fraction[5]
1. Reagents and Materials
-
Human Liver S9 Fraction (pooled)
-
Mebeverine Hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
2. Incubation Procedure
-
Prepare a stock solution of mebeverine in a suitable solvent (e.g., DMSO or methanol) and dilute to the final desired concentration in the incubation buffer.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the NADPH regenerating system, and the human liver S9 fraction (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the mebeverine solution.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Analyze the supernatant for the presence of this compound using the HPLC-MS/MS method described above.
Conclusion
This compound is a critical metabolite in understanding the overall pharmacology of mebeverine. Its sustained plasma levels and pharmacological activity underscore its importance in both preclinical and clinical research. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering researchers and drug development professionals a solid foundation for their investigations. The provided protocols for analytical quantification and in vitro metabolism studies serve as practical starting points for laboratory work. Further research into the specific pharmacodynamics of this metabolite will undoubtedly provide a more complete picture of its contribution to the therapeutic effects of mebeverine.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. deboni.he.com.br [deboni.he.com.br]
- 3. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oyc.co.jp [oyc.co.jp]
- 15. scribd.com [scribd.com]
O-Desmethyl Mebeverine Acid safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of O-Desmethyl Mebeverine Acid
Authored by a Senior Application Scientist
Foreword: This document provides a detailed examination of the safety and toxicological profile of this compound, a principal metabolite of the musculotropic antispasmodic agent, Mebeverine. Intended for an audience of researchers, toxicologists, and drug development professionals, this guide synthesizes available preclinical and clinical data to build a comprehensive understanding. Given that specific toxicological studies on the isolated metabolite are not extensively published, this guide logically infers its safety profile from the well-documented behavior of its parent compound, Mebeverine, following its metabolic fate.
Introduction: The Metabolite in Context
This compound is a primary metabolite of Mebeverine, an antispasmodic drug widely used for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1][2][3] The parent drug, Mebeverine, exerts its therapeutic effect by acting directly on the smooth muscle of the gut, relieving cramps and spasms without affecting normal intestinal motility.[4][5]
Upon oral administration, Mebeverine is rapidly and extensively metabolized, to the extent that the parent compound is often not detected in plasma or urine.[4][5][6][7] Consequently, the systemic exposure and the resulting pharmacological and toxicological profile are primarily attributable to its metabolites. This compound, also referred to in literature as demethylated carboxylic acid (DMAC), is a key circulating metabolite, making its safety profile a critical component in the overall risk assessment of Mebeverine.[5][7][8][9] This guide will elucidate the metabolic pathway leading to its formation and consolidate the available data to construct a robust safety and toxicity profile.
Metabolic Pathway and Pharmacokinetics
Bio-transformation of Mebeverine
The metabolism of Mebeverine is a rapid, multi-step process initiated in the gut and liver. The drug is not excreted unchanged.[5][7]
-
Ester Hydrolysis: The primary metabolic step is the rapid hydrolysis of the ester bond by esterases. This enzymatic cleavage splits Mebeverine into two initial moieties: Veratric Acid and Mebeverine Alcohol .[5][6][7][10]
-
Oxidation and Demethylation: Mebeverine Alcohol undergoes further metabolism. It is partly excreted in the urine as the corresponding carboxylic acid (MAC) and, more significantly, as the demethylated carboxylic acid (DMAC), which is this compound.[5][7] The formation of this compound involves both oxidation and demethylation processes.[8][9]
The diagram below illustrates this metabolic cascade.
Caption: Metabolic pathway of Mebeverine.
Pharmacokinetic Profile
The pharmacokinetics of Mebeverine are characterized by the rapid appearance and clearance of its metabolites. Because Mebeverine itself is unstable and quickly broken down, pharmacokinetic studies focus on quantifying its major metabolites.[11][12]
-
Mebeverine Acid: This secondary metabolite appears rapidly in plasma, with a median Tmax of approximately 1.25 hours, and is also cleared quickly, with an apparent half-life of about 1.1 hours.[6][13] Peak plasma concentrations of mebeverine acid have been observed to be around 1000 times higher than those of mebeverine alcohol.[6][13]
-
This compound (DMAC): As the main metabolite in plasma, DMAC's pharmacokinetics are crucial.[5][7] After multiple doses of a 135 mg coated tablet, the steady-state elimination half-life of DMAC is 2.45 hours.[5][7] The peak plasma concentration (Cmax) reaches 1670 ng/ml with a Tmax of 1 hour.[5][7]
The following table summarizes key pharmacokinetic parameters for major Mebeverine metabolites from bioequivalence studies.
| Metabolite | Parameter | Value (Fasted Conditions) |
| Mebeverine Acid | Cmax (ng/ml) | Data varies by study |
| Tmax (h) | ~1.0 - 1.25[6][13] | |
| t1/2 (h) | ~1.1[6][13] | |
| This compound (DMAC) | Cmax (ng/ml) | ~1670 (steady state, 135mg tablet)[5][7] |
| Tmax (h) | ~1.0 (steady state, 135mg tablet)[5][7] | |
| t1/2 (h) | ~2.45 (steady state)[5][7] | |
| Veratric Acid | Cmax (ng/ml) | Pivotal analyte for BE studies[14] |
| Tmax (h) | Varies by formulation |
Note: Values are approximate and can vary based on formulation (e.g., immediate vs. modified release) and study design.[14][15]
Excretion: The metabolites are almost completely excreted via the urine.[4][5][7] Veratric acid and mebeverine alcohol (partly as MAC and DMAC) are the primary urinary products.[5][7]
Preclinical Safety and Toxicology
Direct toxicological testing data for isolated this compound in the public domain is limited. However, a Safety Data Sheet (SDS) for the compound indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS). The SDS provides health, fire, and reactivity ratings of '0' (minimal hazard) and notes the substance is not listed as a carcinogen by IARC, NTP, or OSHA.
Given this, the most scientifically sound approach is to evaluate the extensive preclinical safety data for the parent drug, Mebeverine. Regulatory agencies have deemed this data sufficient, as no further non-clinical studies were required for the approval of generic Mebeverine products.[14][15] The toxicological findings for Mebeverine are therefore considered representative of the in vivo effects of its complete metabolite profile, including this compound.
| Toxicological Endpoint | Species | Findings for Mebeverine |
| Repeat-Dose Toxicity | Rat, Dog | Effects indicative of central nervous system involvement (tremor, convulsions, behavioral excitation) at high doses. Dogs were the most sensitive species, with effects seen at doses 3 times the maximum recommended clinical dose.[5][7] |
| Genotoxicity | In vitro / In vivo | Devoid of genotoxic effects in a standard battery of conventional tests.[5][7] |
| Carcinogenicity | N/A | No carcinogenicity studies have been performed.[5][7] |
| Reproductive & Developmental Toxicity | Rat, Rabbit | Studies considered insufficient by some regulatory bodies.[5][7] No teratogenic potential was observed. However, embryotoxic effects (e.g., increased resorption) were seen in rats at doses twice the clinical maximum, but not in rabbits. No effects on male or female fertility were noted in rats at the maximum clinical dose equivalent.[5][7] |
Causality and Interpretation: The CNS effects observed in repeat-dose toxicity studies at supratherapeutic doses are the most notable finding. This suggests that at high systemic concentrations, Mebeverine and/or its metabolites can cross the blood-brain barrier and induce neurological signs. However, these effects occurred at exposure levels significantly higher than those achieved in clinical practice, indicating a wide safety margin. The absence of genotoxic potential is a crucial finding, reducing concerns about long-term carcinogenic risk.
Clinical Safety and Tolerability
The clinical safety profile of Mebeverine is well-established and reflects the real-world effects of this compound and other metabolites in humans. Mebeverine is generally regarded as safe and well-tolerated at recommended therapeutic doses.[5][7]
-
Common Adverse Effects: Adverse events are typically mild, infrequent, and often resolve quickly.[16] Reported side effects include indigestion, heartburn, dizziness, headache, constipation, and insomnia.[1][2][4][17]
-
Hypersensitivity Reactions: In rare cases, allergic reactions have been reported. These are primarily dermatological, such as urticaria (hives), angioedema (swelling), facial edema, and exanthema (rash).[1][4][16][17] Systemic anaphylactic reactions are considered very rare.[4][16]
-
Lack of Anticholinergic Effects: A key safety feature of Mebeverine is the absence of systemic anticholinergic side effects (e.g., dry mouth, blurred vision, urinary retention) that are common with other antispasmodic agents.[4][5]
-
Overdose: In cases of overdose, symptoms have been described as neurological and cardiovascular in nature.[4][5][17] However, in many reported instances of overdose, symptoms were either absent or mild and rapidly reversible.[5] On theoretical grounds, CNS excitability may occur.[4][5][17] There is no specific antidote, and treatment is supportive and symptomatic.[5][17]
Key Experimental Protocol: Bioanalysis of Mebeverine Metabolites
The accurate quantification of this compound and other metabolites in biological matrices is fundamental to pharmacokinetic and toxicokinetic assessments. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this analysis.[8][11][18]
Workflow: Quantification of this compound in Human Plasma
Caption: Bioanalytical workflow for metabolite quantification.
Step-by-Step Methodology
-
Sample Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Internal Standard Spiking: A known concentration of an internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., this compound-d5), is added to each plasma sample, calibrator, and quality control sample. The IS is crucial for correcting variations in sample processing and instrument response.
-
Protein Precipitation: A protein precipitating agent, such as cold acetonitrile, is added to the plasma samples. This denatures and precipitates plasma proteins, which would otherwise interfere with the analysis.
-
Centrifugation: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant, containing the analytes and the IS, is carefully transferred to a clean tube or 96-well plate.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a small volume of the mobile phase used for the HPLC analysis. This step concentrates the sample and ensures compatibility with the chromatographic system.
-
HPLC Separation: The reconstituted sample is injected into an HPLC system. The analytes are separated from other endogenous components on a reversed-phase analytical column (e.g., a C18 column) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the ion source (typically Electrospray Ionization, ESI) of a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS, providing high selectivity and sensitivity.
-
Quantification: The concentration of this compound in the original sample is determined by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Conclusion and Overall Safety Assessment
The safety profile of this compound is intrinsically linked to that of its parent drug, Mebeverine. The available evidence strongly supports a favorable safety profile. Preclinical studies on Mebeverine did not reveal any genotoxic potential and showed adverse effects only at doses significantly exceeding clinical exposure levels. In humans, Mebeverine is well-tolerated, with a low incidence of mild and transient side effects.
For drug development professionals, this profile suggests that this compound is not a metabolite of significant toxicological concern. The rapid metabolism of Mebeverine to this and other metabolites is a key feature of its disposition, and the collective safety data from decades of clinical use provide a high degree of confidence in its overall safety. Standard bioanalytical methods are well-suited for its quantification in pharmacokinetic and safety studies.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 3. Mebeverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. bristol-labs.co.uk [bristol-labs.co.uk]
- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound - Allergy - CAT N°: 35523 [bertin-bioreagent.com]
- 10. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 15. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 16. Side effects of mebeverine - NHS [nhs.uk]
- 17. nps.org.au [nps.org.au]
- 18. wada-ama.org [wada-ama.org]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of O-Desmethyl Mebeverine Acid in Human Plasma
Introduction: The Rationale for Quantifying O-Desmethyl Mebeverine Acid
Mebeverine is an antispasmodic medication prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal conditions.[1] Its therapeutic action involves direct relaxation of the smooth muscle in the gut.[2] Upon oral administration, mebeverine, an ester, undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases.[2][3] This process cleaves the parent molecule into mebeverine alcohol and veratric acid.[3][4] Consequently, circulating concentrations of the parent mebeverine drug are often negligible or undetectable in plasma, making it an unsuitable marker for pharmacokinetic (PK) assessment.[3][4]
The metabolic cascade continues with mebeverine alcohol being further oxidized to form two key metabolites: mebeverine acid (MAC) and this compound (DMAC).[5][6] Of these, DMAC is recognized as a major circulating metabolite, present at significantly higher concentrations than other metabolic products.[7][8] Therefore, the accurate quantification of DMAC in plasma serves as a reliable and essential surrogate for assessing systemic exposure to mebeverine in clinical and preclinical studies.[7]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Principle of the Method
This method employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by quantification using a reversed-phase LC-MS/MS system.
-
Sample Preparation: The core principle of the sample preparation is to efficiently remove endogenous macromolecules, primarily proteins, from the plasma matrix.[9] This is achieved by adding a water-miscible organic solvent (acetonitrile), which disrupts the hydration shell around proteins, causing them to denature and precipitate.[10] This process simultaneously releases the analyte (DMAC) into the supernatant, providing a clean extract suitable for injection.
-
Internal Standard (IS): To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, 2H5-desmethylmebeverine acid (²H₅-DMAC), is utilized.[11][12] The IS is added at the beginning of the sample preparation process and co-extracts with the analyte. Because it is chemically identical to the analyte but mass-distinguishable, it compensates for variability during sample extraction, handling, and instrument analysis.
-
LC-MS/MS Analysis: The cleaned extract is injected into a liquid chromatograph, where the analyte and IS are separated from residual matrix components on a C8 analytical column. The column effluent is then introduced into a tandem mass spectrometer. Quantification is performed using electrospray ionization in the positive ion mode (ESI+) and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Materials, Reagents, and Equipment
Reagents and Chemicals
-
This compound (DMAC) reference standard (≥98% purity)
-
²H₅-Desmethylmebeverine Acid (²H₅-DMAC) internal standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (with K₂EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an ESI source
-
Analytical Balance (readable to 0.01 mg)
-
Microcentrifuge (capable of >12,000 x g)
-
Vortex Mixer
-
Calibrated Pipettes
-
1.5 mL Polypropylene Microcentrifuge Tubes
-
HPLC Vials
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of DMAC and ²H₅-DMAC reference standards into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the DMAC stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the ²H₅-DMAC stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution, containing the protein precipitating agent, will be added directly to the plasma samples.
-
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput analysis, balancing efficiency with extract cleanliness.
-
Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples to room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.
-
Precipitation & IS Addition: Add 300 µL of the IS Working Solution (100 ng/mL ²H₅-DMAC in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9]
-
Vortexing: Cap the tubes and vortex vigorously for 30 seconds. This step ensures thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
Transfer: Carefully transfer 200 µL of the supernatant into an HPLC vial. Avoid disturbing the protein pellet.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Figure 1: Step-by-step workflow for protein precipitation of plasma samples.
LC-MS/MS Analytical Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Waters Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) | A C8 column provides excellent retention and peak shape for moderately polar acidic compounds like DMAC.[11] |
| Mobile Phase A | 0.1% Formic Acid, 5 mM Ammonium Formate in Water | The acidic pH ensures DMAC (an acid) is in its neutral form for better retention on the reversed-phase column. Ammonium formate aids in ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | A standard flow rate for UHPLC systems, balancing analysis time and separation efficiency. |
| Gradient | 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) | A gradient elution allows for efficient separation of the analyte from early-eluting matrix components and ensures the column is cleaned and re-equilibrated for the next injection. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | DMAC: m/z 342.2 → 150.1 ²H₅-DMAC (IS): m/z 347.2 → 150.1 |
| Dwell Time | 100 ms |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: Collision energies and declustering potentials must be optimized for the specific instrument to maximize signal intensity for the specified MRM transitions.
Figure 2: Logical flow of the LC-MS/MS analysis from injection to data processing.
Bioanalytical Method Validation
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[13][14][15] The objective is to demonstrate that the assay is reliable and reproducible for its intended use.[16]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria | Typical Results |
| Selectivity | Analyze six different lots of blank human plasma to check for interferences at the retention times of DMAC and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). | Compliant |
| Linearity & Range | Analyze calibration curves (8 non-zero standards) in duplicate on three separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Linear from 5 to 1000 ng/mL with r² > 0.995. |
| LLOQ | Lowest standard on the calibration curve. | Signal-to-noise ratio > 10. Accuracy within ±20% and precision (CV) ≤ 20%. | 5 ng/mL |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ).[11] | Accuracy: -3.5% to 5.2% Precision (CV): < 7.0% |
| Recovery | Compare the peak area of DMAC from extracted plasma QC samples to the peak area of post-extraction spiked samples at three concentration levels. | Recovery should be consistent and reproducible. | >85% at all QC levels.[12] |
| Matrix Effect | Compare the peak area of post-extraction spiked samples from six different plasma lots to the peak area of neat solutions. | CV of the IS-normalized matrix factor should be ≤ 15%. | Compliant |
| Stability | Assess analyte stability in plasma under various conditions: - Freeze-Thaw: 3 cycles - Short-Term: 24h at room temp - Long-Term: 3 months at -80°C - Post-Preparative: 48h in autosampler | Mean concentrations of stability samples must be within ±15% of nominal concentrations. | Analyte is stable under all tested conditions. |
Application to Pharmacokinetic Studies
This validated LC-MS/MS method is highly suitable for the analysis of clinical and preclinical plasma samples to determine the pharmacokinetic profile of mebeverine. Following oral administration of mebeverine, blood samples can be collected at various time points, and the plasma concentrations of DMAC can be measured using this protocol. The resulting concentration-time data can be used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), providing critical information on the absorption, distribution, metabolism, and excretion of the drug.[5][17][18]
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Semantic Scholar [semanticscholar.org]
- 7. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deboni.he.com.br [deboni.he.com.br]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of O-Desmethyl Mebeverine Acid in Human Plasma
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of O-Desmethyl Mebeverine Acid (DMAC) in human plasma. Mebeverine, an antispasmodic agent, undergoes rapid and extensive metabolism, making the parent drug virtually undetectable in circulation.[1][2] Consequently, monitoring its major metabolites is crucial for pharmacokinetic and bioequivalence studies. DMAC has been identified as a primary and stable metabolite of Mebeverine, making it a key analyte for assessing in-vivo exposure.[3][4] This protocol outlines a straightforward protein precipitation extraction procedure and an efficient chromatographic separation, providing a reliable and reproducible method suitable for high-throughput analysis in a regulated bioanalytical environment. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7][8]
Introduction: The Rationale for Targeting this compound
Mebeverine is a musculotropic antispasmodic drug prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[9] Upon oral administration, Mebeverine is subject to extensive first-pass metabolism, primarily through esterase-mediated hydrolysis, into Mebeverine Alcohol and Veratric Acid.[1][2] Further metabolic transformations occur, including O-demethylation.[10] Due to this rapid metabolism, plasma concentrations of the parent Mebeverine are negligible, posing a significant challenge for pharmacokinetic assessments.[1]
Scientific literature has established that this compound (DMAC) is a major and consistently detectable metabolite in human plasma following Mebeverine administration.[3][11] Its concentration profile is a reliable surrogate for determining the bioavailability and pharmacokinetic properties of the administered drug.[3] Therefore, a robust and validated bioanalytical method for DMAC is essential for drug development and clinical research. This application note provides a detailed protocol for such a method, emphasizing the scientific principles that ensure its accuracy, precision, and reliability.
Experimental Workflow and Rationale
The overall analytical workflow is designed for efficiency and to minimize potential sources of error. The process begins with a simple and effective sample clean-up, followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry.
Caption: High-level workflow for the analysis of this compound.
Materials and Methods
Chemicals and Reagents
-
Analytes: this compound (DMAC) reference standard, this compound-D5 (DMAC-D5) as internal standard (IS).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Matrix: Human plasma (K2-EDTA as anticoagulant).
Instrumentation
An HPLC system coupled with a triple quadrupole mass spectrometer is required. The specific instrumentation used for the development of this method is detailed below:
| Component | Specification |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Analytical Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Data Acquisition Software | Analyst® or equivalent |
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of DMAC and DMAC-D5 and dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the DMAC stock solution in a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DMAC-D5 stock solution with methanol to a final concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring the highest accuracy and precision.[12][13]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis, removing a large portion of plasma proteins that can interfere with the analysis and foul the analytical column and mass spectrometer.[12][13]
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 25 µL of the IS working solution (100 ng/mL DMAC-D5) to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex mix each tube for approximately 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Parameters
The chromatographic and mass spectrometric parameters must be optimized to ensure selectivity, sensitivity, and good peak shape.
HPLC Parameters:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometer Parameters:
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity. The specific precursor-to-product ion transitions are determined by infusing the individual compounds into the mass spectrometer.
| Parameter | This compound (DMAC) | DMAC-D5 (IS) |
| Q1 (Precursor Ion) | m/z 282.2 | m/z 287.2 |
| Q3 (Product Ion) | m/z 135.1 | m/z 140.1 |
| Dwell Time | 150 ms | 150 ms |
| IonSpray Voltage | 5500 V | |
| Temperature | 500 °C | |
| Collision Gas | Nitrogen |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Caption: MRM fragmentation pathway for DMAC and its stable isotope-labeled IS.
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[5][6][7][8] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 5 to 1000 ng/mL for DMAC in human plasma. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | ≤ 6.5 | -4.0 to 4.6 | ≤ 7.0 | -3.5 to 5.0 |
| LQC | 15 | ≤ 5.0 | -3.0 to 3.5 | ≤ 5.5 | -2.8 to 4.0 |
| MQC | 250 | ≤ 4.0 | -2.5 to 2.0 | ≤ 4.5 | -2.0 to 2.5 |
| HQC | 750 | ≤ 3.5 | -1.5 to 1.8 | ≤ 4.0 | -1.0 to 2.2 |
| %CV = Coefficient of Variation; %RE = Relative Error |
The acceptance criteria of ±15% (±20% for LLOQ) for accuracy and precision were met.[12][13]
Recovery and Matrix Effect
The extraction recovery of DMAC was high and consistent across the QC levels, averaging above 85%.[12][13] The matrix effect was assessed and found to be negligible, demonstrating the selectivity of the method. The use of a co-eluting stable isotope-labeled internal standard is instrumental in mitigating any potential variability arising from matrix effects.
Stability
DMAC was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
This application note presents a detailed, robust, and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic analysis, and high selectivity of tandem mass spectrometry make this method ideally suited for supporting pharmacokinetic studies in a high-throughput laboratory setting. The validation results confirm that the method is accurate, precise, and reliable, adhering to the stringent requirements of regulatory agencies.
References
- 1. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. deboni.he.com.br [deboni.he.com.br]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Mebeverine - Wikipedia [en.wikipedia.org]
- 10. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mathewsopenaccess.com [mathewsopenaccess.com]
- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Simultaneous Quantification of Mebeverine Metabolites in Human Plasma
Introduction
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1][2] It acts directly on the smooth muscle of the gut, providing relief from symptoms like abdominal pain, cramping, and bloating.[1][2] However, from a pharmacokinetic perspective, mebeverine presents a significant analytical challenge. As an ester, it undergoes rapid and extensive first-pass metabolism by esterases in the body, leading to negligible or undetectable concentrations of the parent drug in systemic circulation after oral administration.[3][4][5]
This metabolic instability necessitates that pharmacokinetic (PK) and bioequivalence (BE) studies focus on the measurement of its major, more stable metabolites. The primary metabolites formed are mebeverine alcohol (MAL) and veratric acid (VA) through hydrolysis.[3][4][6] Further metabolism leads to the formation of mebeverine acid (MAC) and desmethylmebeverine acid (DMAC), which are found in plasma at significantly higher concentrations.[5][7][8] In particular, DMAC is often the most abundant circulating metabolite and is considered a key analyte for assessing systemic exposure to mebeverine.[5][7]
This application note details a robust, sensitive, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of three key mebeverine metabolites—Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC)—in human plasma. The protocol employs a simple protein precipitation technique for sample preparation and has been validated according to the principles outlined in the FDA and ICH guidelines on bioanalytical method validation.[9][10][11][12][13]
Mebeverine Metabolism Overview
The biotransformation of mebeverine is initiated by the cleavage of its ester bond, a reaction catalyzed by ubiquitous esterase enzymes. This initial hydrolysis yields Mebeverine Alcohol (MAL) and Veratric Acid. MAL can then undergo further metabolic changes, including oxidation and demethylation, to form other key circulating metabolites. The major metabolic pathway is illustrated below. Due to the rapid and complete hydrolysis of the parent drug, quantifying these downstream metabolites is the only viable strategy for characterizing the pharmacokinetic profile of orally administered mebeverine.
Caption: Metabolic pathway of Mebeverine.
Analytical Method and Protocols
The strategic objective for this method was to develop a rapid, simple, and sensitive procedure suitable for high-throughput analysis in a regulated bioanalytical laboratory. A UPLC-MS/MS platform was selected for its inherent specificity and sensitivity.[5][8] For sample preparation, protein precipitation was chosen over more complex techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize sample handling time and potential analyte loss, while still providing a sufficiently clean extract for robust MS analysis.[14][15]
Required Materials
-
Reference Standards: Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC), and a suitable stable isotope-labeled internal standard (IS), such as Desmethylmebeverine Acid-d5 (DMAC-d5).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), and Ultrapure Water.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), precision pipettes, autosampler vials.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is designed to efficiently remove the majority of plasma proteins, which can interfere with the UPLC system and ionize in the MS source. Acetonitrile is an effective precipitating agent for this purpose.
-
Thaw Samples: Allow blank plasma, quality control (QC) samples, and unknown study samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.
-
Aliquot Plasma: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Add 10 µL of the working IS solution (e.g., 500 ng/mL DMAC-d5 in 50% acetonitrile) to each tube, except for "double blank" samples (matrix without analyte or IS).
-
Vortex: Vortex each tube for 10 seconds to mix the IS with the plasma.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to improve protein precipitation and maintain analyte stability.
-
Vortex Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial. Avoid disturbing the protein pellet.
-
Inject: The sample is now ready for injection into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Instrumental Analysis
The chromatographic conditions are optimized to achieve baseline separation of the three metabolites in a short run time. A C8 column is used, which provides excellent retention and peak shape for these moderately polar compounds.[8][16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
Overall Analytical Workflow
Caption: UPLC-MS/MS workflow for Mebeverine metabolite analysis.
Table 1: UPLC System Parameters
| Parameter | Condition | Rationale |
| Column | Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) | Provides efficient separation and good peak shape for the target analytes.[5][8] |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water | Standard aqueous mobile phase for reversed-phase LC-MS, providing good buffering and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase; formic acid aids in positive ionization. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks and good sensitivity. |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate for 1 min | A rapid gradient allows for a short total run time of ~4 minutes per sample. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects while maintaining sensitivity. |
Table 2: Tandem Mass Spectrometer Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MAL | ESI Positive | 296.2 | 135.1 | 50 | 20 |
| MAC | ESI Positive | 310.2 | 149.1 | 50 | 22 |
| DMAC | ESI Positive | 296.2 | 135.1 | 50 | 25 |
| DMAC-d5 (IS) | ESI Positive | 301.2 | 140.1 | 50 | 25 |
Rationale: Parameters are optimized by infusing individual standard solutions. Precursor ions correspond to [M+H]+. Product ions are selected based on their stability and intensity to ensure specific and sensitive detection in MRM mode.
Bioanalytical Method Validation Summary
The method was validated according to international guidelines to demonstrate its fitness for purpose.[9][12][17][18] The validation assessed specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and stability.
Table 3: Summary of Method Validation Results
| Validation Parameter | Specification / Acceptance Criteria | Result |
| Specificity | No significant interference at the retention times of analytes/IS in 6 blank matrix sources. | Pass. No interfering peaks were observed. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Pass. Linear ranges established:- MAL: 0.1–10 ng/mL- MAC: 1–100 ng/mL- DMAC: 5–1000 ng/mL[8] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10. Accuracy within ±20%, Precision ≤ 20% CV. | Pass. LLOQs were 0.1 ng/mL (MAL), 1 ng/mL (MAC), and 5 ng/mL (DMAC). |
| Accuracy (as %RE) | Within ±15% of nominal value for QC samples (±20% at LLOQ). | Pass. Accuracy across all QCs for all analytes ranged from -4.0% to +4.6%.[8] |
| Precision (as %CV) | Intra- and Inter-day precision ≤ 15% CV (≤ 20% at LLOQ). | Pass. Precision across all QCs for all analytes was ≤ 6.5%.[8] |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across 6 matrix lots. | Pass. No significant ion suppression or enhancement was observed. |
| Recovery | Consistent and reproducible. | Pass. Mean extraction recovery was >85% for all analytes and the IS.[19] |
| Stability (Freeze/Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of baseline. | Pass. All metabolites were stable in plasma for at least 3 freeze/thaw cycles, 8 hours at room temp, and 90 days at -80°C. |
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of the primary mebeverine metabolites (MAL, MAC, and DMAC) in human plasma. The simple protein precipitation sample preparation protocol allows for rapid sample processing, and the ~4-minute chromatographic run time enables the analysis of a large number of samples efficiently. The method has been thoroughly validated and proven to be accurate, precise, and robust, making it ideally suited for supporting clinical and preclinical pharmacokinetic studies of mebeverine.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deboni.he.com.br [deboni.he.com.br]
- 6. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. centerforbiosimilars.com [centerforbiosimilars.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. mdpi-res.com [mdpi-res.com]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 16. mathewsopenaccess.com [mathewsopenaccess.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: The Strategic Use of O-Desmethyl Mebeverine Acid for Robust Pharmacokinetic Assessment of Mebeverine
Audience: Researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and bioequivalence (BE) studies.
Introduction: The Rationale for Metabolite-Based Pharmacokinetics
Mebeverine, a musculotropic antispasmodic agent, is widely used for the symptomatic relief of irritable bowel syndrome (IBS).[1][2] However, conducting pharmacokinetic studies on mebeverine presents a significant bioanalytical challenge. Upon oral administration, the parent drug undergoes extremely rapid and extensive first-pass metabolism, primarily through esterase-catalyzed hydrolysis.[3][4] This metabolic instability leads to negligible or undetectable concentrations of mebeverine in systemic circulation, making it an unsuitable analyte for direct measurement in plasma to assess bioavailability and bioequivalence.[4]
Consequently, the focus of pharmacokinetic evaluation shifts to its major, more stable metabolites. Mebeverine is initially hydrolyzed to mebeverine alcohol (MAL) and veratric acid.[2][3] Mebeverine alcohol is further metabolized to corresponding carboxylic acids, principally mebeverine acid (MAC) and its demethylated form, O-Desmethyl Mebeverine Acid (DMAC).[5][6] Studies have demonstrated that DMAC is the most abundant and consistently detectable metabolite in human plasma following mebeverine administration.[6] Its concentration serves as a reliable and robust surrogate biomarker for determining the systemic exposure of the parent drug.
This document provides a comprehensive guide to the use of this compound (DMAC) in pharmacokinetic studies, detailing a validated bioanalytical method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a standard protocol for study execution.
The Metabolic Pathway of Mebeverine
The biotransformation of mebeverine is a multi-step process initiated by ester hydrolysis, followed by oxidation and demethylation. The parent drug itself is rarely found in circulation.[3] The primary circulating analytes are its downstream metabolites, with DMAC being the most prominent. Understanding this pathway is critical for justifying the selection of DMAC as the primary pharmacokinetic marker.
Caption: Metabolic cascade of Mebeverine to its primary biomarker, DMAC.
Bioanalytical Protocol: Quantification of DMAC in Human Plasma via LC-MS/MS
This protocol describes a robust and sensitive LC-MS/MS method for the determination of this compound (DMAC) in human plasma. The method is designed to meet the rigorous standards set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8]
Principle
Plasma samples are prepared using a simple and efficient protein precipitation technique. The resulting supernatant is injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (e.g., this compound-D5) is used to ensure high precision and accuracy.[5]
Materials and Reagents
-
Reference Standards: this compound (DMAC), this compound-D5 (DMAC-D5, Internal Standard - IS).[5]
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ammonium Formate, Ultrapure Water.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of DMAC and DMAC-D5 reference standards into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the DMAC stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) standards at appropriate concentrations.
-
Quality Control (QC) Solutions: Prepare separate stock solutions for QCs. Serially dilute to obtain High, Medium, and Low QC concentrations.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the DMAC-D5 stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the IS working solution in acetonitrile.[5]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.[5]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a validated starting point and may be optimized for specific instrumentation. This configuration is based on established methods for mebeverine metabolites.[5][9][10]
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation required for complex biological matrices. |
| Column | Reverse Phase C8 or C18 (e.g., Acquity UPLC BEH C8, 2.1 x 50 mm, 1.7 µm)[9] | C8/C18 chemistry offers excellent retention and peak shape for the analytes of interest. |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Formate[6] | Acidified mobile phase promotes analyte ionization (positive mode) and improves peak shape. |
| Mobile Phase B | Acetonitrile[6] | Strong organic solvent for efficient elution from the reverse-phase column. |
| Flow Rate | 0.4 - 0.5 mL/min | Standard flow rate for analytical UPLC, balancing speed and separation efficiency. |
| Gradient Elution | Linear gradient from ~5% to 95% Mobile Phase B over 2-3 minutes | Gradient elution is necessary to separate the analyte from endogenous plasma components and ensure a clean baseline. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and improves peak symmetry. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for ionizing polar molecules like DMAC. Positive mode yields a strong protonated molecular ion. |
| MRM Transitions | DMAC: m/z 388.2 → 135.1 DMAC-D5 (IS): m/z 393.2 → 140.1 | Specific precursor-to-product ion transitions ensure high selectivity and minimize interference. (Note: Exact m/z values should be optimized empirically). |
| Collision Energy (CE) | Optimized for each transition | Fine-tuning CE maximizes the signal intensity of the product ion for enhanced sensitivity. |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10).[7][8] Key validation parameters include:
-
Selectivity & Specificity: No significant interference at the retention times of the analyte and IS in blank plasma from at least six sources.
-
Calibration Curve: A linear range covering the expected plasma concentrations (e.g., 5 - 1000 ng/mL for DMAC).[9] The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ) for all QC levels.[9][10]
-
Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible across the concentration range. Overall recoveries are typically expected to be above 85%.[9][10]
-
Matrix Effect: Assessed to ensure that endogenous plasma components do not suppress or enhance the ionization of the analyte or IS.
-
Stability: Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability.
Pharmacokinetic Study Protocol
This section outlines a typical single-dose, two-way crossover study design for assessing the bioequivalence of a test mebeverine formulation against a reference product.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. deboni.he.com.br [deboni.he.com.br]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: O-Desmethyl Mebeverine Acid as a Robust Biomarker for Mebeverine Intake
A Technical Guide for Quantitative Bioanalysis
Introduction: The Challenge of Monitoring Mebeverine
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1] It exerts its therapeutic effect by acting directly on the smooth muscle of the gastrointestinal tract, alleviating cramps and spasms without impacting normal gut motility.[1][2] However, monitoring patient adherence or conducting pharmacokinetic (PK) and bioequivalence (BE) studies for mebeverine presents a significant analytical challenge.
Following oral administration, mebeverine is rapidly and completely absorbed, after which it undergoes extensive first-pass metabolism by esterases in the gut wall and liver.[3][4] This metabolic process is so efficient that the parent drug is virtually undetectable in systemic circulation.[3][4] The primary metabolic pathway involves the hydrolysis of mebeverine into mebeverine alcohol and veratric acid.[1][3] Mebeverine alcohol is subsequently oxidized to mebeverine acid (MAC), which is then demethylated to form O-Desmethyl Mebeverine Acid (DMAC).[1][5]
Of these metabolites, DMAC has been identified as the main metabolite in plasma and the most reliable biomarker for assessing mebeverine intake.[1] This application note provides the scientific rationale for selecting DMAC as the definitive biomarker and presents a detailed, validated protocol for its quantification in human plasma using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Scientific Rationale for Biomarker Selection
The Metabolic Fate of Mebeverine
The biotransformation of mebeverine is a multi-step process that dictates the choice of an appropriate biomarker. The parent compound's utility is nullified by its rapid and complete breakdown pre-systemically. The subsequent metabolites, however, have distinct pharmacokinetic profiles that make them suitable or unsuitable for monitoring. The metabolic cascade is illustrated below.
Caption: Metabolic pathway of Mebeverine to its primary biomarker, DMAC.
Why this compound is the Superior Biomarker
Several factors establish DMAC as the most suitable biomarker for mebeverine exposure:
-
High Systemic Concentration: Following administration, the plasma concentrations of metabolites are substantially higher than the parent drug. Specifically, mebeverine acid (the precursor to DMAC) has been found at levels up to 1000-fold higher than mebeverine alcohol.[6][7] As the main plasma metabolite, DMAC is present in sufficient quantities for reliable detection.[1]
-
Favorable Pharmacokinetic Profile: DMAC exhibits a predictable pharmacokinetic profile, making it ideal for bioanalysis. After a 135 mg dose, it reaches a maximum plasma concentration (Cmax) of approximately 1670 ng/mL within about an hour (tmax) and has a steady-state elimination half-life of 2.45 hours, providing a practical window for detection.[1]
-
Specificity and Regulatory Recognition: The specificity of DMAC to mebeverine metabolism is critical. Its presence is a definitive indicator of mebeverine intake. This is underscored by regulatory and anti-doping bodies; for instance, the World Anti-Doping Agency (WADA) mandates that laboratories confirm the absence of mebeverine acid and desmethyl mebeverine acid to exclude mebeverine use before reporting an adverse finding for certain other compounds.[5]
Quantitative Bioanalysis of this compound
The accurate quantification of DMAC in biological matrices is best achieved using HPLC-MS/MS. This technique offers unparalleled sensitivity and selectivity, which are essential for bioanalytical applications.[8][9]
Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for DMAC reported in human studies. Variations may occur based on the drug formulation (e.g., standard vs. modified-release).
| Parameter | Value (Modified-Release Formulation) | Reference |
| Cmax (Peak Plasma Concentration) | 1670 ng/mL | [1] |
| tmax (Time to Peak Concentration) | 1.0 h | [1] |
| t½ (Elimination Half-Life) | 2.45 h (steady state) | [1] |
Detailed Analytical Protocol
This protocol outlines a validated method for the determination of DMAC in human plasma. It is based on established methodologies and follows regulatory guidelines for bioanalytical method validation.[8][9][10]
3.2.1 Materials and Reagents
-
Analytes: this compound (DMAC) reference standard, this compound-d5 (DMAC-d5) as internal standard (IS).
-
Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic Acid (reagent grade).
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).
-
Labware: Calibrated micropipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
3.2.2 Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve DMAC and DMAC-d5 standards in methanol to prepare individual stock solutions. Store at 2-8°C.
-
Working Solutions: Prepare intermediate working solutions of DMAC (for calibration curve and QCs) and DMAC-d5 (for IS) by serially diluting the stock solutions with a 50:50 methanol:water mixture.
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate DMAC working solutions to create a calibration curve with a minimum of six non-zero concentration points. A typical range for DMAC is 5-1000 ng/mL.[8]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
3.2.3 Sample Preparation Workflow
The recommended method for sample cleanup is protein precipitation due to its simplicity, speed, and high recovery rate.[8][9]
Caption: Workflow for plasma sample preparation via protein precipitation.
3.2.4 LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| HPLC System | UPLC/HPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | C8 Reversed-Phase Column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1x50 mm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for analyte separation (e.g., start at 5% B, ramp to 95% B) |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | DMAC: m/z 266.2 → 165.1; DMAC-d5 (IS): m/z 271.2 → 170.1 (Example transitions, must be optimized) |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
3.2.5 Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (DMAC/DMAC-d5) against the nominal concentration of the CC standards.
-
Apply a linear regression model with a 1/x² weighting factor.
-
The concentration of DMAC in QC and unknown samples is determined by interpolating their peak area ratios from the regression line of the calibration curve.
Bioanalytical Method Validation (BMV)
A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended use.[11] Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[12] The key parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[13] |
| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Mean concentration should be within ±15% of nominal value (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | The relationship between instrument response and known analyte concentration. | Correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration must be within ±15% of nominal (±20% at LLOQ).[11] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Recovery | The efficiency of the extraction procedure, measured by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting components from the matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Conclusion
This compound (DMAC) is an accurate, specific, and reliable biomarker for confirming the intake of mebeverine. Due to the parent drug's extensive and rapid metabolism, direct measurement is not feasible, making DMAC the analyte of choice for pharmacokinetic, bioequivalence, and adherence monitoring studies. The HPLC-MS/MS protocol detailed in this note provides a robust and validated framework for the quantitative determination of DMAC in human plasma, ensuring data integrity for both research and clinical applications.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. wada-ama.org [wada-ama.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mathewsopenaccess.com [mathewsopenaccess.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 13. japsonline.com [japsonline.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of O-Desmethyl Mebeverine Acid from Biological Matrices
Abstract
This application note presents a detailed, optimized, and validated protocol for the solid-phase extraction (SPE) of O-Desmethyl Mebeverine Acid (DMAC) from biological matrices, primarily human plasma. This compound is a primary, pharmacologically relevant metabolite of the antispasmodic drug Mebeverine.[1][2] Given that the parent drug, Mebeverine, is extensively and rapidly metabolized and is often undetectable in plasma, the accurate quantification of its metabolites like DMAC is crucial for pharmacokinetic and bioequivalence studies.[3][4][5] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to isolate and concentrate DMAC prior to downstream analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is founded on a polymeric reversed-phase sorbent, which offers high recovery, excellent reproducibility, and clean extracts by effectively removing endogenous interferences like phospholipids and proteins.
Introduction and Scientific Rationale
Mebeverine is a musculotropic antispasmodic agent prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[6] Upon oral administration, it undergoes rapid and extensive first-pass metabolism, primarily through esterase-catalyzed hydrolysis, into Mebeverine alcohol and veratric acid.[3][7] Mebeverine alcohol is subsequently metabolized further, with this compound (DMAC) being a major circulating metabolite.[1][8]
Analyte Physicochemical Properties: this compound (Systematic Name: 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid) is an amphoteric molecule, possessing key functional groups that dictate its extraction behavior:[9]
-
A carboxylic acid group: Provides an acidic handle (pKa ~4-5).
-
A tertiary amine group: Provides a basic handle (pKa ~9-10).
-
A phenyl ring and alkyl chains: Contribute to its non-polar, hydrophobic character.
This dual ionic and hydrophobic nature makes SPE an ideal sample preparation technique, but the selection of the sorbent and optimization of pH are critical for success. While ion-exchange SPE can be used, it is often complicated by competition from endogenous ions in biological fluids.[10] Therefore, this protocol utilizes a polymeric reversed-phase mechanism, which is highly effective for a wide range of analytes and more robust against matrix variability.[11][12] The core principle is to adjust the sample pH to neutralize the analyte's primary acidic group, maximizing its retention on a hydrophobic sorbent. Subsequent washing steps remove interferences, and a final elution with an organic solvent, at a pH that disrupts sorbent interactions, recovers the purified analyte.
Materials and Reagents
Equipment
-
Solid-Phase Extraction Vacuum Manifold (12 or 24-port)
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporation System
-
Autosampler Vials (Glass or Polypropylene)
-
Pipettes and Precision Pipette Tips
Reagents and Consumables
| Reagent/Material | Grade | Recommended Supplier |
| SPE Cartridges | Polymeric Reversed-Phase (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB), 30 mg / 1 mL | Agilent, Waters |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Deionized Water | Type 1, 18.2 MΩ·cm | In-house system |
| Formic Acid (HCOOH) | LC-MS Grade, ~99% | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | LC-MS Grade, ~28-30% | Sigma-Aldrich |
| Human Plasma (Blank) | K₂EDTA as anticoagulant | BioIVT, Seralab |
| This compound | Reference Standard (>98%) | Cayman Chemical, MedChemExpress |
Detailed Solid-Phase Extraction Protocol
This protocol is optimized for a 200 µL plasma sample volume. Volumes should be scaled proportionally for different sample sizes or SPE cartridge formats.
Step 1: Preparation of Solutions
-
Acidification Solution (2% Formic Acid in Water): Add 2 mL of formic acid to 98 mL of deionized water. Mix thoroughly.
-
Equilibration Solution (5% MeOH in Acidified Water): Add 5 mL of methanol to 95 mL of the Acidification Solution.
-
Wash Solution (5% MeOH in Water): Add 5 mL of methanol to 95 mL of deionized water.
-
Elution Solution (5% NH₄OH in MeOH): Carefully add 5 mL of ammonium hydroxide to 95 mL of methanol under a fume hood. Prepare fresh daily.
Step 2: Sample Pre-treatment
The goal of this step is to precipitate proteins and adjust the sample pH to ensure DMAC is in its neutral, protonated form for optimal retention on the reversed-phase sorbent.[10][13]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of the Acidification Solution (2% Formic Acid) .
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Step 3: SPE Cartridge Procedure
The following workflow outlines the sequential steps for isolating the analyte. A slow, consistent flow rate (1-2 drops per second) is recommended for the conditioning, loading, and washing steps to ensure optimal interaction between the sample and the sorbent.[13]
-
Conditioning: Pass 1 mL of Methanol through the cartridge to wet the sorbent and activate the stationary phase.[14]
-
Equilibration: Pass 1 mL of Equilibration Solution through the cartridge. This removes the methanol and prepares the sorbent with a pH similar to the pre-treated sample, maximizing retention.[15] Do not let the sorbent bed go dry.
-
Sample Loading: Load the supernatant from Step 2 onto the cartridge.
-
Wash 1 (Polar Interferences): Pass 1 mL of Acidification Solution through the cartridge. This removes highly polar, water-soluble impurities.
-
Wash 2 (Less Polar Interferences): Pass 1 mL of Wash Solution through the cartridge. The small amount of organic solvent helps remove weakly bound, less polar interferences without eluting the target analyte.
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove all residual aqueous solvent, which can interfere with elution and subsequent evaporation.
-
Elution: Place clean collection tubes inside the manifold. Dispense 1 mL of Elution Solution into the cartridge. The basic nature of the elution solvent deprotonates the tertiary amine and ionizes the carboxylic acid group, disrupting hydrophobic interactions and minimizing any secondary ionic interactions with the sorbent, allowing for efficient release of DMAC.[15][16] Allow the solvent to soak for 30 seconds before applying a slow vacuum to collect the eluate.
Step 4: Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 10:90 Acetonitrile:Water with 0.1% Formic Acid), compatible with the initial mobile phase of your LC-MS/MS system.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Analyte-Sorbent Interaction Mechanism
The success of this protocol hinges on controlling the ionization state of DMAC's functional groups at different stages of the extraction process.
References
- 1. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Mebeverine - Wikipedia [en.wikipedia.org]
- 7. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
- 9. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - CH [thermofisher.com]
Application Note: Quantitative Analysis of O-Desmethyl Mebeverine Acid in Human Plasma by LC-MS/MS
Introduction: The Analytical Imperative for O-Desmethyl Mebeverine Acid
Mebeverine is a musculotropic antispasmodic drug widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS).[1] Upon oral administration, mebeverine, an ester, undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases, making the parent drug virtually undetectable in blood or urine.[2][3][4] This metabolic process cleaves mebeverine into mebeverine alcohol and veratric acid.[2] The alcohol moiety is further metabolized, with subsequent oxidation and demethylation leading to the formation of several metabolites, including Mebeverine Acid (MAC) and this compound (DMAC).[3][5]
Recent pharmacokinetic studies have identified this compound (DMAC) as the main circulating metabolite of mebeverine in human plasma, with concentrations significantly higher than other metabolites.[6][7] Consequently, accurate and robust quantification of DMAC is the primary parameter for assessing the bioavailability and pharmacokinetic profile of mebeverine formulations.[6][7] This application note presents a detailed, validated protocol for the sensitive and selective quantification of DMAC in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), tailored for researchers in drug metabolism, pharmacokinetics, and clinical trial settings.
Principle of the Method
This method employs a straightforward and rapid protein precipitation (PPT) technique for sample preparation, which is ideal for high-throughput bioanalytical workflows.[8] Following extraction, the analyte is separated from endogenous plasma components using reversed-phase High-Performance Liquid Chromatography (HPLC). Quantification is achieved via a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard (SIL-IS).[9] The use of a SIL-IS, such as this compound-D5, is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest degree of accuracy and precision.[3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | [10] |
| Molecular Formula | C₁₅H₂₃NO₃ | [10][11] |
| Molecular Weight | 265.35 g/mol | [10][12] |
| Monoisotopic Mass | 265.16779 Da | [10] |
| Solubility | Slightly soluble in DMSO and Methanol | [11][13] |
Mebeverine Metabolism Workflow
The metabolic conversion of Mebeverine to its primary quantifiable metabolite, DMAC, is a multi-step process. Understanding this pathway is essential for interpreting pharmacokinetic data.
Caption: Metabolic pathway of Mebeverine to this compound (DMAC).
Detailed Analytical Protocol
This protocol is designed for self-validation, ensuring robustness and reproducibility.
Materials and Reagents
-
Reference Standards: this compound (Purity ≥95%)[12], this compound-D5 (DMAC-D5)[14].
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates from 0.4-0.6 mL/min.
-
MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of DMAC and DMAC-D5 in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the DMAC stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DMAC-D5 stock solution with acetonitrile. This solution will be used as the protein precipitation solvent. The concentration should be optimized to produce a stable and appropriate response.
Sample Preparation: Protein Precipitation (PPT)
This method is selected for its speed and efficiency in removing the majority of plasma proteins.[8]
-
Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the human plasma sample (blank, CC, QC, or unknown).
-
Precipitation: Add 400 µL of the internal standard working solution (DMAC-D5 in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[3][7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 14,000 g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.[7][8]
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant into an autosampler vial. Avoid disturbing the protein pellet.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Analytical Workflow Diagram
The following diagram outlines the complete process from sample receipt to data analysis.
Caption: Step-by-step workflow for DMAC quantification in human plasma.
Optimized LC-MS/MS Parameters
The following parameters are based on established methods and provide a robust starting point for analysis.[3][7][15][16]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Waters Acquity UPLC BEH C8 (1.7 µm, 2.1 x 50 mm) | A C8 column provides excellent retention and peak shape for moderately polar compounds like DMAC. The sub-2 µm particle size allows for high resolution and speed.[15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes analyte protonation ([M+H]⁺), enhancing ESI+ sensitivity.[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is an effective organic eluent for reversed-phase chromatography, providing good separation efficiency. |
| Gradient Elution | Time (min): 0.0, %B: 1; 1.5, %B: 99; 2.5, %B: 99; 2.6, %B: 1; 5.0, %B: 1 | A rapid gradient ensures a short run time (~5 min) suitable for high-throughput analysis while achieving separation from interferences.[7][16] |
| Flow Rate | 0.5 mL/min | Balances analysis speed with system backpressure constraints.[16] |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reproducibility.[7] |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Retention Time | Approx. 0.8 - 1.5 min | Varies with exact system but should be consistent and reproducible.[16] |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group in DMAC is readily protonated, making positive ion mode highly sensitive.[16] |
| MRM Transition (DMAC) | Q1: 266.2 m/z → Q3: 107.0 m/z | Q1 represents the protonated parent molecule [M+H]⁺. Q3 (107.0 m/z) is a stable and specific product ion resulting from fragmentation, providing high selectivity.[3] |
| MRM Transition (DMAC-D5) | Q1: 271.2 m/z → Q3: 107.0 m/z | The precursor ion is shifted by +5 Da due to deuterium labeling. The fragment ion is identical as the deuterium is on a part of the molecule that is not lost during fragmentation.[3] |
| Dwell Time | 200 ms | Provides sufficient data points across the chromatographic peak for accurate quantification.[9] |
| Collision Energy (CE) | Compound Dependent | Must be empirically optimized for the specific instrument to maximize the intensity of the product ion. |
| Source Temp. | ~300 °C | Optimized to ensure efficient desolvation of the analyte. |
| Spray Voltage | ~3000 V | Optimized for stable spray and maximum ion signal.[3] |
Method Performance Characteristics
Published methods using similar parameters demonstrate excellent performance suitable for regulated bioanalysis.
| Parameter | Typical Value | Source |
| Linear Range | 5 - 1000 ng/mL | [15][16] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [15][16] |
| Intra- & Inter-day Precision (CV%) | < 6.5% | [15] |
| Accuracy (%RE) | Within ±5% (-4.04% to 4.60%) | [15] |
| Overall Recovery | > 85% | [15][16] |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The method, centered around a simple protein precipitation extraction and selective MRM detection, is rapid, sensitive, and accurate. It is well-suited for pharmacokinetic and bioequivalence studies that are essential for the clinical development and regulatory assessment of mebeverine-containing drug products. The detailed steps and optimized parameters serve as a validated starting point for implementation in any bioanalytical laboratory.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wada-ama.org [wada-ama.org]
- 6. researchgate.net [researchgate.net]
- 7. deboni.he.com.br [deboni.he.com.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. This compound | 586357-02-0 [m.chemicalbook.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: O-Desmethyl Mebeverine Acid as a Reference Standard for Robust Analytical Method Validation
Abstract: This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the use of O-Desmethyl Mebeverine Acid as a reference standard in analytical method validation. Mebeverine, an antispasmodic agent, undergoes rapid and extensive first-pass metabolism, rendering the parent drug virtually undetectable in plasma.[1][2] Consequently, its major, stable metabolite, this compound (also known as Desmethylmebeverine Acid or DMAC), serves as the critical analyte for pharmacokinetic (PK), bioavailability, and bioequivalence (BE) studies.[3] This guide outlines the essential characterization of the reference standard and provides a detailed, validation-ready High-Performance Liquid Chromatography (HPLC) protocol, underpinned by the principles of scientific integrity and regulatory compliance as stipulated by the International Council for Harmonisation (ICH).[4][5][6]
Introduction: The Rationale for a Metabolite-Centric Approach
Mebeverine is a musculotropic antispasmodic agent that exerts its effect directly on the smooth muscle of the gastrointestinal tract.[7][8] Following oral administration, it is rapidly absorbed and completely metabolized by esterases, which hydrolyze the ester bond to form Mebeverine Alcohol and Veratric Acid.[9][10] These primary metabolites are further processed, with this compound (DMAC) emerging as the main circulating and pharmacokinetically relevant analyte in plasma.[11]
The negligible systemic concentration of the parent compound makes direct measurement impractical for clinical and regulatory studies.[2] Therefore, the accurate quantification of DMAC is paramount for establishing the pharmacokinetic profile of Mebeverine. This necessitates the use of a highly pure and well-characterized this compound reference standard. The quality of this standard is the bedrock upon which the validity of all subsequent analytical data rests, ensuring the reliability of clinical trial outcomes and regulatory submissions. This application note details the validation of an analytical method using this critical reference standard, adhering to globally recognized guidelines to ensure data integrity and robustness.
Characterization of the this compound Reference Standard
The foundation of any analytical validation is a reference standard of confirmed identity, purity, and quality. Sourcing this material from a reputable pharmacopeial body (e.g., USP, EP) or an accredited manufacturer is a critical first step.[12][13][14][15][16] The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | [17][18] |
| Synonyms | Desmethylmebeverine acid, DMAC, Mebeverine metabolite this compound | [17][18][19] |
| CAS Number | 586357-02-0 | [17][20][21] |
| Molecular Formula | C₁₅H₂₃NO₃ | [17][18][20] |
| Molecular Weight | 265.35 g/mol | [17][18] |
| Appearance | White to off-white solid | [22] |
| Purity (Typical) | >95% (often >98% for reference standards) | [20][21][23] |
Workflow for Analytical Method Validation
The validation process ensures that the developed analytical method is suitable for its intended purpose. The workflow begins with the preparation of standard solutions and culminates in a series of experiments to test the method's performance characteristics against predefined acceptance criteria derived from regulatory guidelines.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Mebeverine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mims.com [mims.com]
- 10. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reference Materials for Standards Development | USP [usp.org]
- 13. labmix24.com [labmix24.com]
- 14. US Pharmacopeia (USP) [usp.org]
- 15. cphi-online.com [cphi-online.com]
- 16. pmrj-rs.jp [pmrj-rs.jp]
- 17. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 19. wada-ama.org [wada-ama.org]
- 20. This compound | LGC Standards [lgcstandards.com]
- 21. caymanchem.com [caymanchem.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. This compound [artis-standards.com]
Application Notes and Protocols for the Analysis of O-Desmethyl Mebeverine Acid in Doping Control
Authored by: Gemini, Senior Application Scientist
Executive Summary: The Mebeverine Conundrum in Anti-Doping
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders. Due to its direct action on the smooth muscle of the gut and lack of systemic anticholinergic side effects, it is considered a safe therapeutic agent. Importantly, Mebeverine is not a prohibited substance under the World Anti-Doping Agency (WADA) Prohibited List[1][2][3].
However, the administration of Mebeverine presents a significant analytical challenge in doping control. Its metabolic pathway can yield para-hydroxy-amphetamine (p-OH-A), a metabolite that is also produced from the use of prohibited substances such as Amphetamine, Selegiline, and Famprofazone[4]. An initial finding of p-OH-A in an athlete's sample could therefore trigger a false presumption of doping.
This guide details the critical role of a specific Mebeverine metabolite, O-Desmethyl Mebeverine Acid (DMAC) , as the definitive biomarker to differentiate therapeutic Mebeverine use from the use of a prohibited stimulant. In accordance with WADA technical directives, before an Adverse Analytical Finding (AAF) for p-OH-A can be reported, anti-doping laboratories must perform a differential diagnosis to exclude Mebeverine as the source[4]. The presence of DMAC is specific to Mebeverine metabolism and its detection is mandatory to resolve ambiguous cases.
The Metabolic Journey of Mebeverine
Understanding the rationale for targeting DMAC requires a comprehensive view of Mebeverine's fate in the human body. The parent drug undergoes rapid and extensive first-pass metabolism, rendering it virtually undetectable in plasma or urine after oral administration[5][6]. Its biotransformation is characterized by a multi-step process initiated by ester hydrolysis.
-
Ester Hydrolysis: The primary metabolic step is the rapid cleavage of the ester bond by esterases, yielding Mebeverine Alcohol (MAL) and Veratric Acid [6][7][8].
-
Oxidation & Demethylation: Mebeverine Alcohol is further oxidized to form Mebeverine Acid (MAC) . Both MAL and MAC can undergo O-demethylation of the methoxyphenyl group to form their corresponding hydroxylated metabolites. The key O-demethylated metabolite of Mebeverine Acid is This compound (DMAC) [9][10][11].
-
Excretion: These acidic metabolites are the primary circulating and excreted forms of the drug, with studies showing that Mebeverine Acid can account for a significant portion of the administered dose in urine within hours of intake[12][13]. The metabolites are largely excreted as conjugates[7][8].
DMAC is considered the main metabolite in blood and a crucial, specific marker in urine for confirming Mebeverine intake[9][14].
Figure 1: Simplified metabolic pathway of Mebeverine.
Table 1: Key Mebeverine Metabolites in Doping Control
| Metabolite | Abbreviation | Significance in Doping Control |
| This compound | DMAC | Primary Target. A specific and definitive biomarker for Mebeverine administration[4]. |
| Mebeverine Acid | MAC | A major metabolite, but less specific than DMAC. Its presence supports DMAC findings[12][13]. |
| Mebeverine Alcohol | MAL | A precursor to the acidic metabolites, found at lower concentrations[12][13]. |
| para-hydroxy-amphetamine | p-OH-A | Non-specific. Can originate from prohibited stimulants or Mebeverine[4]. |
The WADA Mandate: A Workflow for Differential Diagnosis
The potential for Mebeverine to be metabolized to p-OH-A led WADA to issue a specific directive to all accredited laboratories. The WADA Technical Letter TL02 explicitly states that an AAF for p-OH-A cannot be reported without first confirming the absence of Mebeverine-specific metabolites[4]. This establishes a mandatory two-step analytical process.
-
Initial Testing Procedure: An athlete's sample is screened for prohibited substances. If p-OH-A is detected, it triggers a confirmation procedure.
-
Confirmation Procedure & Differential Diagnosis: Before reporting an AAF for p-OH-A, the laboratory must perform an additional analysis to test for the presence of this compound (DMAC) and/or Mebeverine Acid (MAC).
-
If DMAC is detected: The presence of p-OH-A is attributed to the use of Mebeverine. The finding for p-OH-A is not reported as an AAF .
-
If DMAC is absent: The presence of p-OH-A cannot be explained by Mebeverine use. The laboratory can then proceed with reporting an AAF, assuming all other analytical criteria are met.
-
Figure 2: Doping control decision workflow for p-OH-A findings.
Analytical Protocol: LC-MS/MS Detection of DMAC in Urine
This protocol outlines a robust method for the simultaneous quantification of DMAC, MAC, and MAL in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering superior sensitivity and specificity[15].
Principle
Urine samples are subjected to enzymatic hydrolysis to cleave conjugated metabolites. The analytes are then isolated using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), separated by reversed-phase HPLC, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Reagents and Materials
-
Reference Standards: this compound (DMAC), Mebeverine Acid (MAC), Mebeverine Alcohol (MAL).
-
Internal Standard (IS): Deuterated DMAC (e.g., ²H₅-DMAC) is highly recommended for quantitative accuracy[15].
-
Enzyme: β-glucuronidase from E. coli.
-
Solvents: HPLC-grade acetonitrile, methanol, water.
-
Reagents: Formic acid, ammonium acetate, phosphate buffer.
-
SPE Cartridges: Mixed-mode cation exchange cartridges.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Step-by-Step Sample Preparation
-
Sample Aliquoting: Pipette 1 mL of urine into a labeled glass tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution to each sample, calibrator, and quality control sample.
-
Buffering: Add 1 mL of 0.8 M phosphate buffer (pH 6.8). Vortex for 10 seconds.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex gently and incubate at 55°C for 3 hours to deconjugate the metabolites.
-
Extraction (SPE):
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Instrumental Analysis (LC-MS/MS)
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm)[15] | Provides good retention and separation for these moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient suitable for eluting the analytes of interest. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analytes contain amine groups that are readily protonated. |
| MRM Transitions | See Table 3 below | Specific precursor-to-product ion transitions ensure high selectivity and minimize interferences. |
| Collision Energy | Analyte-specific (optimize) | Must be optimized for each transition to maximize product ion signal. |
Table 3: Example MRM Transitions for Mebeverine Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DMAC | 266.2 | 135.1 |
| MAC | 280.2 | 149.1 |
| MAL | 266.2 | 135.1 |
| ²H₅-DMAC (IS) | 271.2 | 135.1 |
Note: These values are illustrative and must be empirically determined and validated on the specific instrument in use.
Method Validation and Data Interpretation
For the results to be reliable and defensible, the analytical method must be fully validated according to WADA's International Standard for Laboratories (ISL).
Validation Parameters
The method should be validated for:
-
Selectivity: Absence of interfering peaks at the retention times of the analytes in blank urine samples.
-
Linearity: The method should be linear over a defined concentration range. A correlation coefficient (r²) > 0.99 is expected.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy[16][17].
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (or <20% at the LOQ), and accuracy (%RE) should be within ±15% (or ±20% at the LOQ)[15].
-
Recovery: The efficiency of the extraction process should be determined and consistent.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting compounds from the urine matrix.
Table 4: Typical Method Validation Performance
| Parameter | Typical Value | Reference |
| Linearity Range (DMAC) | 5 - 1000 ng/mL | [15] |
| LLOQ (DMAC) | 5 ng/mL | [15] |
| Accuracy (%RE) | -4.0% to 4.6% | [15] |
| Precision (%CV) | 0.3% to 6.4% | [15] |
| Recovery | >85% | [15] |
Criteria for Identification
A positive identification of DMAC requires:
-
The LC retention time of the analyte in the sample must match that of the certified reference standard within a specified tolerance.
-
All monitored ion transitions for the analyte must be present in the sample.
-
The ratio of the ion transition intensities in the sample must match those of the reference standard within a predefined tolerance window.
Conclusion
The detection of this compound is not merely an analytical exercise; it is a fundamental requirement for maintaining the integrity and fairness of the anti-doping system. By serving as a specific biomarker, DMAC allows laboratories to distinguish between the therapeutic use of a common medication and the illicit use of prohibited stimulants. The implementation of a validated, sensitive, and specific LC-MS/MS protocol, as outlined in this guide, is essential for all doping control laboratories to ensure accurate and just reporting in cases involving the metabolite p-hydroxy-amphetamine.
References
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. Prohibited List | World Anti Doping Agency [wada-ama.org]
- 3. List of drugs banned by the World Anti-Doping Agency - Wikipedia [en.wikipedia.org]
- 4. wada-ama.org [wada-ama.org]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. deboni.he.com.br [deboni.he.com.br]
- 10. This compound - Allergy - CAT N°: 35523 [bertin-bioreagent.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of Deuterium-Labeled O-Desmethyl Mebeverine Acid for Use as an Internal Standard
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a reliable internal standard is paramount for achieving accurate and precise results.[1] Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based assays.[1] By incorporating a known amount of the SIL internal standard into a sample, it is possible to correct for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Deuterium-labeled compounds are a popular choice for SIL internal standards due to their cost-effectiveness and the relative ease of their synthesis.[1]
O-Desmethyl Mebeverine Acid is a major metabolite of the antispasmodic drug Mebeverine, formed through hydrolysis and subsequent O-demethylation.[3][4][5][6][7][8] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics of Mebeverine. This application note provides a detailed, step-by-step protocol for the synthesis of deuterium-labeled this compound (specifically, with five deuterium atoms on the ethyl group, denoted as D5), designed to serve as a high-fidelity internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.[9][10][11][12]
Synthetic Strategy: A Multi-Step Approach to Labeled this compound-D5
The synthesis of this compound-D5 is a multi-step process that begins with commercially available starting materials and incorporates the deuterium label at an early stage to ensure its stability throughout the synthesis and subsequent analytical applications. The overall synthetic workflow is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Boron tribromide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. Ethyl 4-bromobutyrate | 2969-81-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Note: A Guide to Cell-Based Assays for Characterizing the Pharmacological Activity of O-Desmethyl Mebeverine Acid
Introduction
Mebeverine is a musculotropic antispasmodic drug widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders characterized by smooth muscle spasms.[1][2] It is known to act directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms without affecting normal gut motility.[3][4] Following oral administration, mebeverine is rapidly and completely metabolized by esterases; it is virtually undetectable in plasma.[3][5] The primary circulating and pharmacologically relevant metabolites are Veratric Acid, Mebeverine Alcohol, and the key demethylated carboxylic acid metabolite, O-Desmethyl Mebeverine Acid (also known as DMAC).[3][5][6]
The precise mechanism of action for mebeverine and its metabolites is multifaceted and not entirely elucidated, but evidence points towards a combination of effects, including the blockade of ion channels, a local anesthetic effect, and weak anti-muscarinic activity.[1][3][7] this compound, in particular, is believed to contribute significantly to the therapeutic effect by modulating ion channels on myocyte membranes, specifically by blocking fast sodium channels and slow L-type calcium channels.[8] This activity leads to a reduction in smooth muscle cell excitability and contractility.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activity of this compound. We present three detailed protocols for robust, cell-based assays designed to dissect its effects on key physiological processes: intracellular calcium mobilization, direct ion channel function, and smooth muscle cell contraction. These assays provide a hierarchical approach, from high-throughput screening of functional cellular responses to high-content, gold-standard electrophysiological characterization.
Section 1: The Molecular Basis of Action in Smooth Muscle Cells
The contraction of gastrointestinal smooth muscle is fundamentally dependent on the concentration of intracellular free calcium ([Ca²⁺]i). Depolarization of the cell membrane, mediated by the influx of sodium (Na⁺), triggers the opening of voltage-gated L-type calcium channels (VGCCs). The subsequent influx of Ca²⁺ binds to calmodulin, activating myosin light-chain kinase (MLCK) and initiating the cross-bridge cycling that results in muscle contraction. This compound is hypothesized to interfere with this process primarily by directly blocking these ion channels.
Figure 1: Proposed mechanism of action for this compound in a gastrointestinal smooth muscle cell. External stimuli lead to depolarization and subsequent opening of Na⁺ and L-type Ca²⁺ channels. The resulting calcium influx triggers contraction. This compound is hypothesized to block these ion channels, thereby inhibiting contraction.
Section 2: Essential Reagents and Cell Models
The selection of an appropriate cell model is critical for obtaining physiologically relevant data. For general screening and ion channel-specific assays, engineered cell lines are preferred for their homogeneity and high-level expression of the target protein. For functional contraction assays, primary cells are indispensable.
| Reagent / Cell Line | Recommended Use | Supplier Example | Rationale |
| This compound | Test Compound | MedChemExpress, Cayman Chemical | The primary active metabolite of Mebeverine.[9][10] |
| Human Intestinal Smooth Muscle Cells (HISMC) | Contraction Assays | ScienCell, iXCells, AcceGen | The most physiologically relevant model for studying gut motility and smooth muscle function.[11][12][13] |
| HEK293 cells expressing CaV1.2 | Electrophysiology | Charles River, Axxam | A standard model for studying L-type calcium channels, providing robust currents and low background activity.[14][15] |
| CHO-K1 cells | Calcium Imaging | ATCC | A common, robust cell line for functional assays that can be engineered to express specific targets if needed. |
| Fluo-4 AM / Fura-2 AM | Calcium Imaging | Thermo Fisher Scientific | High-sensitivity fluorescent indicators for measuring intracellular calcium concentration.[16] |
| Carbachol / Endothelin-1 | Agonists for Contraction | Sigma-Aldrich | Potent Gq-coupled GPCR agonists that induce robust contraction in HISMC.[17] |
| Potassium Chloride (KCl) | Depolarizing Agent | Standard Lab Supplier | Used to induce membrane depolarization, opening voltage-gated ion channels. |
Section 3: Protocol 1 - High-Throughput Calcium Imaging Assay
Principle: This assay provides a functional readout of L-type calcium channel inhibition. Cells are depolarized with a high concentration of potassium chloride (KCl), which opens voltage-gated calcium channels and causes a rapid influx of extracellular Ca²⁺. A test compound that blocks these channels will reduce the magnitude of this calcium influx, which is measured using a fluorescent calcium indicator.[18][19] This method is highly amenable to high-throughput screening in 96- or 384-well formats.
Figure 2: Experimental workflow for the calcium imaging assay to detect inhibition of voltage-gated calcium channels.
Detailed Protocol:
-
Cell Seeding: Seed CHO-K1 cells (or another suitable cell line) into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator until they form a confluent monolayer.
-
Dye Loading: Prepare a Fluo-4 AM loading solution according to the manufacturer's protocol (e.g., in a Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). Aspirate the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Dye Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light. Afterwards, wash the cells twice with 100 µL of HBSS buffer, leaving a final volume of 100 µL in each well.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the desired volume (e.g., 25 µL) of the compound dilutions to the appropriate wells. Include vehicle-only wells (negative control) and wells with a known channel blocker like Nifedipine (positive control). Incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Stimulation and Peak Reading: Configure the instrument to add a high-potassium stimulus solution (e.g., 25 µL of KCl solution to reach a final concentration of 50-70 mM). Continue to measure fluorescence for an additional 60-120 seconds to capture the peak response.
-
Data Analysis:
-
Calculate the response magnitude for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data: % Inhibition = 100 * (1 - [Response_Compound - Response_Min] / [Response_Max - Response_Min]), where "Max" is the vehicle control and "Min" can be a high concentration of a standard blocker.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 4: Protocol 2 - Automated Patch-Clamp Electrophysiology
Principle: Automated patch-clamp electrophysiology is the gold standard for studying ion channels.[20][21] It provides a direct, real-time measurement of the ionic current flowing through the channels in response to controlled changes in membrane voltage. This high-content assay allows for the precise determination of a compound's potency (IC₅₀) and can reveal details about its mechanism of block (e.g., voltage- or use-dependence).
Figure 3: Workflow for assessing ion channel modulation using an automated patch-clamp electrophysiology platform.
Detailed Protocol:
-
Cell Preparation: Culture HEK293 cells stably expressing the human CaV1.2 channel complex. On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity. Resuspend the cells in the appropriate extracellular buffer at a concentration of 1-5 million cells/mL.
-
System Setup: Prime the automated patch-clamp system (e.g., Sophion Qube, Nanion SyncroPatch) with intracellular and extracellular solutions. The extracellular solution should contain Ba²⁺ or Ca²⁺ as the charge carrier, and the intracellular solution should contain Cs⁺ to block K⁺ channels.
-
Compound Plate Preparation: Prepare a compound source plate with serial dilutions of this compound.
-
Experiment Initiation: Load the cell suspension and compound plate into the instrument and begin the automated experiment. The system will automatically trap individual cells, form giga-ohm seals, and establish the whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a depolarizing voltage step protocol to activate the CaV1.2 channels. For example, from a holding potential of -80 mV, apply a 200 ms step to +10 mV every 15 seconds.
-
Baseline and Vehicle Control: Record the baseline current for several sweeps. Apply the vehicle solution to confirm that it has no effect on the current amplitude.
-
Compound Application: Sequentially apply increasing concentrations of this compound, allowing the blocking effect to reach steady-state at each concentration (typically 2-3 minutes).
-
Data Analysis:
-
Measure the peak current amplitude for each voltage step.
-
For each concentration, calculate the percentage of current inhibition relative to the control (vehicle) response.
-
Plot the percent inhibition against the compound concentration and fit the curve to determine the IC₅₀ value.
-
| Parameter | Typical Value | Purpose |
| Holding Potential | -80 mV | Keeps channels in a closed, ready-to-activate state. |
| Test Potential | +10 mV | Elicits maximal inward Ca²⁺ or Ba²⁺ current. |
| Pulse Duration | 200 ms | Sufficient time to observe channel activation and inactivation. |
| Inter-pulse Interval | 15 s | Allows for channel recovery from inactivation between sweeps. |
Section 5: Protocol 3 - Cell-Based Smooth Muscle Contraction Assay
Principle: This assay provides the most physiologically relevant measure of a compound's antispasmodic activity. Primary Human Intestinal Smooth Muscle Cells (HISMC) are seeded into a 3D collagen gel matrix.[12] The cells form a networked structure and exert tension on the matrix. When stimulated with a contractile agonist (e.g., carbachol), the cells contract, causing the collagen gel to shrink.[22] A relaxant agent like this compound will inhibit this agonist-induced contraction. The degree of contraction is quantified by measuring the change in the surface area of the gel.[22][23]
Figure 4: Workflow for the 3D collagen gel-based smooth muscle cell contraction assay.
Detailed Protocol:
-
Cell Culture: Culture primary HISMC according to the supplier's recommendations. Use cells at a low passage number (P2-P5) for optimal contractile phenotype.
-
Gel Preparation: On ice, mix HISMC (at ~2-4 x 10⁵ cells/mL), Type I collagen, and neutralization buffer according to the collagen manufacturer's protocol.
-
Casting Gels: Pipette 0.5 mL of the cell/collagen suspension into each well of a 24-well plate. Be careful to avoid bubbles.
-
Polymerization and Culture: Incubate the plate at 37°C for 30-60 minutes to allow the gels to polymerize. After polymerization, gently add 1 mL of culture medium to each well. Culture the gels for 2-4 days, allowing the cells to form a contractile network. Switch to serum-free medium for the final 24 hours.
-
Compound Pre-treatment: Replace the medium with pre-warmed buffer (e.g., HBSS). Add this compound at various concentrations and incubate for 30 minutes.
-
Initiating Contraction: Using a small spatula or pipette tip, gently detach the edges of the collagen gel from the sides of the well. This allows the gel to float freely.
-
Agonist Addition: Add the contractile agonist (e.g., carbachol to a final concentration of 10 µM). Include a vehicle-only control (maximal contraction) and a no-agonist control (baseline).
-
Imaging: Place the plate on a flatbed scanner or use a digital camera to capture images of the wells at time 0 and at regular intervals (e.g., every hour for 4 hours).
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the surface area of each gel at each time point.
-
Calculate the % Contraction = 100 * ([Area_t0 - Area_tx] / Area_t0).
-
Calculate the % Inhibition of Contraction for each compound concentration relative to the maximal contraction observed with the agonist alone.
-
Plot the % Inhibition vs. concentration to determine the potency of the compound.
-
Conclusion
The suite of assays described in this application note provides a robust framework for characterizing the pharmacological activity of this compound. The calcium imaging assay serves as an efficient primary screen to confirm functional activity on ion channels. Automated electrophysiology offers a detailed, gold-standard investigation into the specific ion channel interactions and mechanism of block. Finally, the smooth muscle contraction assay validates the compound's efficacy in a physiologically relevant system that recapitulates the therapeutic goal of smooth muscle relaxation. Together, these methods enable a thorough and confident evaluation of this compound's profile as a gastrointestinal antispasmodic agent.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. Mebeverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 8. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Human Intestinal Smooth Muscle Cells (HISMC) [sciencellonline.com]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
- 13. accegen.com [accegen.com]
- 14. criver.com [criver.com]
- 15. axxam.com [axxam.com]
- 16. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. karger.com [karger.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting O-Desmethyl Mebeverine Acid Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with O-Desmethyl Mebeverine Acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve these common chromatographic challenges effectively.
Understanding the Analyte: this compound
This compound is a metabolite of the antispasmodic drug mebeverine.[1] Its chemical structure contains both a carboxylic acid and a tertiary amine functional group, making it an amphoteric compound.[2][3] This dual nature is critical to understanding its interaction with the stationary phase and mobile phase, which is often the root cause of poor peak shape. The predicted pKa for the carboxylic acid is around 4.42.[4] This means the charge of the molecule is highly dependent on the mobile phase pH, which in turn significantly influences retention and peak symmetry.[5][6]
FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the issues you may be facing in the laboratory. We will begin with the most common and simplest-to-resolve problems and progress to more complex scenarios.
Q1: My this compound peak is tailing. What is the most likely cause and the first thing I should check?
A1: The most frequent cause of peak tailing for ionizable compounds like this compound is an inappropriate mobile phase pH.[5][7][8] This leads to secondary interactions with the stationary phase.
Causality Explained: In reversed-phase HPLC, the stationary phase is typically silica-based (e.g., C18). The silica surface contains residual silanol groups (-Si-OH) which can be ionized (negatively charged, -Si-O⁻) at a mobile phase pH above approximately 3-4.[9][10] this compound has a tertiary amine which will be protonated (positively charged) at a pH below its pKa. This can lead to a strong ionic interaction between the positively charged analyte and the negatively charged silanols, causing a secondary retention mechanism that results in peak tailing.[10][11] Conversely, if the mobile phase pH is close to the pKa of the carboxylic acid group (~4.42), the molecule will exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5]
Immediate Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure your mobile phase is properly buffered and the pH is accurately measured. The pH of the aqueous portion of the mobile phase can shift over time due to the ingress of atmospheric CO2.[7]
-
Adjust Mobile Phase pH: For acidic compounds, a general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is in a single, non-ionized state.[8] For this compound, with a predicted acidic pKa of ~4.42, a mobile phase pH of around 2.5-3.0 is a good starting point.[7][8] This low pH will also suppress the ionization of the surface silanol groups, further reducing secondary interactions.[7][10]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous component of your mobile phase (e.g., water with buffer salts).
-
Use a calibrated pH meter to measure the pH.
-
Adjust the pH downwards using an appropriate acid (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid). TFA can also act as an ion-pairing agent, which can improve peak shape.[9]
-
Once the desired pH is achieved, filter the aqueous phase through a 0.45 µm or 0.2 µm filter.[12]
-
Mix with the organic solvent as per your method.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Q2: I've adjusted the mobile phase pH, but the peak tailing persists. What should I investigate next?
A2: If pH adjustment alone is insufficient, the issue may lie with the buffer concentration, the choice of column, or potential column contamination.
Causality Explained:
-
Insufficient Buffering: A buffer's primary role is to maintain a constant pH.[9] If the buffer concentration is too low, it may not have the capacity to control the pH at the column surface, especially when the sample is injected, leading to inconsistent ionization and peak tailing. A buffer concentration of 10-50 mM is generally recommended.[8]
-
Column Chemistry: Not all C18 columns are the same. Older, "Type-A" silica columns have a higher content of acidic silanol groups and metal impurities, which can cause significant tailing with basic and acidic compounds.[9][13] Modern, high-purity "Type-B" silica columns that are "end-capped" are designed to minimize these secondary interactions.[7][14] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group to make them inert.[10][15]
-
Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet can lead to peak distortion.[16][17]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound peak tailing.
Recommended Actions:
-
Increase Buffer Concentration: If your buffer concentration is below 10 mM, try increasing it to 25-50 mM.
-
Evaluate Your Column: If you are using an older column, or are unsure of its specifications, consider switching to a modern, high-purity, end-capped C18 column.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed contaminants.[12][16] If you are already using one, replace it.
-
Column Flushing: If contamination is suspected, you can try flushing the column with a strong solvent. For a reversed-phase column, this could involve a sequence of water, isopropanol, and then hexane, followed by a return to your mobile phase conditions. Always consult the column manufacturer's guidelines for recommended flushing procedures.
Q3: I'm using a new, high-quality column and an appropriate mobile phase, but I still see some tailing. Could it be my HPLC system?
A3: Yes, instrumental issues, specifically extra-column band broadening, can contribute to peak tailing.[8]
Causality Explained: Extra-column band broadening occurs in the components of the HPLC system outside of the column itself. This includes the injector, connecting tubing, and detector flow cell.[8] Long or wide internal diameter tubing between the column and detector can cause the separated analyte band to spread out, leading to broader and more asymmetric peaks.[5] Poorly made connections (e.g., a gap between the tubing and the column end fitting) create dead volume where the sample can get trapped and slowly bleed out, causing tailing.[18]
Troubleshooting Steps:
-
Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the column to the detector.[5]
-
Check Fittings: Ensure all fittings are properly tightened and that the tubing is fully seated in the port to avoid dead volume.
-
Inspect for Blockages: A partially blocked column inlet frit can also cause peak distortion.[12] This may be indicated by an increase in backpressure. If suspected, you can try back-flushing the column (disconnect from the detector first).
Q4: Could my sample preparation be the source of the peak tailing?
A4: Absolutely. Sample overload and solvent mismatch are two common sample-related causes of peak tailing.[17]
Causality Explained:
-
Mass Overload: Injecting too much analyte onto the column can saturate the stationary phase.[8][10] This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, resulting in a tailed peak.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the mobile phase, it can cause the analyte band to spread out at the head of the column, leading to poor peak shape.[17][19]
Troubleshooting Steps:
-
Dilute the Sample: Perform a serial dilution of your sample (e.g., 1:10, 1:100) and inject it. If the peak shape improves with dilution, you were likely overloading the column.
-
Match the Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[12] If this is not feasible due to solubility issues, use a solvent that is weaker than your mobile phase.
Summary of Key Parameters
The following table provides a starting point for method optimization to mitigate peak tailing for this compound.
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped "Type-B" silica C18 or C8 | Minimizes silanol interactions which are a primary cause of peak tailing for ionizable compounds.[7][14] |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of both the carboxylic acid group of the analyte and the residual silanol groups on the stationary phase.[7][8] |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the recommended pH range. |
| Buffer Concentration | 25-50 mM | Ensures stable pH and minimizes on-column ionization shifts.[8] |
| Sample Solvent | Mobile Phase or a weaker solvent | Prevents peak distortion caused by solvent mismatch.[12][17] |
By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak tailing for this compound, leading to more accurate and robust HPLC data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 586357-02-0 | SynZeal [synzeal.com]
- 4. 586357-02-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. shodexhplc.com [shodexhplc.com]
- 16. waters.com [waters.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bvchroma.com [bvchroma.com]
improving O-Desmethyl Mebeverine Acid recovery in plasma samples
Welcome to the technical support center dedicated to enhancing the recovery of O-Desmethyl Mebeverine Acid (DMAC) from plasma samples. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their bioanalytical methods. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Understanding this compound (DMAC)
This compound is the primary active metabolite of Mebeverine, an antispasmodic drug.[1][2] Accurate quantification of DMAC in plasma is crucial for pharmacokinetic and bioequivalence studies. As an acidic compound, its extraction from a complex biological matrix like plasma presents unique challenges. This guide will provide a systematic approach to overcoming these hurdles.
Physicochemical Properties of DMAC
A thorough understanding of DMAC's properties is fundamental to developing a robust extraction protocol.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [3][4][5] |
| Molecular Weight | 265.35 g/mol | [3][5] |
| pKa | 4.42 ± 0.10 (Predicted) | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [4][6] |
The acidic nature of DMAC (pKa ≈ 4.42) is a critical factor in designing an effective extraction strategy. At a pH below its pKa, DMAC will be predominantly in its neutral, more hydrophobic form, which is more readily extracted into organic solvents. Conversely, at a pH above its pKa, it will be in its ionized, more water-soluble form.
Troubleshooting Low Recovery of DMAC
Low and inconsistent recovery is a common frustration in bioanalysis. This section provides a structured approach to identifying and resolving the root cause of this issue.
Q1: My DMAC recovery is low and variable after protein precipitation. What's going wrong?
Protein precipitation (PPT) is a fast and simple method, but it can be prone to issues like co-precipitation and incomplete protein removal, leading to low analyte recovery.[7]
Possible Causes & Solutions:
-
Co-precipitation of DMAC: The acidic nature of DMAC can lead to its entrapment within the precipitated protein pellet, especially if an acidic precipitating agent is used without careful pH control.
-
Solution: After adding the organic solvent (e.g., acetonitrile), briefly vortex and then add a small volume of a weak base (e.g., 0.1% ammonium hydroxide) to raise the pH slightly above the pKa of DMAC. This will ionize the DMAC, reducing its affinity for the denatured proteins.
-
-
Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing can lead to incomplete protein removal, resulting in matrix effects and low recovery.
-
Solution: Ensure a sufficient ratio of organic solvent to plasma, typically 3:1 or higher.[8] Vortex vigorously immediately after adding the solvent to ensure thorough mixing and efficient protein crashing.
-
-
Choice of Precipitating Agent: Different organic solvents and acids have varying efficiencies in precipitating proteins and can influence analyte recovery.
dot
Caption: Troubleshooting workflow for low DMAC recovery in protein precipitation.
Q2: I'm using Liquid-Liquid Extraction (LLE), but my DMAC recovery is still poor. How can I optimize this?
LLE offers a cleaner extract than PPT but requires careful optimization of pH and solvent choice.
Possible Causes & Solutions:
-
Incorrect pH of the Aqueous Phase: For an acidic compound like DMAC, the pH of the plasma sample must be adjusted to be at least 2 pH units below its pKa (i.e., pH < 2.42) to ensure it is in its neutral, extractable form.[10]
-
Solution: Acidify the plasma sample with a suitable acid (e.g., formic acid, hydrochloric acid) before adding the extraction solvent. Always verify the final pH of the aqueous phase.
-
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent is critical. A solvent that is too non-polar may not efficiently extract a moderately polar molecule like DMAC, while a solvent that is too polar may be miscible with the aqueous phase.
-
Solution: Diethyl ether has been shown to be an effective solvent for the extraction of acidic drugs.[11] Other options to consider include ethyl acetate and methyl tert-butyl ether (MTBE). A series of experiments with different solvents is recommended to determine the optimal choice for DMAC.
-
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can make phase separation difficult and lead to analyte loss.
dot
Caption: Optimization strategy for improving DMAC recovery with LLE.
Q3: I'm considering Solid-Phase Extraction (SPE) for a cleaner sample. What are the key considerations for DMAC?
SPE can provide the cleanest extracts, but method development is more complex. For an acidic analyte like DMAC, a non-polar extraction mechanism is often more successful than anion exchange.
Possible Causes & Solutions:
-
Breakthrough during Sample Loading: If the sample is not properly pre-treated, DMAC may not be retained on the sorbent.
-
Solution: Acidify the plasma sample to a pH below DMAC's pKa before loading. This neutralizes the molecule, allowing it to be retained by a non-polar (reversed-phase) sorbent like C18.[3]
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb DMAC from the sorbent.
-
Solution: Increase the organic content of the elution solvent. Adding a small amount of a weak base (e.g., ammonium hydroxide) to the elution solvent will ionize the DMAC, disrupting its interaction with the non-polar sorbent and facilitating its elution.
-
-
Interference from Endogenous Anions: Using an anion exchange SPE can be challenging for plasma samples due to the high concentration of endogenous anions (e.g., phosphates, citrates) that can compete with DMAC for binding to the sorbent.[3]
-
Solution: A non-polar SPE method is generally recommended for acidic drugs in plasma to avoid this issue.[3]
-
dot
Caption: Recommended non-polar SPE workflow for this compound.
Frequently Asked Questions (FAQs)
Q: Can matrix effects be a reason for my low DMAC recovery?
A: Absolutely. Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[4] This can lead to ion suppression or enhancement, which directly impacts the apparent recovery. A cleaner extraction method, such as SPE, can help minimize matrix effects.
Q: What is a good starting point for a protein precipitation protocol for DMAC?
A: A common starting point is to add 3 parts of cold acetonitrile to 1 part of plasma. Vortex vigorously for 30 seconds, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Collect the supernatant for analysis.
Q: How do I choose an internal standard for DMAC analysis?
A: An ideal internal standard would be a stable isotope-labeled version of DMAC (e.g., DMAC-d3). If this is not available, a structurally similar acidic compound with a similar pKa and extraction behavior should be chosen.
Q: My recovery is still low after trying all the troubleshooting steps. What else can I consider?
A: Re-evaluate the stability of DMAC in your samples and during the extraction process. Ensure that your storage conditions are appropriate and that the analyte is not degrading during sample preparation. Also, verify the accuracy of your standard solutions.
Experimental Protocols
Protocol 1: Optimized Protein Precipitation (PPT)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Add 10 µL of 0.1% ammonium hydroxide.
-
Vortex briefly (5 seconds).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Optimized Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma into a glass tube.
-
Add 20 µL of 1M formic acid to acidify the sample to a pH of approximately 2.
-
Add 1 mL of diethyl ether.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Non-Polar Method
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of 1M formic acid.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the DMAC with 1 mL of methanol containing 0.5% ammonium hydroxide.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. eijppr.com [eijppr.com]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing and integrating depletion and precipitation methods for plasma proteomics through data-independent acquisition-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. welchlab.com [welchlab.com]
Technical Support Center: O-Desmethyl Mebeverine Acid LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of O-Desmethyl Mebeverine Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in the bioanalysis of this acidic metabolite. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and robustness of your analytical methods.
Understanding Matrix Effects in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][4] this compound, being an acidic metabolite of Mebeverine, is susceptible to these effects, particularly from endogenous matrix components like phospholipids and salts.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a primary metabolite of the antispasmodic drug Mebeverine.[6][7] Its chemical formula is C₁₅H₂₃NO₃.[8][9] It is formed in the body through hydrolysis and subsequent O-demethylation of Mebeverine.[6]
Q2: Why are matrix effects a significant concern for the analysis of this compound?
Matrix effects are a major concern because they can lead to erroneous quantification of this compound in biological samples.[1][10] Ion suppression, the more common effect, can artificially lower the measured concentration, while ion enhancement can inflate it.[11] Given that this compound is an acidic compound, it is particularly prone to competition for ionization with other endogenous acidic and polar molecules present in biological matrices.
Q3: What are the primary causes of matrix effects in plasma or serum samples?
The primary culprits behind matrix effects in plasma and serum are phospholipids from cell membranes.[12][13] These molecules are notorious for co-extracting with analytes of interest and can cause significant ion suppression in the electrospray ionization (ESI) source.[5][13] Other endogenous substances like salts, proteins, and other metabolites also contribute to the overall matrix effect.[1]
Q4: How do I know if my assay is suffering from matrix effects?
The most reliable way to determine if your assay is affected by matrix effects is to perform a formal matrix effect evaluation during method development and validation.[1] Regulatory bodies like the FDA and EMA provide guidelines for these assessments.[14][15][16] Key indicators of potential matrix effects during routine analysis include poor reproducibility of quality control samples, non-linear calibration curves, and inconsistent internal standard responses.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the LC-MS/MS analysis of this compound.
Issue 1: Significant Ion Suppression Observed
Symptom: You have performed a post-extraction addition experiment and calculated a matrix factor (MF) significantly less than 1 (e.g., <0.8), indicating ion suppression.
Root Cause Analysis and Solutions:
-
Inadequate Sample Preparation: The most common cause of ion suppression is the presence of co-eluting matrix components, particularly phospholipids.[5][12] Your current sample preparation method may not be effectively removing these interferences.
-
Solution 1: Optimize Sample Cleanup.
-
Protein Precipitation (PPT): While simple, PPT is the least effective technique for removing phospholipids and often results in significant matrix effects.[17] If using PPT, consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[17] For an acidic analyte like this compound, adjust the pH of the aqueous phase to be at least two pH units below its pKa to ensure it is in a neutral form for efficient extraction into an organic solvent.[12]
-
Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup.[17] Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced removal of interfering substances.[17]
-
Phospholipid Depletion Plates: Specialized plates, such as those using HybridSPE-Phospholipid technology, are highly effective at specifically removing phospholipids from the sample extract.[5][18]
-
-
-
Chromatographic Co-elution: The analyte may be eluting from the HPLC column at the same time as a region of significant matrix interferences.
-
Solution 2: Modify Chromatographic Conditions.
-
Gradient Optimization: Adjust the gradient slope to better separate this compound from the "phospholipid elution zone," which typically appears in the mid-to-late part of a reversed-phase gradient.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter the selectivity and retention of both the analyte and matrix components.
-
Mobile Phase pH: Manipulating the mobile phase pH can alter the retention of this compound and potentially shift it away from interfering peaks.[17]
-
-
Issue 2: Inconsistent or Non-Reproducible Results
Symptom: You observe high variability (%CV > 15%) in your quality control (QC) samples, particularly at the low QC level.
Root Cause Analysis and Solutions:
-
Variable Matrix Effects Between Different Lots: Biological matrices from different individuals can exhibit varying degrees of matrix effects, leading to inconsistent results.[1]
-
Solution 1: Thorough Method Validation.
-
As per regulatory guidelines, evaluate matrix effects using at least six different lots of the biological matrix during method validation.[19] This will help ensure the robustness of your method across a diverse sample population.
-
-
-
Inadequate Internal Standard (IS) Compensation: The chosen internal standard may not be effectively tracking and compensating for the variability in matrix effects experienced by the analyte.
-
Solution 2: Use a Stable Isotope-Labeled (SIL) Internal Standard.
-
A SIL internal standard (e.g., this compound-d6) is the "gold standard" as it co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate compensation.[20] If a SIL IS is not available, a structural analog that elutes very close to the analyte is the next best choice.
-
-
Issue 3: Poor Peak Shape for this compound
Symptom: The chromatographic peak for this compound is broad, tailing, or splitting.
Root Cause Analysis and Solutions:
-
Secondary Interactions with the Column: The analyte may be undergoing secondary interactions with the stationary phase or residual silanols on the silica support.
-
Solution 1: Adjust Mobile Phase Composition.
-
For an acidic analyte, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will keep the analyte in its neutral form, which generally results in better peak shape on reversed-phase columns.
-
Ensure the organic solvent in your sample extract is compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
-
Matrix Overload: High concentrations of matrix components can overload the analytical column, leading to poor chromatography.
-
Solution 2: Improve Sample Cleanup or Dilute the Sample.
-
Implement a more rigorous sample preparation technique as described in "Issue 1."
-
If sensitivity allows, diluting the final extract can reduce the concentration of matrix components injected onto the column.[4]
-
-
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This method, considered the "gold standard," quantitatively determines the extent of ion suppression or enhancement.[1]
Objective: To calculate the Matrix Factor (MF) for this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Process blank biological matrix (from at least six different sources) through your entire sample preparation procedure. Spike the analyte and IS into the final extract at the same low and high QC concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before the extraction process. This set is used to determine recovery, not the matrix factor directly.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
An IS-Normalized MF close to 1 suggests the IS is effectively compensating for the matrix effect.[1]
-
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | Peak Area in Matrix / Peak Area in Neat Solution | 1.0 (ideally 0.8-1.2) | Measures absolute ion suppression/enhancement. |
| IS-Normalized MF | (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Neat Solution) | ~1.0 | Indicates how well the IS corrects for the matrix effect. |
| Recovery | Peak Area in Set C / Peak Area in Set B | >80% (typically) | Measures the efficiency of the extraction process. |
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This technique helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][21]
Objective: To create a matrix effect profile across the chromatographic run.
Procedure:
-
Setup:
-
Use a T-fitting to introduce a constant flow of a standard solution of this compound into the LC eluent stream after the analytical column but before the MS ion source.[1] A syringe pump is typically used for this infusion.
-
-
Analysis:
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the MRM transition for this compound.
-
-
Interpretation:
-
A stable, flat baseline indicates no matrix effects.
-
A dip or decrease in the baseline signal indicates a region of ion suppression.[21]
-
A rise or increase in the baseline signal indicates a region of ion enhancement.
-
This profile can then be overlaid with a chromatogram of the analyte to see if its retention time coincides with a region of significant matrix effects.[22]
Visualizations
Workflow for Matrix Effect Evaluation
Caption: Workflow for quantitative matrix effect assessment.
Mechanism of Ion Suppression
Caption: Competition model for ion suppression in ESI.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 9. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. fda.gov [fda.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: O-Desmethyl Mebeverine Acid (DMAC) Solution Stability
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for O-Desmethyl Mebeverine Acid (DMAC). This guide is designed for researchers, scientists, and drug development professionals who are working with this key metabolite of Mebeverine. The inherent chemical properties of DMAC can present challenges in maintaining its stability in solution, leading to variability in experimental results. This resource provides in-depth troubleshooting guides, validated protocols, and foundational knowledge to help you navigate these challenges effectively.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding DMAC and its stability.
Q1: What is this compound (DMAC) and why is its stability critical?
This compound (DMAC) is a major circulating metabolite of the antispasmodic drug Mebeverine.[1] The parent drug, Mebeverine, is an ester that undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis, making it virtually undetectable in circulation after oral administration.[2][3] Consequently, pharmacokinetic (PK) and bioequivalence studies often rely on the quantification of its metabolites, including DMAC, Mebeverine Acid (MAC), and Mebeverine Alcohol (MAL).[4]
Q2: What are the primary chemical factors that can cause DMAC degradation in solution?
The structure of DMAC contains two key functional groups that are susceptible to degradation: a phenolic hydroxyl group and a carboxylic acid. The main factors influencing its stability are:
-
pH: The pH of the solution dictates the ionization state of both the carboxylic acid and the phenolic group, which can influence solubility and susceptibility to hydrolytic or oxidative reactions.[5][6] Many drugs show optimal stability within a pH range of 4 to 8.[7]
-
Oxidation: Phenolic compounds are particularly prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions. This can lead to the formation of quinone-type structures or polymeric degradation products.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[6][8] While storing samples at low temperatures (-20°C or -80°C) is standard practice, the stability during bench-top handling and in autosamplers is a critical consideration.[8][9]
-
Light Exposure: Exposure to UV or ambient light can induce photochemical reactions, leading to degradation.[8]
-
Enzymatic Degradation: In biological matrices, residual enzymatic activity could potentially modify the analyte, although this is a greater concern for the parent ester drug (Mebeverine) than for DMAC.[3][5]
Q3: How is DMAC formed in vivo?
Understanding the metabolic pathway is crucial for identifying potential interferences and related compounds in your samples. Mebeverine is completely hydrolyzed before its metabolites are further processed.[10] The primary pathway is as follows:
-
Ester Hydrolysis: The parent drug, Mebeverine, is rapidly cleaved by esterase enzymes into Mebeverine Alcohol (MAL) and Veratric Acid.[1][11]
-
Oxidation: Mebeverine Alcohol is subsequently oxidized to form Mebeverine Acid (MAC).[1]
-
O-Demethylation: Finally, Mebeverine Acid undergoes O-demethylation, where a methyl group is removed from the methoxy substituent on the aromatic ring, to form this compound (DMAC).[12][13]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter.
Issue 1: I'm observing inconsistent results and a progressive loss of DMAC during sample preparation.
-
Possible Cause A: pH-Dependent Instability or Poor Solubility
-
Causality: The carboxylic acid and phenolic groups of DMAC have different pKa values. The pH of your solution will determine if these groups are ionized or neutral. At certain pH values, the molecule may be less soluble, causing it to precipitate, or it may be in an ionic form that is more susceptible to degradation.
-
Troubleshooting Protocol:
-
Prepare several small-volume aliquots of your DMAC working solution in a range of buffered solutions (e.g., pH 4, 6, 7.4, 8).
-
Analyze a "time zero" sample for each pH.
-
Leave the aliquots on the bench-top at room temperature.
-
Re-analyze the samples at 1, 2, and 4 hours.
-
Calculate the percent recovery at each time point relative to time zero. The buffer that provides the highest and most consistent recovery is optimal for your sample preparation workflow.
-
-
-
Possible Cause B: Adsorption to Surfaces
-
Causality: Metabolites, especially those with "sticky" phenolic groups or charged moieties, can adsorb to the surfaces of glass or plastic labware (e.g., vials, pipette tips, well plates). This non-specific binding removes the analyte from the solution, leading to lower measured concentrations.
-
Troubleshooting Protocol:
-
Prepare identical sets of DMAC standards in your standard polypropylene vials and in low-adsorption or silanized glass vials.
-
Analyze both sets of standards immediately after preparation.
-
If you observe a significantly higher signal (~15% or more) from the low-adsorption vials, surface binding is a likely issue.
-
Mitigation: Consistently use low-adsorption labware or add a small percentage of an organic solvent like acetonitrile or methanol to your sample diluent to reduce non-specific binding.
-
-
-
Possible Cause C: Oxidation
-
Causality: The phenolic hydroxyl group on DMAC is a prime target for oxidation, a process that can be accelerated by dissolved oxygen in your solvents.
-
Troubleshooting Protocol:
-
Prepare a stock solution of DMAC in a high-quality solvent (e.g., DMSO, Methanol). One supplier notes that the solid should be dissolved in a solvent purged with an inert gas.[14]
-
Divide the stock solution. Use one half to prepare working standards with your regular solvents. For the other half, use solvents that have been sparged with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Analyze both sets of standards. A significantly higher recovery in the oxygen-depleted samples indicates that oxidation is a contributing factor.
-
Mitigation: Routinely sparge solvents with an inert gas before preparing solutions. Alternatively, add a small amount of an antioxidant (e.g., 0.1% ascorbic acid or butylated hydroxytoluene (BHT)) to your solutions, but first verify that it does not interfere with your analytical method.
-
-
Issue 2: My analyte concentration decreases when samples are left in the autosampler queue.
-
Possible Cause: Temperature and/or Light Sensitivity
-
Causality: Standard autosamplers may not be refrigerated, exposing samples to ambient room temperature for extended periods. This can accelerate degradation.[8] Additionally, prolonged exposure to ambient light can cause photodegradation.[6][8]
-
Troubleshooting Protocol (Autosampler Stability):
-
Prepare a set of quality control (QC) samples at low and high concentrations.
-
Analyze one set immediately (time zero).
-
Place the second set in the autosampler.
-
Re-inject and analyze samples from this set at regular intervals over your typical run time (e.g., every 4, 8, 12, and 24 hours).
-
Calculate the percent recovery against the time zero samples. A deviation of more than 15% typically indicates instability.
-
Mitigation: Use a refrigerated autosampler set to 4-10°C. Always use amber or light-blocking vials to protect samples from light.
-
-
Issue 3: I see poor recovery after subjecting my samples to freeze-thaw cycles.
-
Possible Cause: Poor Solubility at Low Temperatures or pH Shifts
-
Causality: The solubility of a compound can decrease significantly upon freezing, potentially causing it to precipitate out of solution. Upon thawing, it may not fully redissolve, especially if not mixed vigorously. Additionally, certain buffer components can precipitate at low temperatures, causing a drastic shift in the pH of the remaining liquid phase, which can induce degradation.[5]
-
Troubleshooting Protocol (Freeze-Thaw Stability):
-
Prepare a set of QC samples in the same matrix as your study samples.
-
Analyze a subset immediately to establish a baseline concentration.
-
Freeze the remaining samples at your intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely and unassisted at room temperature. This constitutes one freeze-thaw cycle.
-
Analyze a subset of the thawed samples.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
Compare the results from each cycle to the baseline. A deviation of >15% indicates instability.
-
Mitigation: Ensure samples are vortexed thoroughly after each thaw cycle. If instability persists, consider adding a small percentage of organic solvent or a cryoprotectant like ethylene glycol to your matrix, if compatible with your assay. Evaluate different buffer systems (e.g., phosphate vs. TRIS) for their stability during freezing.
-
-
Section 3: Protocols & Best Practices
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the best practices for preparing solutions of DMAC to maximize stability.
-
Reagent & Equipment:
-
This compound (solid, ≥95% purity)
-
Solvent of choice (e.g., HPLC-grade DMSO or Methanol). Note: DMAC is slightly soluble in DMSO and methanol (may require sonication).[14]
-
Inert gas (Nitrogen or Argon)
-
Sonicator
-
Low-adsorption or amber glass vials
-
-
Procedure:
-
Allow the solid DMAC to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of DMAC in an appropriate vial.
-
Sparge the chosen solvent with inert gas for 15-20 minutes.
-
Add the sparged solvent to the solid DMAC to create a high-concentration stock solution (e.g., 1 mg/mL).
-
If the solid does not dissolve immediately, briefly sonicate the vial in a water bath.[14] Avoid excessive heating.
-
Once dissolved, flush the headspace of the vial with inert gas before capping tightly.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[12][14]
-
Prepare working solutions by diluting the stock solution in your chosen assay buffer or mobile phase, preferably using pre-sparged diluents. Prepare these fresh daily if possible.
-
Protocol 2: Systematic Stability Evaluation Workflow
This workflow provides a logical sequence for testing the stability of DMAC under your specific experimental conditions.
Section 4: Data Summary Tables
Table 1: Recommended Solvents and Storage Conditions for DMAC
| Parameter | Recommendation | Rationale & Reference |
| Solid Compound Storage | -20°C in a desiccator | Ensures long-term stability (≥4 years) by minimizing thermal and hydrolytic degradation.[12][14] |
| Stock Solution Solvent | DMSO or Methanol (purged with inert gas) | DMAC has slight solubility in these solvents. Purging with inert gas minimizes oxidative degradation of the phenolic group.[14] |
| Stock Solution Storage | -20°C or -80°C in amber, airtight vials | Low temperature slows chemical degradation. Protection from light prevents photodegradation. |
| Working Solution Diluent | Assay buffer or mobile phase (pH-optimized) | The pH should be optimized to ensure maximum stability during the analytical run. |
| Biological Samples | Store at -80°C immediately after processing | Minimizes both chemical and residual enzymatic degradation. Long-term storage at -80°C is generally reliable but can still lead to changes for some metabolites.[9] |
Table 2: Key Factors Influencing DMAC Stability and Mitigation Strategies
| Influencing Factor | Potential Problem | Mitigation Strategy |
| pH | Degradation, precipitation | Empirically determine the optimal pH for your matrix/diluent (typically between 4-8). Use high-quality buffers.[7] |
| Oxidation | Loss of analyte due to reaction at the phenolic group | Prepare solutions using solvents sparged with inert gas (N₂ or Ar). Consider adding an antioxidant if compatible with the assay. |
| Temperature | Accelerated degradation at room/ambient temp | Use a refrigerated autosampler (4-10°C). Minimize time samples spend on the bench-top. Keep samples on ice.[8] |
| Light | Photodegradation | Use amber or opaque vials and plates for all samples, standards, and QCs. Minimize exposure to direct light.[8] |
| Adsorption | Non-specific binding to labware surfaces | Use low-adsorption (e.g., silanized) vials and plates. Add a small amount of organic solvent to the sample diluent. |
| Freeze-Thaw Cycles | Precipitation, pH shifts | Vortex samples thoroughly after thawing. Limit the number of F/T cycles. Evaluate buffer suitability for freezing. |
Section 5: References
-
Dickinson, R. G., Baker, P. V., Franklin, M. E., & Hooper, W. D. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 80(10), 952–957. --INVALID-LINK--
-
Elliot, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 91–97. --INVALID-LINK--
-
Li, W., & Tse, F. L. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 3(18), 2091–2102. --INVALID-LINK--
-
Reid, M. J., & Bu, J. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Future Science. --INVALID-LINK--
-
Srinivas, N. R., & Kumar, M. S. (1996). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Xenobiotica, 26(6), 623–631. --INVALID-LINK--
-
Polaka, S., Vitore, J. G., & Tekade, R. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. Biopharmaceutics and Pharmacokinetics.
-
Bu, J., & Reid, M. J. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. --INVALID-LINK--
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2008). In vivo hydrolysis of mebeverine into mebeverine alcohol and veratric acid and the subsequent oxidation of mebeverine alcohol to mebeverine acid. ResearchGate. --INVALID-LINK--
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340. --INVALID-LINK--
-
Cayman Chemical. (n.d.). This compound (CAS Number: 586357-02-0). Cayman Chemical. --INVALID-LINK--
-
Moskaleva, N. E., Baranov, P. A., Mesonzhnik, N. V., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118–125. --INVALID-LINK--
-
Kumar, A. (2018). "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. --INVALID-LINK--
-
Biosynth. (n.d.). Desmethyl Mebeverine Acid. Biosynth. --INVALID-LINK--
-
Shovkovyi, O., & Kolisnyk, S. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Open Access Journals. --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound. MedChemExpress. --INVALID-LINK--
-
Cayman Chemical. (2022). This compound Product Information. Cayman Chemical. --INVALID-LINK--
-
Wagner-Golbs, A., Neuber, S., Kamlage, B., et al. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Journal of Proteome Research, 17(1), 359–367. --INVALID-LINK--
References
- 1. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. tandfonline.com [tandfonline.com]
- 9. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Resolving Co-eluting Peaks with O-Desmethyl Mebeverine Acid
Welcome to the Technical Support Center dedicated to addressing the analytical challenges associated with O-Desmethyl Mebeverine Acid. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of mebeverine and its metabolites. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and practical insights to help you resolve co-eluting peaks and ensure the accuracy and reliability of your analytical data.
Introduction to the Challenge
Mebeverine, an antispasmodic drug, undergoes rapid and extensive metabolism in the body, with this compound being one of its major metabolites.[1][2] The accurate quantification of this metabolite is crucial for pharmacokinetic and bioavailability studies. However, due to the presence of other structurally similar metabolites and potential degradation products, chromatographic co-elution can be a significant hurdle in developing a robust and reliable analytical method. This guide will equip you with the knowledge and tools to overcome these challenges.
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the analysis of this compound:
Q1: What are the main metabolites of mebeverine that I should be aware of during method development?
A1: Mebeverine is primarily metabolized through hydrolysis and O-demethylation. The key metabolites that can potentially co-elute with this compound include Mebeverine Acid, Mebeverine Alcohol, and Veratric Acid.[3][4][5][6][7] Understanding the metabolic pathway is the first step in anticipating and resolving potential co-elution issues.
Q2: What are the typical analytical techniques used for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and recommended techniques.[1][2][8] These methods offer the required sensitivity and selectivity for bioanalytical studies. UV detection is also used, particularly for formulation analysis.[9][10]
Q3: Why is co-elution a common problem in the analysis of mebeverine metabolites?
A3: The metabolites of mebeverine share a similar core structure, leading to comparable physicochemical properties and, consequently, similar retention behavior on reversed-phase columns. This makes their complete separation challenging without careful optimization of chromatographic conditions.
Q4: Are there any official guidelines I should follow for the validation of my analytical method?
A4: Yes, it is essential to follow the guidelines for bioanalytical method validation issued by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines provide a framework for ensuring the accuracy, precision, selectivity, and stability of your method.
Troubleshooting Guide: Resolving Co-eluting Peaks
This section provides a systematic approach to troubleshooting and resolving co-eluting peaks in the analysis of this compound.
Part 1: Identifying the Co-eluting Compound
The first step in resolving co-elution is to identify the interfering peak. Here's a logical workflow:
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
Technical Support Center: Improving Sensitivity for Low Concentrations of O-Desmethyl Mebeverine Acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in achieving the desired sensitivity for O-Desmethyl Mebeverine Acid (DMAC) in bioanalytical methods. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance your assay's performance.
Introduction to the Challenge
Mebeverine is an antispasmodic drug that undergoes rapid and extensive metabolism.[1] The parent drug is rarely detected in blood or plasma due to rapid hydrolysis by esterases into mebeverine alcohol and veratric acid.[2][3] The alcohol moiety is further metabolized, with this compound (DMAC) being one of the key metabolites.[4] Accurately quantifying low concentrations of DMAC is critical for pharmacokinetic (PK) studies but is often hampered by its polar, acidic nature, leading to issues with extraction recovery, chromatographic retention, and ionization efficiency.
This guide will systematically address these challenges, providing a logical workflow from sample preparation to final data acquisition.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding poor sensitivity for DMAC.
Q1: My signal-to-noise ratio for DMAC at the Lower Limit of Quantification (LLOQ) is inconsistent and often below the required threshold. What is the most common cause?
A1: The most frequent culprits are matrix effects and low recovery during sample preparation.[5][6] DMAC is a polar acidic compound, making it susceptible to ion suppression from endogenous matrix components like phospholipids that might co-elute.[7] Additionally, suboptimal sample preparation can lead to significant loss of the analyte before it even reaches the analytical column.[8] We recommend starting by evaluating your sample cleanup procedure.
Q2: I am using protein precipitation (PPT) for sample preparation. Is this sufficient for achieving high sensitivity?
A2: While simple and fast, protein precipitation is a non-selective sample preparation technique that often results in minimal cleanup of the biological fluid.[9] This can lead to significant matrix effects, where co-eluting endogenous compounds suppress the ionization of DMAC.[9] For high-sensitivity assays, more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally recommended to remove interfering components.[10]
Q3: My peak shape for DMAC is poor (broad or tailing), which is affecting my integration and sensitivity. What chromatographic factors should I investigate?
A3: Poor peak shape for a polar acidic compound like DMAC is often related to secondary interactions with the column stationary phase or inappropriate mobile phase pH. Ensure your mobile phase pH is suitable for an acidic analyte. Using a mobile phase with a pH lower than the pKa of DMAC can sometimes improve peak shape.[11] Also, consider the column chemistry; a well-chosen C18 or a C8 column is often effective.[4][12] Finally, ensure your gradient elution profile is optimized to provide adequate retention and a sharp peak.[13]
Q4: I am observing low signal intensity even when injecting a neat standard solution of DMAC. What should I check in my mass spectrometer settings?
A4: If sensitivity is low with a neat standard, the issue likely lies with the ionization and detection parameters. Optimization of the electrospray ionization (ESI) source is critical.[14] Key parameters to investigate include capillary voltage, gas temperatures (desolvation and source), and gas flow rates (nebulizer and drying gas).[15][16] These parameters directly influence the efficiency of droplet formation and desolvation, which are crucial for maximizing the generation of analyte ions.[15] A systematic optimization using a design of experiments (DoE) approach can be highly effective.[14]
In-Depth Troubleshooting Guides
This section provides a structured approach to identifying and resolving sensitivity issues at each stage of the analytical process.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low sensitivity issues with this compound.
Sample Preparation: The Foundation of Sensitivity
Low and variable recovery is a common challenge in bioanalysis.[6] The goal of sample preparation is to efficiently extract DMAC from the biological matrix while removing interfering components.
Issue: Low or Inconsistent Analyte Recovery
-
Causality: Incomplete extraction from the biological matrix is a primary cause of low recovery.[8] For an acidic analyte like DMAC, the pH of the sample during extraction is critical.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Quantify your recovery by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[10] Recoveries below 85% may indicate a problem.[12]
-
pH Adjustment for LLE: If using Liquid-Liquid Extraction, ensure the sample pH is adjusted to at least 2 pH units below the pKa of DMAC. This protonates the carboxylic acid group, making the molecule more neutral and extractable into an organic solvent.[17]
-
SPE Sorbent Selection: For Solid-Phase Extraction, a mixed-mode or anion-exchange sorbent can be highly effective for acidic compounds.[18] Alternatively, a reversed-phase sorbent (e.g., C18) can be used, but again, sample pH must be adjusted to below the pKa to ensure retention.[17]
-
Elution Solvent Strength (SPE): Ensure your elution solvent is strong enough to desorb the analyte from the SPE cartridge. For anion-exchange, this often involves using a solvent containing an acid or a high concentration of buffer to disrupt the ionic interaction.[19]
-
Issue: Significant Matrix Effects
-
Causality: Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte, leading to signal suppression or enhancement.[20] This is a major concern when striving for low detection limits.[7]
-
Troubleshooting Steps:
-
Quantify Matrix Factor: Assess the matrix effect quantitatively by calculating the matrix factor. This is done by comparing the peak response of an analyte spiked into a post-extracted blank matrix sample to the response of the analyte in a neat solution.[5] A matrix factor of <1 indicates ion suppression.
-
Improve Chromatographic Separation: Adjust your LC gradient to better separate DMAC from the region where phospholipids and other matrix components typically elute (often early in the run).
-
Enhance Sample Cleanup: If using PPT, switch to SPE or LLE. If already using SPE, consider adding more rigorous wash steps. A wash with a weak organic solvent can help remove less polar interferences without eluting the DMAC.[17]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5] If not already in use, incorporating one is highly recommended. Moskaleva et al. (2017) successfully used ²H₅-desmethylmebeverine acid as an internal standard.[12]
-
Chromatographic Optimization: Enhancing Peak Shape and Separation
Good chromatography is essential for sensitivity, providing sharp, symmetrical peaks that are well-separated from interferences.
Issue: Poor Peak Shape (Tailing or Broadening)
-
Causality: Peak tailing for acidic compounds can result from secondary interactions with residual silanols on silica-based columns. Broadening can occur from poor retention or a suboptimal mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase plays a significant role. For acidic compounds, using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by keeping the analyte in its protonated, less polar form.[21][22]
-
Column Choice: Consider using a column with high-purity silica and end-capping to minimize silanol interactions. UPLC or UHPLC columns with smaller particle sizes (e.g., 1.7 µm) can provide significantly sharper peaks and better resolution.[12]
-
Optimize Gradient: A shallow gradient around the elution time of DMAC can help to focus the peak and improve its shape and height. Start with a scouting gradient to determine the approximate elution conditions and then refine it.[13]
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 40-50 °C) can reduce mobile phase viscosity and improve peak efficiency.
-
| Parameter | Recommendation for DMAC | Rationale |
| Column | UPLC BEH C8, 1.7 µm, 2.1x50mm | Provides good retention for moderately polar compounds and high efficiency.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, improving retention and peak shape.[21] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides sharper peaks. |
| Gradient | Shallow gradient, e.g., 5-40% B over 5 min | Optimized to provide good separation from matrix components and a sharp peak for DMAC. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp | 40 °C | Reduces viscosity, improves peak shape, and ensures reproducible retention times. |
Mass Spectrometer Optimization: Maximizing Ion Signal
The final step is to ensure the mass spectrometer is optimally tuned to detect DMAC.
Issue: Low Ion Abundance / Poor Signal
-
Causality: Suboptimal ESI source conditions can lead to inefficient ionization of the analyte, resulting in a weak signal.[14]
-
Troubleshooting Steps:
-
Select Correct Ionization Mode: As an acidic compound, DMAC can potentially be ionized in either positive or negative mode. While positive mode is common for many nitrogen-containing compounds, negative mode (detecting [M-H]⁻) should be evaluated as it can sometimes offer better sensitivity for carboxylic acids.
-
Optimize Source Parameters: Systematically optimize the key ESI parameters. Infuse a standard solution of DMAC and adjust the following for maximum signal intensity:
-
Capillary/Spray Voltage: Adjust to achieve a stable spray. Excessively high voltage can cause instability or corona discharge.[15]
-
Drying Gas Temperature & Flow: These are critical for desolvation. Higher flow rates and temperatures are often needed for higher aqueous mobile phase compositions.[16]
-
Nebulizer Gas Pressure: This affects the initial droplet size. Higher pressure generally leads to smaller droplets and better ionization efficiency.[16]
-
-
Confirm MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for DMAC. If sensitivity is very low, re-optimize the collision energy (CE) and other compound-specific parameters. A publication by Moskaleva et al. provides MRM transitions that can be used as a starting point.[12][23]
-
| Parameter | Starting Value Range | Optimization Goal |
| Capillary Voltage | 2.5 - 4.0 kV | Stable ion current, maximum signal |
| Drying Gas Flow | 8 - 12 L/min | Efficient desolvation without signal suppression |
| Drying Gas Temp | 300 - 400 °C | Complete desolvation of droplets |
| Nebulizer Pressure | 35 - 50 psi | Fine, stable aerosol formation |
| Collision Energy (CE) | 10 - 30 eV | Maximum intensity of the product ion |
Detailed Experimental Protocol: SPE Method Optimization for DMAC
This protocol provides a step-by-step guide for developing a robust SPE method to improve recovery and reduce matrix effects for DMAC.
Diagram: SPE Protocol Workflow
Caption: A step-by-step workflow for Solid-Phase Extraction of this compound.
Objective: To extract DMAC from human plasma with high recovery and minimal matrix interference using reversed-phase SPE.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Human plasma (blank)
-
DMAC standard solution
-
Methanol, Acetonitrile (HPLC grade)
-
Formic Acid
-
Deionized Water
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples and vortex to mix.
-
To 500 µL of plasma, add 5 µL of 88% formic acid to adjust the pH to approximately 3. This step is critical to protonate the DMAC, increasing its hydrophobicity.[17]
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through the cartridge to solvate the sorbent.
-
Pass 1 mL of deionized water through the cartridge to equilibrate the sorbent. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through at a slow, drop-wise rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water (pH adjusted to ~3 with formic acid) to remove salts and highly polar interferences.
-
(Optional but recommended): Wash with 1 mL of 5% methanol in water (pH ~3) to remove additional interferences. This step may require optimization to ensure no premature elution of DMAC occurs.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the DMAC from the cartridge with 2 x 1 mL aliquots of methanol. Allow the solvent to soak the sorbent bed for 30 seconds before applying vacuum for each aliquot.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
This structured approach, guided by an understanding of the analyte's chemistry and the principles of bioanalysis, should enable you to systematically overcome sensitivity challenges and develop a robust, reliable method for the quantification of this compound. For further assistance, please consult the official regulatory guidelines on bioanalytical method validation.[24][25]
References
- 1. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. welchlab.com [welchlab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Analytical Scientist | Formic Acid Boosts LCMS Metabolomics Sensitivity [theanalyticalscientist.com]
- 22. Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 25. fda.gov [fda.gov]
Technical Support Center: O-Desmethyl Mebeverine Acid Quantification Assays
Welcome to the technical support center for the bioanalysis of O-Desmethyl Mebeverine Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the quantification of this key mebeverine metabolite.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Sample Preparation
-
Troubleshooting Guide: Liquid Chromatography (LC)
-
Troubleshooting Guide: Mass Spectrometry (MS)
-
References
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to quantify?
This compound (DMAC) is a major metabolite of the antispasmodic drug Mebeverine, which is used to treat symptoms of irritable bowel syndrome (IBS).[1][2] Mebeverine itself is rapidly hydrolyzed in the body to mebeverine alcohol and veratric acid, and is rarely found in blood or urine.[3][4][5] The alcohol moiety is further metabolized to form Mebeverine Acid (MAC) and subsequently this compound (DMAC).[6][7] Because DMAC is a primary circulating metabolite, its accurate quantification in biological matrices like human plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, providing a reliable marker of exposure to the parent drug.[3][7]
Key Properties of this compound:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₅H₂₃NO₃ | [2][8] |
| Molecular Weight | 265.35 g/mol | [2][8] |
| IUPAC Name | 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | [8][9] |
| CAS Number | 58657-02-0 | [8] |
| Key Functional Groups | Carboxylic Acid, Tertiary Amine, Phenolic Hydroxyl |[2][8] |
Q2: What are the main challenges in developing a robust quantification assay for this compound?
The main challenges stem from its chemical nature and the complexity of biological matrices. Key issues include:
-
Physicochemical Properties: As an amphoteric molecule with both a carboxylic acid (acidic) and a tertiary amine (basic) group, its chromatographic behavior can be sensitive to mobile phase pH. The phenolic hydroxyl group can also interact with active sites on the column.
-
Matrix Effects: Endogenous components in plasma or urine, such as phospholipids and salts, can co-elute and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[10][11]
-
Analyte Stability: Like many metabolites, its stability during sample collection, storage, and processing must be rigorously evaluated to prevent degradation.[12]
-
Low Endogenous Concentrations: Depending on the dosage and time point, concentrations can be low, requiring a highly sensitive LC-MS/MS method.
-
Chromatographic Peak Shape: The presence of the carboxylic acid group can lead to peak tailing due to secondary interactions with the stationary phase.[13][14]
Troubleshooting Guide: Sample Preparation
Q3: My recovery of this compound is low and inconsistent. What could be the cause and how can I fix it?
Low and variable recovery is often linked to the chosen sample preparation technique. The goal is to efficiently extract the analyte while removing interfering matrix components.
1. Inefficient Protein Precipitation (PPT):
-
The "Why": While simple and fast, PPT is the least clean of the common extraction techniques. This compound may remain partially bound to proteins if the precipitation is incomplete. The resulting extract is also "dirtier," which can lead to significant matrix effects downstream.[7]
-
Troubleshooting Protocol:
-
Optimize Solvent-to-Plasma Ratio: A standard 3:1 (v/v) ratio of acetonitrile to plasma is a good starting point. If recovery is poor, try increasing the ratio to 4:1 or 5:1 to ensure complete protein denaturation.
-
Test Different Organic Solvents: Acetonitrile is most common, but methanol can also be effective. Methanol may precipitate proteins less effectively but can improve the solubility of some analytes.
-
Ensure Thorough Vortexing and Centrifugation: Vortex samples vigorously for at least 1 minute. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to form a compact pellet.
-
Evaluate Temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) can sometimes improve the efficiency of protein removal.
-
2. Sub-optimal Liquid-Liquid Extraction (LLE):
-
The "Why": LLE provides a cleaner extract than PPT. However, the extraction efficiency is highly dependent on the pH of the aqueous phase and the choice of organic solvent. Since this compound has both acidic and basic functional groups, its charge state, and therefore its solubility in the organic phase, is pH-dependent.[15][16]
-
Troubleshooting Protocol:
-
Adjust Sample pH: To extract this compound in its neutral form (to maximize partitioning into an organic solvent), adjust the sample pH to its isoelectric point. Since it has a carboxylic acid (pKa ~4-5) and a tertiary amine (pKa ~9-10), a neutral pH around 7 might be a good starting point. Experiment with a pH range from 6 to 8.
-
Select an Appropriate Solvent: Use a water-immiscible organic solvent. A common choice for moderately polar compounds is methyl tert-butyl ether (MTBE) or ethyl acetate. A mixture of solvents, such as dichloromethane/isopropanol, can also be tested to fine-tune polarity.
-
Optimize Extraction Volume and Shaking: Ensure sufficient volume of organic solvent (e.g., a 5:1 ratio of solvent to sample) and adequate mixing (e.g., vortex for 2-5 minutes) to reach equilibrium.
-
3. Poor Solid-Phase Extraction (SPE) Method:
-
The "Why": SPE offers the cleanest extracts and the ability to concentrate the analyte. However, the method requires careful optimization of the sorbent type, as well as the loading, washing, and elution steps.[17][18] For an acidic drug metabolite, anion exchange or reversed-phase SPE are common choices, but both have potential pitfalls.[19]
-
Troubleshooting Protocol:
-
Choose the Right Sorbent:
-
Reversed-Phase (e.g., C8, C18): This is often a good first choice. To maximize retention, the sample pH should be adjusted to suppress the ionization of the carboxylic acid group (pH ~2-3, which is 2 pH units below its pKa).
-
Mixed-Mode (e.g., Reversed-Phase + Anion Exchange): These sorbents can provide high selectivity. The reversed-phase moiety retains the molecule, while the anion exchanger interacts with the negatively charged carboxylic acid group.
-
Polymeric (e.g., Oasis HLB): These are often effective for a wide range of analytes and can be used at neutral pH.[20]
-
-
Optimize Wash Steps: The wash step is critical for removing interferences. Use a weak solvent (e.g., 5% methanol in water) to wash away salts and other polar interferences without eluting the analyte.
-
Optimize Elution Step: Elute with a strong organic solvent like methanol or acetonitrile. For reversed-phase SPE, adding a small amount of base (e.g., 0.1-1% ammonium hydroxide) to the elution solvent will ionize the carboxylic acid, making the analyte more polar and facilitating its release from the non-polar sorbent.
-
Caption: Decision tree for troubleshooting low sample recovery.
Troubleshooting Guide: Liquid Chromatography (LC)
Q4: I'm observing significant peak tailing for this compound. What is causing this and how can I improve the peak shape?
Peak tailing is a common issue for acidic and basic compounds and can compromise both resolution and integration accuracy.[14] For this compound, tailing is often caused by secondary interactions between the analyte and the stationary phase.
1. Secondary Silanol Interactions:
-
The "Why": Most silica-based C18 columns have residual, un-capped silanol groups (-Si-OH) on their surface. At mid-range pH, these silanols can be deprotonated (-Si-O⁻) and interact ionically with the protonated tertiary amine of this compound, causing peak tailing.[21][22]
-
Troubleshooting Protocol:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanols are protonated (neutral), minimizing ionic interactions with the analyte.
-
Use a High-Purity, End-Capped Column: Modern columns designed for high performance are made with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the silica surface.[14] Increasing the concentration of your mobile phase buffer (e.g., ammonium formate from 5 mM to 10-20 mM) can help maintain a consistent pH environment and mask residual silanol activity.
-
2. Column Overload:
-
The "Why": Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a characteristic "right triangle" peak shape where the peak front is sharp and the tail is extended.[14]
-
Troubleshooting Protocol:
-
Reduce Injection Volume or Dilute Sample: Systematically reduce the amount of sample injected onto the column. Prepare a dilution series of your sample and inject each one. If the peak shape improves at lower concentrations, overload is the likely cause.
-
Use a Column with Higher Loading Capacity: If you cannot dilute the sample (e.g., due to sensitivity requirements), consider a column with a wider internal diameter or a larger particle size, which generally have higher loading capacities.
-
3. Mismatch Between Injection Solvent and Mobile Phase:
-
The "Why": If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the analyte may not properly focus at the head of the column. This can lead to broad or split peaks.[22][23]
-
Troubleshooting Protocol:
-
Match Injection Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase.
-
Use a Weaker Injection Solvent: If the analyte is not soluble in the initial mobile phase, use the weakest possible solvent that maintains solubility. For this compound, this might be a low percentage of methanol or acetonitrile in water.
-
Caption: Flowchart for diagnosing and fixing poor peak shape.
Troubleshooting Guide: Mass Spectrometry (MS)
Q5: I'm experiencing significant ion suppression/enhancement (matrix effects). How do I identify and mitigate this?
Matrix effect is a change in ionization efficiency due to co-eluting compounds from the biological matrix.[10] It is a major source of inaccuracy in quantitative bioanalysis. Both the FDA and EMA guidelines require its evaluation during method validation.[24][25][26][27]
The standard method is the post-extraction spike analysis:
-
Prepare Three Sets of Samples:
-
Set A: Neat solution of this compound in the final mobile phase composition.
-
Set B: Blank matrix (e.g., plasma from 6-8 different sources) is extracted first, and then the extract is spiked with this compound to the same concentration as Set A.
-
Set C (for recovery): Blank matrix is spiked with the analyte before extraction.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Assess Consistency: The coefficient of variation (CV%) of the MF across different sources of matrix should be less than 15%.
1. Improve Chromatographic Separation:
-
The "Why": The most effective way to reduce matrix effects is to chromatographically separate this compound from the interfering components (often early-eluting phospholipids).
-
Troubleshooting Protocol:
-
Modify Gradient: Increase the initial aqueous portion of your gradient and hold it for a longer period to allow polar interferences to elute before the analyte.
-
Use a Different Stationary Phase: Consider a column with a different selectivity. For example, a pentafluorophenyl (PFP) column can offer different retention mechanisms compared to a standard C18.
-
Implement a Divert Valve: Program the divert valve to send the initial, highly contaminated portion of the eluent from the column to waste instead of the MS source.
-
2. Enhance Sample Cleanup:
-
The "Why": If you are using protein precipitation, the extract will contain a high level of phospholipids. Switching to a more rigorous cleanup method can significantly reduce matrix effects.
-
Troubleshooting Protocol:
-
Switch to LLE or SPE: As detailed in Q3, both LLE and SPE provide cleaner extracts than PPT. SPE, in particular, can be highly effective at removing phospholipids.
-
Use Phospholipid Removal Plates/Cartridges: These are specialized SPE products designed specifically to remove phospholipids from plasma extracts.
-
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The "Why": A SIL-IS, such as this compound-D5, is the ideal internal standard.[7][28] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the peak area ratio (analyte/IS), the variability caused by matrix effects is effectively cancelled out.
-
Implementation:
-
Ensure the SIL-IS is of high isotopic purity and does not contain any unlabeled analyte.
-
The concentration of the SIL-IS should be consistent across all samples, calibrators, and QCs.
-
Typical LC-MS/MS Parameters for Mebeverine Metabolites:
| Parameter | This compound (DMAC) | Internal Standard (DMAC-D5) | Source |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | [7] |
| Precursor Ion (m/z) | 266.2 | 271.2 | [7][29] |
| Product Ion (m/z) | 165.1 | 165.1 | [7][29] |
| Column | Acquity UPLC BEH C8 (1.7 µm, 2.1x50 mm) | Acquity UPLC BEH C8 (1.7 µm, 2.1x50 mm) |
| Linear Range | 5 - 1000 ng/mL | N/A |[29] |
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 3. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 586357-02-0 | SynZeal [synzeal.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. webassign.net [webassign.net]
- 16. columbia.edu [columbia.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. employees.csbsju.edu [employees.csbsju.edu]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. halocolumns.com [halocolumns.com]
- 24. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 27. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. file.medchemexpress.com [file.medchemexpress.com]
- 29. researchgate.net [researchgate.net]
column selection for optimal O-Desmethyl Mebeverine Acid chromatography
Technical Support Center: O-Desmethyl Mebeverine Acid Chromatography
Welcome to the technical support resource for the chromatographic analysis of this compound (DMAC). This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during method development and routine analysis.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions to guide your initial method development strategy.
Q1: What are the key physicochemical properties of this compound that influence column selection?
A1: Understanding the analyte's structure is the cornerstone of successful method development. This compound is a metabolite of Mebeverine and possesses several key functional groups that dictate its chromatographic behavior:
-
Carboxylic Acid: This group gives the molecule acidic properties. Its predicted pKa is approximately 4.42.[1]
-
Tertiary Amine: This group imparts basic properties to the molecule.
-
Phenolic Hydroxyl Group: A weakly acidic functional group.
-
LogP: The calculated XLogP3 is 0.2, indicating it is a relatively polar molecule.[2]
The presence of both acidic and basic functional groups makes the molecule zwitterionic. This dual nature can lead to challenging chromatographic behavior, particularly peak tailing, due to potential secondary interactions with the stationary phase. Therefore, controlling the mobile phase pH is critical to ensure a consistent charge state for the analyte and achieve sharp, symmetrical peaks.
Q2: What is the recommended starting point for column selection in a reversed-phase HPLC method?
A2: For a polar, zwitterionic compound like DMAC, a modern, high-purity silica, end-capped C18 column is the industry-standard starting point. However, alternative selectivities can offer significant advantages, especially for resolving DMAC from its parent drug, other metabolites, or impurities.[3][4][5]
Here is a comparative summary of recommended starting columns:
| Column Chemistry | USP Classification | Primary Interaction Mechanism | Recommended For | Key Considerations |
| C18 (Octadecylsilane) | L1 | Hydrophobic | General purpose, initial method development. Proven effective for mebeverine degradation product analysis.[4][5] | Choose a high-purity, fully end-capped column to minimize silanol interactions with the tertiary amine. |
| C8 (Octylsilane) | L7 | Hydrophobic (less than C18) | Analytes with excessive retention on C18. Several methods for mebeverine metabolites utilize C8 columns.[6][7] | May provide better peak shape if strong hydrophobic interactions are detrimental. |
| Phenyl-Hexyl | L11 | Hydrophobic & π-π Interactions | Alternative selectivity, especially for aromatic compounds. | The phenyl ring in the stationary phase can interact with the aromatic ring of DMAC, offering unique resolution possibilities. |
Our recommendation is to begin with a high-quality C18 or C8 column. If resolution from critical pairs is challenging, a Phenyl-Hexyl column should be evaluated as an orthogonal screening approach.
Q3: How should I prepare the mobile phase for optimal performance?
A3: Mobile phase composition, particularly pH, is the most critical factor for controlling the retention and peak shape of this compound.
-
pH Control: To ensure the carboxylic acid group is fully protonated (non-ionized) and to minimize peak tailing, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the analyte's pKa. For DMAC (pKa ≈ 4.42), a mobile phase pH of 2.5 - 3.0 is ideal.[8]
-
Buffer Selection: Use a buffer to maintain a stable pH. A 10-25 mM concentration is typically sufficient.[9]
-
For LC-MS: Use volatile buffers like formic acid or ammonium formate .
-
For UV Detection Only: Potassium phosphate is a robust and common choice.
-
-
Organic Modifier: Both Acetonitrile (ACN) and Methanol (MeOH) are suitable. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity. Start with ACN and evaluate MeOH if needed.
-
Preparation Best Practices: Always use HPLC- or MS-grade solvents and reagents. Filter all aqueous buffer solutions through a 0.22 µm or 0.45 µm membrane filter to remove particulates and prevent microbial growth.[10] Prepare fresh mobile phase daily to ensure consistency.[10]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Problem: My peak is tailing severely.
-
Question: What is the primary cause of peak tailing for this analyte? Answer: Peak tailing for a molecule like DMAC is almost always caused by secondary interactions between the basic tertiary amine group and acidic silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[9] Even on end-capped columns, some residual silanols exist.
-
Question: How can I fix peak tailing? Answer:
-
Lower Mobile Phase pH (Most Effective): The first and most critical step is to adjust your mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. At this low pH, the surface silanols are protonated and less likely to interact with the protonated amine of the analyte.[8]
-
Verify Column Quality: Ensure you are using a modern, high-purity, base-deactivated silica column. Older columns or those not designed for basic compounds will exhibit more pronounced tailing.
-
Reduce Sample Mass: Injecting too much sample can overload the column, leading to fronting or tailing. Prepare a 1:10 dilution of your sample and reinject. If the peak shape improves, column overload was a contributing factor.[8]
-
Check for Extra-Column Volume: Ensure all tubing is cut cleanly and properly seated in fittings to minimize dead volume, which can contribute to peak asymmetry.
-
Problem: My retention time is unstable and drifting.
-
Question: My retention time is shifting to earlier times with each injection. What's happening? Answer: A continuous decrease in retention time often points to inadequate column equilibration. The stationary phase chemistry, especially with ionizable compounds, requires sufficient time to reach equilibrium with the mobile phase.
-
Protocol: Before starting your analytical batch, flush the column with the initial mobile phase for at least 20 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 20-30 minutes.
-
-
Question: My retention times are fluctuating randomly. What should I check? Answer: Random fluctuation is often linked to the HPLC system or mobile phase preparation.
-
Check for Leaks: Visually inspect all fittings from the pump to the detector for any signs of leakage, which can cause pressure and flow rate fluctuations.[10]
-
Mobile Phase Issues: Ensure your mobile phase components are thoroughly mixed and degassed. If you are using an on-line mixer (gradient system), faulty proportioning valves can cause inconsistent solvent delivery.[9] Prepare fresh mobile phase daily.
-
Control Column Temperature: Fluctuations in ambient lab temperature can cause retention time shifts. Using a thermostatically controlled column compartment is essential for reproducible chromatography. Set it to a stable temperature, for example, 30 °C.
-
Problem: I am not getting enough resolution between DMAC and another peak.
-
Question: How can I improve the separation from a closely eluting impurity? Answer: Improving resolution requires manipulating the selectivity (α) of your chromatographic system.
-
Change Organic Modifier: This is often the simplest way to alter selectivity. If you are using acetonitrile, create an identical mobile phase (same buffer, pH, and percentage) but substitute it with methanol. The different solvent properties will alter the interactions with the stationary phase and may resolve the co-eluting peaks.
-
Adjust Mobile Phase pH: Small adjustments to the pH (e.g., from 2.8 to 3.2) can slightly change the ionization state of DMAC or co-eluting impurities, potentially improving separation.
-
Switch Column Chemistry: If mobile phase changes are insufficient, a change in stationary phase is required. If you started with a C18 column, switching to a Phenyl-Hexyl column provides a completely different separation mechanism (adding π-π interactions). This is a powerful technique for resolving difficult peak pairs.[11]
-
References
- 1. This compound | 586357-02-0 [m.chemicalbook.com]
- 2. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
reducing ion suppression for O-Desmethyl Mebeverine Acid in mass spectrometry
Technical Support Center: O-Desmethyl Mebeverine Acid Analysis
A Guide to Overcoming Ion Suppression in Mass Spectrometry
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We're observing significant variability and lower than expected signal intensity for this compound during LC-MS/MS analysis. Could this be ion suppression?
A: Yes, inconsistent and reduced signal intensity are classic indicators of ion suppression. This phenomenon, also known as the matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased number of analyte ions reaching the detector, resulting in poor sensitivity, accuracy, and precision.[2][3]
Understanding the Culprit: The Matrix
The "matrix" encompasses all components in your sample other than the analyte of interest.[4][5] In bioanalysis, this includes endogenous substances like phospholipids, salts, and proteins, as well as exogenous substances introduced during sample preparation.[6] These matrix components can compete with your analyte for ionization, alter the physical properties of the ESI droplets, or co-precipitate with the analyte, all of which hinder efficient ion formation.[2][7]
Initial Diagnostic Step: Post-Column Infusion
To confirm if ion suppression is the root cause, a post-column infusion experiment is a highly effective diagnostic tool.[6][8]
Experimental Protocol: Post-Column Infusion for Ion Suppression Diagnosis
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (in a suitable solvent, e.g., methanol)
-
Blank matrix sample (e.g., plasma from an untreated subject), prepared using your standard extraction procedure
Procedure:
-
System Setup:
-
Configure the LC system with the analytical column and mobile phases used for your this compound analysis.
-
Connect the outlet of the LC column to one inlet of a tee-piece.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Begin the LC gradient without an injection.
-
Start infusing the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min). This will generate a stable, elevated baseline signal for your analyte.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject the prepared blank matrix sample.
-
-
Data Analysis:
-
Monitor the signal intensity of this compound throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression caused by eluting matrix components.
-
Interpreting the Results:
The resulting chromatogram will show a steady baseline from the infused analyte. Dips or valleys in this baseline correspond to the retention times of matrix components that are causing ion suppression. If your analyte's retention time aligns with one of these dips, ion suppression is highly likely affecting your analysis.
Q2: We've confirmed ion suppression is occurring. What are the most effective strategies to mitigate it for an acidic metabolite like this compound?
A: Mitigating ion suppression involves a multi-faceted approach that can be broken down into three key areas: Sample Preparation , Chromatographic Separation , and Mass Spectrometer Source Optimization .
Optimizing Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample ever reaches the mass spectrometer.[8] For this compound, which is a metabolite of Mebeverine, you are likely working with complex biological matrices like plasma or urine.[9][10]
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros for this compound | Cons for this compound |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive.[11] | Prone to significant matrix effects as it doesn't remove many other interfering components like phospholipids.[2][11] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases.[12][13] | Can provide a cleaner extract than PPT.[2][14] Can be optimized for acidic compounds by adjusting pH. | Can be labor-intensive, may form emulsions, and has lower recovery for some analytes.[14][15] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[13] | Highly selective, leading to the cleanest extracts and the most significant reduction in ion suppression.[4][13] Can be automated.[12][13] | More expensive and requires more method development than PPT or LLE.[12] |
Recommendation: For robust and reliable quantification of this compound, Solid-Phase Extraction (SPE) is the recommended sample preparation technique. [13] While LLE can be effective, SPE generally provides a cleaner sample, which is crucial for minimizing ion suppression.[13][15]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
Objective: To selectively extract this compound from a biological matrix while minimizing co-extraction of interfering components.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges
-
SPE vacuum manifold
-
Pre-treatment solution (e.g., 2% formic acid in water)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% formic acid in methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Acidify the plasma or urine sample with formic acid to ensure this compound (an acidic compound) is in a neutral state for better retention on a reversed-phase sorbent.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with the pre-treatment solution.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with the wash solution to remove polar interferences.
-
Elution: Elute the this compound with the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Enhancing Chromatographic Separation
If interfering matrix components cannot be entirely removed during sample preparation, the next line of defense is to chromatographically separate them from your analyte of interest.[2]
Key Strategies:
-
Switching from HPLC to UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher peak resolution and narrower peaks.[16] This increased resolution reduces the likelihood of co-elution between this compound and matrix interferences, thereby minimizing ion suppression.[17][18][19]
-
Gradient Optimization: A shallower gradient can improve the separation between the analyte and closely eluting matrix components.[20]
-
Mobile Phase Modification:
-
pH Adjustment: Since this compound is an acidic compound, adjusting the mobile phase pH can alter its retention time and potentially move it away from suppression zones.[21]
-
Organic Modifier: Switching between acetonitrile and methanol can alter the elution profile of both the analyte and interfering compounds.[22]
-
-
Column Chemistry: If co-elution persists, consider a column with a different stationary phase chemistry to achieve a different selectivity.
Optimizing Mass Spectrometer Source Parameters
While less impactful than sample preparation and chromatography, optimizing the ion source settings can help improve the signal-to-noise ratio in the presence of some matrix effects.[23]
Parameters to Adjust:
-
Capillary/Spray Voltage: Fine-tuning the voltage can affect the efficiency of the electrospray process.
-
Gas Flow Rates (Nebulizer and Drying Gas): Optimizing these flows can improve desolvation and reduce the impact of non-volatile matrix components.
-
Source Temperature: Adjusting the temperature can enhance the evaporation of solvent from the ESI droplets.
-
Ionization Mode: While this compound is acidic and typically analyzed in negative ion mode, consider testing positive ion mode. Sometimes, interfering species are more prominent in one polarity.[24] Atmospheric Pressure Chemical Ionization (APCI) is also known to be less susceptible to ion suppression than Electrospray Ionization (ESI).[24]
Logical Workflow for Troubleshooting Ion Suppression
Caption: A systematic workflow for diagnosing and mitigating ion suppression.
Q3: Should I use a stable isotope-labeled internal standard for this compound?
A: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended and considered a best practice in quantitative bioanalysis.[4][25][26]
Why a SIL-IS is Crucial:
A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). Because it is chemically identical, it will co-elute with the analyte and experience the exact same degree of ion suppression.[4] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[4]
While a SIL-IS is a powerful tool to correct for matrix effects, it is important to remember that it does not eliminate the underlying cause.[8] Significant ion suppression can still lead to a loss of overall signal intensity, potentially impacting the limit of quantification (LOQ) of the assay. Therefore, the use of a SIL-IS should be combined with the optimization strategies discussed above.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. psiberg.com [psiberg.com]
- 13. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. waters.com [waters.com]
- 16. ijcrt.org [ijcrt.org]
- 17. waters.com [waters.com]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. researchgate.net [researchgate.net]
- 23. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 24. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 25. file.medchemexpress.com [file.medchemexpress.com]
- 26. This compound-d5 | 1329488-46-1 [chemicalbook.com]
preventing degradation of O-Desmethyl Mebeverine Acid during sample storage
Welcome to the technical support center for O-Desmethyl Mebeverine Acid (DMAC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this key mebeverine metabolite during sample storage. Ensuring the stability of your analytes is paramount for generating reliable and reproducible pharmacokinetic data.
Understanding the Analyte: The Mebeverine Metabolic Pathway
To effectively prevent the degradation of this compound, it is crucial to first understand its origin. The parent drug, mebeverine, is an ester that undergoes rapid and extensive metabolism.[1][2] This process is primarily initiated by esterase-catalyzed hydrolysis, which makes the parent drug highly unstable in biological matrices like blood and plasma.[2][3]
The metabolic cascade is as follows:
-
Hydrolysis: Mebeverine is hydrolyzed into Mebeverine Alcohol and Veratric Acid.[1][4]
-
Oxidation: Mebeverine Alcohol is then oxidized to form Mebeverine Acid (MAC).[4]
-
Demethylation: Finally, Mebeverine Acid is O-demethylated to yield the primary analyte of interest, this compound (DMAC).[5][6]
Due to the rapid conversion of mebeverine, DMAC is a major circulating metabolite and serves as a critical marker for assessing exposure to the parent drug.[7]
Caption: Metabolic conversion of Mebeverine to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the stability of this compound in biological samples.
Q1: My measured concentrations of DMAC are lower than expected and highly variable. What could be the cause?
A1: This is a classic sign of analyte instability. The issue could stem from several points in your workflow, from initial sample collection to analysis. The parent drug, mebeverine, is extremely unstable in plasma due to enzymatic hydrolysis, which can continue ex vivo (after the sample is drawn).[3][8] While DMAC itself is more stable than mebeverine, improper handling can still lead to degradation.
Troubleshooting Checklist:
-
Sample Collection: Was the blood sample chilled immediately after collection?
-
Processing Time: How long did it take to process the whole blood to plasma? Delays at room temperature can lead to continued enzymatic activity.
-
Storage Conditions: Were the plasma samples immediately frozen and maintained at a consistent ultra-low temperature?
-
Freeze-Thaw Cycles: How many times have the samples been thawed and refrozen?
Q2: What are the optimal storage temperatures for plasma samples containing DMAC?
A2: Adherence to proper storage temperatures is critical. Based on established bioanalytical best practices and available data on mebeverine metabolites, the following recommendations should be followed:
| Storage Duration | Recommended Temperature | Rationale |
| Short-Term (up to 24 hours) | 2-8°C (Refrigerated) | Minimizes immediate enzymatic degradation post-collection and during processing.[9] However, this is for temporary storage only; samples should be moved to long-term storage as soon as possible. |
| Long-Term | -80°C (Ultra-low freezer) | Halts enzymatic and most chemical degradation processes, ensuring the integrity of the analyte over extended periods.[10] Stability of DMAC in plasma has been confirmed under these conditions.[4] |
| Analyte (Solid) | -20°C | As a pure chemical substance, this compound is stable for at least 4 years when stored at -20°C.[10][11] |
| Stock Solutions (in 50% Methanol) | -20°C | Stock solutions of DMAC have been shown to be stable for at least one month at -20°C.[7][12] |
Q3: How many freeze-thaw cycles can my samples undergo before DMAC degradation becomes a concern?
A3: Each freeze-thaw cycle exposes the sample to temperature fluctuations that can accelerate degradation. Bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA require freeze-thaw stability to be assessed.[3][5] For mebeverine metabolites, including DMAC, stability has been demonstrated through multiple freeze-thaw cycles as part of a validated HPLC-MS/MS method.[4]
Best Practice:
-
Limit freeze-thaw cycles to a maximum of three.
-
Aliquot samples upon initial processing. If multiple analyses from the same sample are anticipated, create smaller, single-use aliquots to avoid thawing the entire sample volume repeatedly.
Q4: Should I use any special collection tubes or preservatives?
A4: While standard EDTA or heparin tubes are commonly used for plasma collection, the key is rapid cooling and processing. For the parent drug mebeverine, the use of esterase inhibitors like physostigmine has been shown to inhibit hydrolysis.[13] However, for DMAC, which is already a metabolite, the primary concern is preventing further degradation.
Recommendation:
-
Use standard anticoagulant tubes (e.g., K2-EDTA).
-
The most effective preservation technique is immediate cooling of the whole blood sample followed by prompt centrifugation in a refrigerated centrifuge to separate the plasma.
-
Unless specific co-analytes are known to be unstable, the addition of further chemical preservatives for DMAC analysis is generally not required if proper temperature control is maintained.
Experimental Protocols & Workflows
To ensure the integrity of your samples, follow this validated workflow from collection to storage.
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediate Cooling: Place the collection tubes in an ice bath or cooling rack immediately after venipuncture. This step is critical to arrest enzymatic activity.
-
Centrifugation: Within one hour of collection, centrifuge the samples at approximately 1500 x g for 10-15 minutes at 4°C.
-
Plasma Harvesting: Carefully pipette the supernatant (plasma) into pre-labeled, cryo-safe polypropylene tubes. Avoid disturbing the buffy coat layer.
-
Aliquoting: If multiple assays are planned, create single-use aliquots at this stage to prevent future freeze-thaw cycles.
-
Immediate Freezing: Snap-freeze the plasma aliquots by placing them in an -80°C freezer.
Caption: Recommended workflow for blood collection and processing.
Stability Testing in Bioanalytical Method Validation
Any quantitative method for DMAC must be validated according to regulatory guidelines.[3][5] This includes a comprehensive assessment of the analyte's stability under various conditions that mimic real-world sample handling.
Summary of Required Stability Assessments:
| Stability Test | Purpose | Typical Conditions to Test | Acceptance Criteria (EMA/FDA) |
| Freeze-Thaw Stability | To assess degradation after repeated freezing and thawing cycles. | Quality Control (QC) samples at low and high concentrations are frozen and thawed for 3-5 cycles. | Mean concentration within ±15% of nominal.[3] |
| Bench-Top Stability | To evaluate stability at room temperature for the duration of sample preparation and analysis. | QC samples are kept at room temperature for a period equal to or exceeding routine handling time. | Mean concentration within ±15% of nominal.[3] |
| Long-Term Stability | To determine the maximum duration samples can be stored at a specific temperature. | QC samples are stored at the intended long-term storage temperature (e.g., -80°C) and tested at various time points. | Mean concentration within ±15% of nominal.[3] |
A study by Moskaleva et al. (2017) successfully validated an HPLC-MS/MS method for DMAC and other mebeverine metabolites, which included evaluations of their short-term, long-term, and freeze-thaw stability in human plasma.[4] This confirms that when proper procedures are followed, DMAC can be reliably quantified.
References
- 1. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. fda.gov [fda.gov]
- 6. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. This compound - Acanthus Research [acanthusresearch.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. deboni.he.com.br [deboni.he.com.br]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for O-Desmethyl Mebeverine Acid
In the landscape of drug development, the robust quantification of metabolites is a cornerstone of pharmacokinetic and toxicokinetic assessments. O-Desmethyl Mebeverine Acid (DMAC), a major metabolite of the antispasmodic drug mebeverine, serves as a critical biomarker for evaluating the drug's exposure and metabolic profile in vivo. The accuracy and reliability of the analytical methods used to measure DMAC concentrations in biological matrices are therefore paramount. This guide provides an in-depth comparison of two contemporary bioanalytical methods for DMAC, underpinned by a rigorous cross-validation protocol designed to ensure data integrity and inter-method consistency.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in authoritative regulatory guidelines.
The Imperative of Method Validation and Cross-Validation
Before delving into specific methods, it is crucial to understand the regulatory framework that governs bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, mandate comprehensive validation to demonstrate that an analytical method is suitable for its intended purpose.[1][2][3] This involves assessing parameters like selectivity, sensitivity, accuracy, precision, and stability.
Cross-validation becomes necessary when two or more bioanalytical methods are used to generate data within the same study or across different studies, or when analyses are conducted at more than one laboratory.[4] Its purpose is to ensure the consistency and reliability of the data, irrespective of the method or site of analysis.
Comparative Analytical Methodologies for this compound
This guide will compare two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for the quantification of DMAC in human plasma. While both methods leverage the high sensitivity and selectivity of tandem mass spectrometry, they differ in their chromatographic approach and sample preparation, providing a meaningful basis for comparison.
Method A: High-Performance Liquid Chromatography (HPLC)-Tandem Mass Spectrometry with Protein Precipitation
This method represents a widely adopted and robust approach for bioanalysis. Its relative simplicity in sample preparation makes it suitable for high-throughput environments.
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)-Tandem Mass Spectrometry with Solid-Phase Extraction (SPE)
This method employs more advanced chromatographic technology for faster analysis and potentially higher resolution. The use of solid-phase extraction for sample cleanup offers enhanced removal of matrix components, which can lead to improved assay sensitivity and reduced matrix effects.
The following table summarizes the key characteristics of each method:
| Parameter | Method A: HPLC-MS/MS with Protein Precipitation | Method B: UHPLC-MS/MS with Solid-Phase Extraction | Rationale for Comparison |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Comparison of analytical run time, chromatographic resolution, and sensitivity. |
| Sample Preparation | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Evaluation of sample cleanup efficiency, potential for matrix effects, and recovery. |
| Instrumentation | Standard HPLC system coupled to a triple quadrupole mass spectrometer | UHPLC system coupled to a high-sensitivity triple quadrupole mass spectrometer | Assessment of the impact of advanced instrumentation on method performance. |
| Internal Standard (IS) | Deuterated this compound (DMAC-d5) | Deuterated this compound (DMAC-d5) | Use of a stable isotope-labeled internal standard is best practice to correct for variability in sample processing and instrument response.[5] |
Cross-Validation Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for the cross-validation of Method A and Method B, in accordance with ICH M10 guidelines.[1][2][3]
Preparation of Quality Control (QC) Samples
-
Prepare a pooled batch of human plasma QC samples at a minimum of three concentration levels: low, medium, and high.
-
The concentrations should span the expected range of the study samples.
-
Ensure the QC samples are prepared from a separate stock solution than the calibration standards.[6]
Analysis of QC Samples by Both Methods
-
Analyze a set of QC samples (n ≥ 6 at each concentration level) using both Method A and Method B.
-
The analysis should be performed on the same day by the same analyst to minimize variability.
Acceptance Criteria
-
The mean accuracy of the QC samples for each method should be within ±15% of the nominal concentration.
-
The precision (coefficient of variation, %CV) for each set of QC samples should not exceed 15%.
-
Cross-Validation Acceptance: The percentage difference between the mean concentrations obtained by the two methods for each QC level should be within ±20%.
The workflow for this cross-validation is illustrated in the following diagram:
Expected Experimental Data and Performance Comparison
The following table presents hypothetical but expected data from the cross-validation study, highlighting the performance differences between the two methods.
| Parameter | Method A: HPLC-MS/MS with PPT | Method B: UHPLC-MS/MS with SPE | Comments |
| Run Time per Sample | 5.0 minutes | 2.5 minutes | UHPLC significantly reduces analytical time, increasing throughput. |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | The enhanced cleanup of SPE and sensitivity of the UHPLC system can lead to a lower LLOQ. |
| Accuracy (% Bias) | -5.2% to +3.8% | -3.5% to +2.1% | Both methods are expected to demonstrate high accuracy, with Method B potentially showing slightly better performance due to reduced matrix effects. |
| Precision (%CV) | ≤ 8.5% | ≤ 6.2% | Both methods should be highly precise, with the advanced chromatography of Method B potentially offering lower variability. |
| Recovery | > 85% | > 95% | SPE generally provides higher and more consistent recovery compared to protein precipitation. |
| Matrix Effect | Minimal, but present | Negligible | The more rigorous cleanup of SPE is expected to significantly reduce ion suppression or enhancement. |
| Cross-Validation (% Difference) | N/A (Reference) | -8% (Low QC), -5% (Mid QC), -6% (High QC) | The percentage difference between the methods is well within the ±20% acceptance criteria, indicating that the methods can be used interchangeably. |
In-Depth Discussion of Methodological Choices
The choice between protein precipitation and solid-phase extraction is a critical decision in method development. Protein precipitation is fast and inexpensive but may result in a less clean extract, potentially leading to matrix effects and reduced column lifetime.[5] Solid-phase extraction, while more time-consuming and costly, offers superior sample cleanup, which can be crucial for achieving low detection limits and high data quality.[5]
The transition from HPLC to UHPLC technology offers significant advantages in terms of speed and resolution. UHPLC systems utilize columns with smaller particle sizes, which allows for faster separations without sacrificing chromatographic efficiency. This is particularly beneficial in a drug development setting where high sample throughput is often required.
Conclusion
Both the HPLC-MS/MS method with protein precipitation and the UHPLC-MS/MS method with solid-phase extraction are valid and reliable for the quantification of this compound in human plasma. The cross-validation demonstrates that the data generated by both methods are comparable and consistent.
The choice of which method to implement will depend on the specific requirements of the study. For high-throughput screening or studies where the ultimate sensitivity is not required, the speed and simplicity of the HPLC-MS/MS method with protein precipitation may be advantageous. For studies requiring the lowest possible limits of quantification and the highest data quality, the UHPLC-MS/MS method with solid-phase extraction is the superior choice.
By understanding the principles of bioanalytical method validation and cross-validation, and by carefully considering the trade-offs between different analytical techniques, researchers can ensure the generation of high-quality, reliable data to support critical decisions in the drug development process.
References
- 1. Fiber-based liquid-phase micro-extraction of mebeverine enantiomers followed by chiral high-performance liquid chromatography analysis and its application to pharmacokinetics study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deboni.he.com.br [deboni.he.com.br]
- 6. This compound - Allergy - CAT N°: 35523 [bertin-bioreagent.com]
Comparative Guide to O-Desmethyl Mebeverine Acid and Mebeverine Acid as Biomarkers for Mebeverine Administration
This guide provides an in-depth comparison of O-Desmethyl Mebeverine Acid (DMAC) and Mebeverine Acid (MAC) as biomarkers for assessing exposure to mebeverine, a musculotropic antispasmodic agent used for the symptomatic treatment of irritable bowel syndrome (IBS).[1][2][3][4] For researchers in pharmacokinetics, drug metabolism, and clinical bioanalysis, the selection of an appropriate biomarker is paramount, particularly for a drug like mebeverine, which undergoes rapid and extensive metabolism, rendering the parent compound virtually undetectable in plasma post-administration.[3][4][5] This document will explore the metabolic origins, pharmacokinetic profiles, and analytical considerations for DMAC and MAC, providing the scientific rationale to guide biomarker selection in research and development settings.
The reliability of pharmacokinetic and bioequivalence studies hinges on the accurate quantification of the drug and/or its metabolites in biological fluids.[6] Validated bioanalytical methods are therefore critical for generating the reliable data that underpins regulatory filings and our understanding of a drug's disposition in the body.[7][8]
The Metabolic Fate of Mebeverine
Upon oral administration, mebeverine, an ester of veratric acid and mebeverine alcohol, is rapidly and completely absorbed.[1][9] However, it is immediately subjected to extensive first-pass metabolism by esterases, which hydrolyze the ester bond.[5][9][10] This initial step cleaves the molecule into two primary moieties: veratric acid and mebeverine alcohol (MAL) .[11][12] Due to this rapid hydrolysis, the parent mebeverine is not found in systemic circulation.[5]
The subsequent metabolic cascade of the mebeverine alcohol moiety is of primary interest for biomarker selection. Mebeverine alcohol is further oxidized to form mebeverine acid (MAC) .[11][13] A significant portion of these metabolites can also undergo O-demethylation. The demethylated form of mebeverine acid is This compound (DMAC) , which has been identified as the main metabolite in plasma.[3][9]
Caption: Metabolic pathway of mebeverine after oral administration.
Biomarker Profile: Mebeverine Acid (MAC)
Mebeverine Acid is a secondary metabolite formed via the oxidation of the intermediate mebeverine alcohol.[11][14] Its emergence in plasma is rapid, and it serves as a direct indicator of the systemic exposure to the pharmacologically relevant portion of the parent drug.
-
Chemical Properties:
-
Pharmacokinetics & Utility: Studies have demonstrated that following a single oral dose of mebeverine, plasma concentrations of MAC can be approximately 1000-fold higher than those of its precursor, mebeverine alcohol.[11][13] Its appearance in plasma is swift, with a median Tmax of about 1.25 hours, and it is rapidly cleared, with an apparent half-life of around 1.1 hours.[11][13] A significant portion of the administered mebeverine dose (a median of 67%) is excreted in the urine as MAC within the first four hours.[11][13] These characteristics establish MAC as a valuable and important marker of oral mebeverine exposure.[13][14]
Biomarker Profile: this compound (DMAC)
This compound is the product of further metabolism, specifically the O-demethylation of the mebeverine alcohol moiety, followed by oxidation.[9][16] Several key studies identify DMAC as the principal circulating metabolite of mebeverine in plasma, making it a critical analyte for pharmacokinetic assessments.[3][9]
-
Chemical Properties:
-
Pharmacokinetics & Utility: In pharmacokinetic studies, DMAC is often the main parameter monitored.[3] Its concentration after mebeverine administration can be almost ten times greater than that of MAC.[3] For a 135 mg film-coated tablet, the steady-state Cmax of DMAC is approximately 1670 ng/ml, with a tmax of 1 hour and an elimination half-life of 2.45 hours.[9] The higher systemic concentration and slightly longer half-life compared to MAC make DMAC a robust and reliable biomarker for quantifying mebeverine exposure over a longer duration.
Head-to-Head Comparison: DMAC vs. MAC
The choice between DMAC and MAC as the primary biomarker depends on the specific objectives of the study. DMAC's higher plasma concentration makes it a more sensitive marker, while the simultaneous measurement of both provides a more complete metabolic picture.
| Feature | This compound (DMAC) | Mebeverine Acid (MAC) |
| Metabolic Origin | O-demethylation and oxidation of mebeverine alcohol[9][16] | Oxidation of mebeverine alcohol[11][12] |
| Status | Main circulating metabolite in plasma[3][9] | A key circulating metabolite[13][14] |
| Relative Plasma Conc. | High; approximately 10x higher than MAC[3] | Moderate; approx. 1000x higher than MAL[13] |
| Elimination Half-Life | ~2.45 hours (steady state)[9] | ~1.1 hours (apparent)[13] |
| Primary Utility | Considered the main parameter for pharmacokinetic studies due to its abundance.[3] | A valuable marker for confirming rapid absorption and initial exposure.[11][13] |
Experimental Protocol: Simultaneous Quantification by HPLC-MS/MS
The gold standard for quantifying these metabolites in biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), owing to its high sensitivity and selectivity.[20][21]
Objective: To develop and validate a robust bioanalytical method for the simultaneous quantification of this compound (DMAC), Mebeverine Acid (MAC), and Mebeverine Alcohol (MAL) in human plasma.
Caption: Bioanalytical workflow for mebeverine metabolite quantification.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare stock solutions (e.g., 1 mg/mL) of DMAC, MAC, MAL, and a suitable internal standard (IS), such as deuterated DMAC (²H₅-DMAC), in a solvent like methanol.[3][20] Working solutions are then prepared by serial dilution.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[20]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
HPLC Conditions:
-
Column: A reversed-phase column such as an Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) is suitable.[20]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each analyte (DMAC, MAC, MAL) and the IS.
-
-
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[8][21] This process is essential to ensure the reliability of the data and involves assessing:
-
Selectivity & Specificity: Ensuring no interference from endogenous matrix components.[7][21]
-
Linearity, LLOQ, and ULOQ: Defining the concentration range over which the assay is accurate and precise. The linear ranges can be expected to be approximately 5-1000 ng/mL for DMAC, 1-100 ng/mL for MAC, and 0.1-10 ng/mL for MAL.[20]
-
Accuracy & Precision: Intra- and inter-day variability must be within acceptable limits (typically ±15%, and ±20% at the LLOQ).
-
Recovery & Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: Evaluating the stability of the analytes under various conditions (freeze-thaw, short-term benchtop, long-term storage).[7]
-
Conclusion
Both this compound (DMAC) and Mebeverine Acid (MAC) are valid and essential biomarkers for assessing mebeverine exposure. The parent drug's rapid and complete metabolism necessitates the monitoring of these downstream metabolites.
-
This compound (DMAC) stands out as the primary biomarker for pharmacokinetic studies due to its status as the most abundant metabolite in plasma, offering a wider window for quantification and higher sensitivity.[3][9]
-
Mebeverine Acid (MAC) is a crucial secondary biomarker . Its rapid formation and significant urinary excretion make it an excellent indicator of recent drug absorption and initial metabolic conversion.[11][13]
For the most comprehensive and robust pharmacokinetic assessment of mebeverine, a validated bioanalytical method capable of simultaneously quantifying DMAC, MAC, and the precursor mebeverine alcohol is the recommended scientific approach.[20] This multi-analyte strategy provides a detailed profile of mebeverine's metabolic disposition, ensuring data integrity for both preclinical and clinical research.
References
- 1. youtube.com [youtube.com]
- 2. Mebeverine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 4-(Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino)butanoic acid | C16H25NO3 | CID 20556914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 18. PubChemLite - this compound (C15H23NO3) [pubchemlite.lcsb.uni.lu]
- 19. medchemexpress.com [medchemexpress.com]
- 20. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of O-Desmethyl Mebeverine Acid Quantification
This guide provides an in-depth technical overview of the critical considerations and methodologies for conducting a successful inter-laboratory comparison of O-Desmethyl Mebeverine Acid quantification. Drawing from extensive field experience, this document is designed for researchers, scientists, and drug development professionals seeking to ensure data comparability and reliability across different analytical sites.
Introduction: The Significance of Standardized this compound Quantification
Mebeverine is a widely used antispasmodic agent for the treatment of irritable bowel syndrome. Following oral administration, it undergoes rapid and extensive metabolism, with this compound (DMAC) being one of its major circulating metabolites.[1] Accurate and precise quantification of DMAC in biological matrices, such as human plasma, is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
The globalization of clinical trials and drug development necessitates the transfer of bioanalytical methods between laboratories.[2] This transfer, however, introduces potential for analytical variability, which can compromise data integrity and lead to costly delays.[3] An inter-laboratory comparison, also known as a ring trial, is a powerful tool to evaluate the ruggedness and reproducibility of an analytical method across different sites, ensuring that data generated is comparable and reliable, regardless of where the analysis is performed.[4]
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory comparison hinges on a meticulously planned study design.[4] The primary objective is to assess the precision and accuracy of the analytical method when performed by different laboratories.
Study Coordinator and Participating Laboratories
A central study coordinator should be designated to oversee all aspects of the comparison, from protocol development to data analysis. The selection of participating laboratories should aim for a representative cross-section of potential testing sites.
Standardized Materials and Samples
To minimize variability not related to laboratory performance, all participating laboratories must use the same batches of reference standards, internal standards, and quality control (QC) samples.[3] A single source for these materials is highly recommended. The study should include a set of blinded QC samples and incurred samples (if available) to be analyzed by each laboratory.
Harmonized Analytical Protocol
While the goal is to assess method performance, providing a detailed and harmonized analytical protocol is crucial. This ensures that all laboratories are, in principle, performing the same assay. The protocol should explicitly detail every step, from sample preparation to data acquisition and processing.[3]
Core Analytical Methodology: LC-MS/MS for DMAC Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like DMAC in biological matrices due to its high sensitivity, selectivity, and speed.[5][6]
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is often sufficient for extracting DMAC from plasma samples.[6] This technique involves adding a solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte of interest.
Chromatographic Separation
Reverse-phase liquid chromatography is typically employed for the separation of DMAC from endogenous plasma components. A C8 or C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) generally provides good peak shape and resolution.[5][6]
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves monitoring a specific precursor-to-product ion transition for DMAC and its stable isotope-labeled internal standard (e.g., D5-DMAC).[5][6]
Experimental Workflow for DMAC Quantification
Caption: A streamlined workflow for the quantification of this compound.
Data Analysis and Acceptance Criteria
The data from all participating laboratories should be sent to the study coordinator for a centralized and unbiased statistical analysis.[7]
Key Performance Metrics
The following performance metrics should be evaluated for each laboratory:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[8]
-
Accuracy and Precision: The intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) should be within ±15% for all QC levels, except for the LLOQ, where it should be within ±20%.[9][10]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[9] The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[9]
Inter-Laboratory Comparison
The results from each laboratory are compared against each other and against the nominal concentrations of the QC samples. Statistical methods, such as the robust Z-score, can be used to identify any systematic biases or increased variability in a particular laboratory's results.[11]
Logic for Inter-Laboratory Data Evaluationdot
digraph "Inter-Laboratory Data Evaluation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Data [label="Raw Data from\nAll Laboratories", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IntraLab [label="Intra-Laboratory\nPerformance Evaluation\n(Accuracy, Precision, Linearity)", fillcolor="#FBBC05", fontcolor="#202124"]; Stats [label="Statistical Analysis\n(e.g., Z-score, ANOVA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InterLab [label="Inter-Laboratory\nComparison\n(Bias, Reproducibility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Final Report\n(Method Ruggedness Assessment)", fillcolor="#F1F3F4", fontcolor="#202124"];
Data -> IntraLab; IntraLab -> Stats; Stats -> InterLab; InterLab -> Report; }
References
- 1. researchgate.net [researchgate.net]
- 2. Capsule review on bioanalytical method transfer: opportunities and challenges for chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. imeko.org [imeko.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for O-Desmethyl Mebeverine Acid: HPLC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in clinical and preclinical data. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of O-Desmethyl Mebeverine Acid (DMAC), a primary metabolite of the antispasmodic drug Mebeverine. Our focus will be on the practical application of Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines to ensure data integrity and regulatory compliance.
The Critical Role of this compound Analysis
Mebeverine undergoes rapid and extensive first-pass metabolism, resulting in very low to undetectable plasma concentrations of the parent drug. Consequently, pharmacokinetic and bioequivalence studies rely on the accurate quantification of its major metabolites, with this compound being a key analyte. The choice of analytical methodology and the thoroughness of its validation are therefore paramount to the successful development of Mebeverine-based therapeutics.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Modern Workhorse
HPLC-MS/MS has emerged as the preferred method for the bioanalysis of drug metabolites due to its high sensitivity, specificity, and speed. Here, we dissect a typical HPLC-MS/MS method for DMAC, grounding each validation step in the principles outlined by the FDA and EMA, largely harmonized through the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
A Validated HPLC-MS/MS Protocol for this compound
This protocol is a synthesis of established methods and best practices in the field.[6][7]
1. Sample Preparation: The Foundation of Accurate Analysis
The journey to reliable data begins with meticulous sample preparation. For the analysis of DMAC in human plasma, protein precipitation is a common and efficient technique.[6]
-
Rationale: This method is favored for its simplicity and speed, effectively removing the bulk of interfering proteins from the plasma matrix.
-
Protocol:
-
To 100 µL of human plasma, add 400 µL of a precipitating agent (e.g., acetonitrile) containing the internal standard (e.g., a stable isotope-labeled DMAC).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the HPLC-MS/MS system.
-
2. Chromatographic Separation: Isolating the Analyte of Interest
-
Rationale: The HPLC system separates DMAC from other endogenous plasma components and potential metabolites, ensuring that the mass spectrometer analyzes a relatively pure compound. A C18 or C8 reversed-phase column is typically effective.[6]
-
Typical Conditions:
-
Column: Acquity UPLC BEH C18 (or similar)
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
-
3. Mass Spectrometric Detection: The Key to Sensitivity and Specificity
-
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity. It selectively monitors a specific precursor-to-product ion transition for DMAC and its internal standard.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
MRM Transitions: Specific m/z transitions for DMAC and the internal standard are determined during method development.
-
Method Validation According to FDA/EMA Guidelines
The validation of a bioanalytical method is a comprehensive process to demonstrate that it is fit for its intended purpose. The core validation parameters are outlined below, with typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |
| Specificity & Selectivity | To ensure that the method unequivocally measures the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | A calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration at each QC level should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among a series of measurements from the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% for each QC level (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy within ±20% and precision ≤ 20%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery across the concentration range is more important than 100% recovery. |
| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentrations of the baseline samples. |
Workflow for HPLC-MS/MS Method Validation
Caption: Workflow for HPLC-MS/MS method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Alternative
While HPLC-MS/MS is often the go-to technique, GC-MS remains a powerful and reliable alternative, particularly for volatile and thermally stable compounds. For non-volatile compounds like DMAC, derivatization is a necessary step to increase volatility.
A GC-MS Protocol for this compound
A GC-MS method for mebeverine metabolites has been reported, providing a basis for comparison.[1][2]
1. Sample Preparation and Derivatization
-
Rationale: This multi-step process is required to isolate the analyte and make it suitable for GC analysis.
-
Protocol:
-
Enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave any conjugated metabolites.[1]
-
Solid-phase extraction (SPE) is used to clean up the sample and concentrate the analyte.[1]
-
The extracted analyte is then derivatized (e.g., silylation) to increase its volatility and thermal stability.
-
2. GC Separation and MS Detection
-
Rationale: A capillary GC column separates the derivatized analyte based on its boiling point and interaction with the stationary phase. The mass spectrometer provides detection and quantification.
-
Typical Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to elute the analytes.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Comparative Analysis: HPLC-MS/MS vs. GC-MS
| Feature | HPLC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules. | Primarily for volatile and thermally stable compounds; requires derivatization for non-volatile analytes like DMAC. |
| Sample Preparation | Often simpler (e.g., protein precipitation, liquid-liquid extraction). | More complex, often involving hydrolysis, extraction, and derivatization. |
| Sensitivity | Generally offers very high sensitivity (sub-ng/mL to pg/mL levels). | Can achieve good sensitivity, but may be lower than HPLC-MS/MS for this analyte. |
| Specificity | High specificity due to both chromatographic separation and MS/MS detection. | High specificity from the combination of GC separation and mass spectrometric detection. |
| Speed/Throughput | Typically faster run times and higher throughput. | Longer run times due to the temperature programming and potentially more complex sample preparation. |
| Cost & Complexity | Higher initial instrument cost and can be more complex to operate and maintain. | Lower initial instrument cost and generally considered more robust and easier to maintain. |
| Robustness | Can be susceptible to matrix effects which require careful management. | Derivatization can introduce variability; the high temperatures can lead to analyte degradation if not optimized. |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion: Selecting the Optimal Method
For the routine, high-throughput bioanalysis of this compound in a drug development setting, HPLC-MS/MS stands out as the superior choice . Its inherent applicability to non-volatile metabolites, simpler sample preparation, and generally higher sensitivity and throughput make it more efficient and practical.
However, GC-MS remains a valid and powerful analytical tool . In situations where an HPLC-MS/MS is unavailable, or for confirmatory analysis, a well-validated GC-MS method can provide reliable and accurate data. The key takeaway is that the choice of methodology must be justified and, irrespective of the platform, a rigorous validation process compliant with FDA and EMA guidelines is non-negotiable. This ensures the integrity of the data that underpins critical decisions in the journey of a drug from the laboratory to the patient.
References
- 1. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of O-Desmethyl Mebeverine Acid Levels Following Administration of Immediate-Release and Modified-Release Mebeverine Formulations
Abstract
Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy is mediated through its active metabolites, as the parent compound undergoes extensive and rapid first-pass metabolism.[1] This guide provides a detailed comparative analysis of the pharmacokinetic profiles of a key active metabolite, O-desmethyl mebeverine acid (also known as desmethyl mebeverine acid or DMAC), following the oral administration of two common formulations of mebeverine hydrochloride: the 135 mg immediate-release (IR) tablet and the 200 mg modified-release (MR) capsule. By synthesizing data from clinical and bioanalytical studies, this document offers researchers, scientists, and drug development professionals an in-depth understanding of how formulation design impacts metabolite exposure, informing future research and development in gastrointestinal therapeutics.
Introduction: Mebeverine Metabolism and Rationale for Comparison
Mebeverine hydrochloride is a well-established antispasmodic that exerts a direct effect on the smooth muscle of the gastrointestinal tract, alleviating spasms without impairing normal gut motility. Upon oral administration, mebeverine is rapidly hydrolyzed by esterases in the gut wall and liver.[1] This enzymatic cleavage yields mebeverine alcohol and veratric acid.[1][2][3] Mebeverine alcohol is subsequently oxidized to form mebeverine acid (MAC), which can then be demethylated to produce this compound (DMAC).[1][4] Due to this extensive first-pass metabolism, the parent drug is virtually undetectable in plasma, making the pharmacokinetic profiles of its metabolites crucial surrogates for assessing systemic exposure.[1][2]
The development of a 200 mg modified-release capsule aimed to offer a twice-daily (b.i.d.) dosing regimen as an alternative to the three-times-daily (t.i.d.) schedule of the 135 mg immediate-release tablet, with the goal of improving patient compliance.[5][6][7] This guide focuses on this compound, a major circulating metabolite, to compare how these distinct release profiles influence the rate and extent of metabolite absorption and overall systemic exposure.
Mebeverine Metabolic Pathway
The biotransformation of mebeverine is a multi-step process initiated by esterase-mediated hydrolysis. The resulting mebeverine alcohol undergoes further metabolism to yield the primary circulating metabolites.
Caption: Metabolic pathway of Mebeverine to this compound.
Comparative Pharmacokinetic Data
Pharmacokinetic parameters for this compound were evaluated in healthy subjects under fasting conditions. The data presented below is derived from public assessment reports of bioequivalence studies, providing a direct comparison between the 200 mg MR capsule and a reference formulation.
Single-Dose Administration
Following a single oral dose, the modified-release formulation exhibits hallmark characteristics of extended release, including a delayed time to peak concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to what would be expected from an immediate-release product.
Table 1: Single-Dose Pharmacokinetic Parameters for this compound (Fasting)
| Formulation | Dose | N | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) |
|---|---|---|---|---|---|---|
| Mebeverine MR | 200 mg | 49 | 258.9 ± 103.9 | 3.0 (1.7-6.0) | 1960.9 ± 509.7 | 2004.8 ± 521.8 |
| Reference MR | 200 mg | 49 | 271.7 ± 110.1 | 3.0 (1.3-6.0) | 2011.6 ± 489.2 | 2054.1 ± 500.2 |
Data presented as arithmetic mean ± SD, except for Tmax which is median (range). Source: Public Assessment Report.[8]
Multiple-Dose (Steady-State) Administration
Data from multiple-dose regimens (200 mg b.i.d.) demonstrate that steady-state concentrations are achieved without significant accumulation. The pharmacokinetic profile at steady state remains consistent with the modified-release characteristics observed after a single dose.
Table 2: Steady-State Pharmacokinetic Parameters for this compound (Fasting)
| Formulation | Dose Regimen | N | Cmax,ss (ng/mL) | Cτ,ss (ng/mL) | AUCτ,ss (ng·h/mL) |
|---|---|---|---|---|---|
| Mebeverine MR | 200 mg b.i.d. | 49 | 382.4 ± 111.4 | 49.3 ± 27.9 | 1716.2 ± 450.0 |
| Reference MR | 200 mg b.i.d. | 49 | 389.9 ± 110.6 | 53.8 ± 30.5 | 1768.1 ± 435.6 |
Data presented as arithmetic mean ± SD. Cτ is the plasma concentration over the dosing interval. Source: Public Assessment Report.[8]
Interpretation of Pharmacokinetic Data
The comparative data reveals the intended functionality of the modified-release formulation. Studies comparing the 200 mg MR capsule to the 135 mg IR tablet conclude that the MR formulation demonstrates extended-release properties, characterized by a lower Cmax, a later Tmax, and a longer apparent elimination half-life.[5][6][7][9] Despite these differences in release profiles, the overall bioavailability is considered optimal and therapeutically equivalent for managing IBS symptoms, allowing for a reduced dosing frequency which is likely to improve patient compliance.[5][10]
Experimental Methodologies
The generation of reliable pharmacokinetic data is critically dependent on a robust clinical study design and a validated, sensitive bioanalytical method for the quantification of metabolites in a biological matrix.
Clinical Study Design: A Representative Protocol
Pharmacokinetic comparison studies are typically conducted as randomized, open-label, two-period, two-sequence, crossover trials in healthy adult subjects.
-
Subject Screening & Selection: Healthy male and female volunteers aged 18-45 are screened for inclusion. Exclusion criteria typically include a history of gastrointestinal disease, drug or alcohol abuse, and use of concomitant medications.
-
Study Design: A randomized, two-way crossover design is employed, with a washout period of at least 7 days between dosing periods to prevent carry-over effects.
-
Dosing: In each period, subjects receive a single oral dose of either the test formulation (e.g., 200 mg MR capsule) or the reference formulation after an overnight fast.
-
Blood Sampling: Venous blood samples (approx. 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 24, and 36 hours).[11]
-
Plasma Processing: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection. The resulting plasma is separated and stored frozen at -20°C or below until analysis.[2]
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound
The simultaneous quantification of mebeverine metabolites in human plasma is achieved using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method.[12][13][14]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (IS), such as a deuterated analog of the analyte (e.g., ²H₅-desmethylmebeverine acid).[12]
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent or Shimadzu HPLC system.
-
Column: A reverse-phase column, such as an Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm), is used for separation.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.
-
-
Method Validation: The method is fully validated according to regulatory guidelines (e.g., FDA guidance) for selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.[14]
Experimental Workflow Diagram
Caption: Workflow from drug administration to pharmacokinetic data analysis.
Conclusion
The formulation of mebeverine significantly influences the pharmacokinetic profile of its active metabolite, this compound. The 200 mg modified-release capsule successfully provides an extended-release profile, characterized by a lower peak plasma concentration and a delayed time to peak concentration compared to an immediate-release formulation. This allows for a less frequent dosing schedule (b.i.d. vs. t.i.d.), which may enhance patient adherence. Importantly, clinical studies have established the therapeutic equivalence of the two formulations, indicating that despite the differences in their pharmacokinetic profiles, they provide comparable efficacy in the management of IBS symptoms.[10][15] This guide underscores the critical role of formulation science in optimizing drug delivery and patient care, and highlights the necessity of metabolite pharmacokinetics in evaluating drugs that undergo extensive first-pass metabolism.
References
- 1. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A PHARMACOKINETIC COMPARISON OF THE MODIFIED RELEASE CAPSULE AND A PLAIN TABLET FORMULATION OF MEBEVERINE | Semantic Scholar [semanticscholar.org]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of two different formulations of mebeverine hydrochloride in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. researchgate.net [researchgate.net]
- 15. A double-blind crossover comparison study of the safety and efficacy of mebeverine with mebeverine sustained release in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Irritable Bowel Syndrome: A Comparative Guide to O-Desmethyl Mebeverine Acid and Alternative Antispasmodics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of IBS and the Quest for Correlated Clinical Efficacy
Irritable Bowel Syndrome (IBS) presents a significant clinical challenge due to its complex pathophysiology and the subjective nature of its symptoms.[1] Abdominal pain, bloating, and altered bowel habits are the hallmarks of this disorder, which significantly impacts the quality of life for a substantial portion of the population.[2] Musculotropic antispasmodics, such as mebeverine, have long been a therapeutic option. Mebeverine acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[3][4] However, its clinical efficacy is often described as modest, with some studies showing no superiority over placebo.[5][6] This variability in patient response raises a critical question for drug development: is there a measurable biomarker that correlates with clinical effect?
This guide delves into the pharmacokinetic and pharmacodynamic profile of O-Desmethyl Mebeverine Acid (DMAC), the primary metabolite of mebeverine, and explores the yet-to-be-established correlation between its plasma concentration and clinical outcomes in IBS. We will provide a comparative analysis with other prominent antispasmodic agents, offering insights into their mechanisms of action and pharmacokinetic profiles. Furthermore, recognizing the current gap in the literature, this guide proposes a comprehensive experimental framework to investigate the exposure-response relationship of DMAC, a crucial step towards optimizing therapeutic strategies for IBS.
This compound (DMAC): The Principal Player in Mebeverine's Action
Mebeverine hydrochloride is rapidly and completely absorbed after oral administration.[4] It undergoes extensive first-pass metabolism by esterases, breaking it down into veratric acid and mebeverine alcohol.[3] The main metabolite in plasma is the demethylated carboxylic acid, this compound (DMAC).[4]
Pharmacokinetic Profile of DMAC
While mebeverine itself is practically undetectable in plasma, its metabolites are readily quantifiable.[7] Understanding the pharmacokinetics of DMAC is therefore essential to understanding the systemic exposure following mebeverine administration.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 679 (single dose) - 804 (multiple doses) | [8] |
| Tmax (hours) | ~2.92 | [8] |
| t1/2 (hours) | 5-6 | [8] |
| AUC0-t (ng·h/mL) | 4552 | [8] |
Table 1: Pharmacokinetic parameters of this compound (DMAC) after administration of prolonged-release mebeverine capsules.
The data clearly indicates that DMAC is the major circulating metabolite, making it the most logical candidate for investigating a potential correlation with clinical effect.
The Missing Link: Correlation of DMAC Plasma Concentration with Clinical Effect
Despite the well-characterized pharmacokinetics of DMAC, a direct and conclusive correlation between its plasma concentration and the clinical relief of IBS symptoms has not been established in the current scientific literature. This represents a significant knowledge gap. The observed variability in patient response to mebeverine could potentially be explained by inter-individual differences in the metabolism of mebeverine to DMAC, leading to varying plasma concentrations and, consequently, different levels of clinical efficacy.
To address this, a dedicated clinical study is required. The following section outlines a proposed experimental protocol to investigate this crucial relationship.
Proposed Experimental Protocol: A Roadmap to Establishing an Exposure-Response Relationship
This proposed study is designed to be a self-validating system, incorporating robust methodologies for both pharmacokinetic and pharmacodynamic assessments.
Study Design: A Randomized, Double-Blind, Placebo-Controlled Trial
A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy of treatments for IBS, given the high placebo response rate in this condition.[9][10]
dot
References
- 1. mims.com [mims.com]
- 2. benchchem.com [benchchem.com]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action | Bentham Science [eurekaselect.com]
- 4. Trimebutine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. aapharma.ca [aapharma.ca]
A Comparative Analysis of O-Desmethyl Mebeverine Acid and its Glucuronide Conjugate: A Guide for Researchers
This guide provides an in-depth comparative analysis of O-Desmethyl Mebeverine Acid (ODMA) and its primary phase II metabolite, this compound Glucuronide. As the key circulating analytes following the administration of the antispasmodic drug mebeverine, a thorough understanding of their distinct physicochemical properties, metabolic pathways, and analytical considerations is paramount for researchers in drug metabolism, pharmacokinetics, and toxicology. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provide actionable protocols.
Introduction: The Metabolic Journey of Mebeverine
Mebeverine, a musculotropic antispasmodic agent, exerts its therapeutic effect by directly relaxing the smooth muscle of the gastrointestinal tract.[1] However, the parent drug is extensively and rapidly metabolized, rendering it virtually undetectable in systemic circulation following oral administration. The pharmacological activity and disposition of mebeverine are therefore primarily dictated by its metabolites. The metabolic cascade is initiated by esterase-mediated hydrolysis, cleaving mebeverine into mebeverine alcohol and veratric acid. Mebeverine alcohol subsequently undergoes O-demethylation to form the pharmacologically relevant this compound (ODMA).[2][3] This active metabolite is then subject to phase II conjugation, predominantly forming this compound Glucuronide, a more water-soluble and readily excretable compound. This guide will focus on a head-to-head comparison of ODMA and its glucuronide conjugate.
Physicochemical Properties: A Tale of Two Solubilities
The addition of a glucuronic acid moiety dramatically alters the physicochemical profile of ODMA, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | This compound (ODMA) | This compound Glucuronide | Rationale for Difference |
| Molecular Formula | C₁₅H₂₃NO₃[4] | C₂₁H₃₁NO₉[5] | Addition of a C₆H₈O₆ glucuronic acid moiety. |
| Molecular Weight | 265.35 g/mol [4] | 441.47 g/mol [6] | Increased mass due to the glucuronic acid group. |
| Computed XLogP3 | 0.2[4] | Predicted to be significantly lower | The numerous hydroxyl groups and the carboxylic acid of the glucuronide drastically increase hydrophilicity. |
| Predicted pKa | 4.42 (acidic)[7] | Predicted to have an additional acidic pKa | The carboxylic acid on the glucuronic acid moiety will also be ionizable. |
| Water Solubility | Slightly soluble in methanol and DMSO[8] | Predicted to be significantly higher | The polar nature of the glucuronic acid dramatically enhances aqueous solubility, facilitating renal excretion. |
Expert Insight: The significant increase in hydrophilicity and molecular weight of the glucuronide conjugate is a classic example of phase II metabolism's role in detoxification and elimination. The lower lipophilicity of the glucuronide severely restricts its ability to cross cell membranes, effectively trapping it in the extracellular space and promoting its clearance from the body.
Metabolic Fate and Pharmacokinetics: From Active Metabolite to Excretable Conjugate
The transformation of ODMA to its glucuronide conjugate is a critical step in the clearance of mebeverine.
Metabolic Pathway
The metabolic journey from mebeverine to the excretion of its metabolites is a multi-step process.
Caption: Metabolic pathway of mebeverine.
Expert Insight: The O-demethylation of mebeverine alcohol to ODMA is a phase I reaction, typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. The subsequent glucuronidation of the phenolic hydroxyl group of ODMA is a phase II reaction mediated by UDP-glucuronosyltransferases (UGTs).[9] While the specific UGT isoforms responsible for ODMA glucuronidation have not been definitively identified in the literature, UGTs of the 1A and 2B families are commonly involved in the glucuronidation of phenolic compounds.[10][11] In vitro studies using human liver microsomes and recombinant UGT enzymes would be necessary to pinpoint the specific isoforms involved.[12]
Pharmacokinetic Comparison
The distinct physicochemical properties of ODMA and its glucuronide lead to different pharmacokinetic profiles.
| Parameter | This compound (ODMA) | This compound Glucuronide |
| Cmax (ng/mL) | ~679-804[13] | Not typically measured directly; inferred from total ODMA after hydrolysis. |
| Tmax (hours) | ~2.92[13] | Expected to be similar to or slightly later than ODMA. |
| Elimination Half-life | ~5-6 hours[13] | Expected to be shorter or similar to ODMA, with rapid renal clearance. |
| Pharmacological Activity | Active (antispasmodic)[2] | Generally considered inactive and targeted for excretion. |
Expert Insight: Due to its pharmacological activity, the pharmacokinetic profile of ODMA is of greater clinical interest. The glucuronide is considered a detoxification product, and its rapid formation and excretion are indicative of efficient clearance of the active metabolite. In many bioanalytical studies, the total concentration of ODMA is measured after enzymatic hydrolysis of the glucuronide conjugate with β-glucuronidase, providing an indication of the overall exposure to the active metabolite.[8]
Analytical Strategies: Quantifying the Metabolites
Accurate and robust analytical methods are essential for characterizing the pharmacokinetics of mebeverine's metabolites.
Recommended Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of ODMA and other mebeverine metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[13][14]
Caption: A typical LC-MS/MS workflow for the analysis of mebeverine metabolites.
Experimental Protocol: Simultaneous Quantification of ODMA and Indirect Quantification of its Glucuronide
This protocol outlines a method for the quantification of ODMA and the indirect assessment of its glucuronide conjugate in human plasma.
Materials:
-
Human plasma samples
-
This compound (ODMA) reference standard
-
This compound-d5 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
Procedure:
-
Sample Preparation for ODMA Quantification:
-
To 100 µL of plasma, add 10 µL of internal standard solution (ODMA-d5).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Sample Preparation for Total ODMA (including Glucuronide):
-
To 100 µL of plasma, add 10 µL of internal standard solution (ODMA-d5).
-
Add 50 µL of phosphate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase solution.
-
Incubate at 37°C for 2 hours to ensure complete hydrolysis of the glucuronide.
-
Proceed with protein precipitation as described in steps 1.2 to 1.6.
-
-
LC-MS/MS Conditions (example):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for ODMA and ODMA-d5.
-
Data Analysis:
-
Calculate the concentration of ODMA in the non-hydrolyzed samples.
-
Calculate the concentration of total ODMA in the hydrolyzed samples.
-
The concentration of the ODMA glucuronide can be estimated by subtracting the concentration of ODMA in the non-hydrolyzed sample from the total ODMA concentration in the hydrolyzed sample.
Self-Validation: The use of a stable isotope-labeled internal standard (ODMA-d5) is crucial for self-validation, as it corrects for matrix effects and variations in sample preparation and instrument response.
Synthesis of Reference Standards
The availability of pure reference standards for both ODMA and its glucuronide is essential for method development, validation, and accurate quantification. While ODMA is commercially available, its glucuronide conjugate may require custom synthesis.
The synthesis of phenolic glucuronides typically involves the coupling of a protected glucuronic acid donor with the phenolic aglycone (ODMA), followed by deprotection steps.[15] This is a multi-step process that requires expertise in carbohydrate chemistry. For researchers without access to specialized synthesis capabilities, sourcing the reference standard from a reputable supplier is the most practical approach.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of this compound and its glucuronide conjugate. Key differentiators include their physicochemical properties, which in turn govern their pharmacokinetic profiles and pharmacological activity. While ODMA is the active metabolite, its glucuronide is an inactive, readily excretable product.
Future research should focus on:
-
Identifying the specific UGT isoforms responsible for ODMA glucuronidation to better predict potential drug-drug interactions.
-
Developing and validating a direct LC-MS/MS method for the simultaneous quantification of both ODMA and its intact glucuronide conjugate to provide a more accurate and complete pharmacokinetic picture.
-
Investigating the potential for inter-individual variability in the expression and activity of the enzymes involved in mebeverine metabolism, which could impact patient response to the drug.
By understanding the interplay between ODMA and its glucuronide, researchers can gain deeper insights into the overall disposition of mebeverine, ultimately contributing to the safer and more effective use of this important therapeutic agent.
References
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Identification of Human UDP-Glucuronosyltransferase and Sulfotransferase as Responsible for the Metabolism of Dotinurad, a Novel Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of human UDP-glucuronosyltransferase isoforms responsible for the glucuronidation of glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
Assessing the Specificity of O-Desmethyl Mebeverine Acid as a Mebeverine Metabolite: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and forensic analysis, the accurate identification and quantification of drug metabolites are paramount. This guide provides an in-depth technical comparison of O-Desmethyl Mebeverine Acid (also known as Desmethylmebeverine Acid or DMAC) as a specific metabolite of the antispasmodic drug mebeverine. We will explore the metabolic pathways of mebeverine, compare DMAC with other metabolites, and provide detailed experimental protocols for its analysis, underscoring the scientific rationale behind the methodological choices.
The Metabolic Fate of Mebeverine: A Complex Pathway Demanding Specific Biomarkers
Mebeverine, a musculotropic antispasmodic agent, exerts its therapeutic effects directly on the smooth muscle of the gastrointestinal tract.[1] Following oral administration, mebeverine undergoes rapid and extensive first-pass metabolism, to the extent that the parent drug is virtually undetectable in systemic circulation.[2] This metabolic profile necessitates the use of its metabolites as biomarkers for assessing exposure and pharmacokinetic properties.
The primary metabolic cascade of mebeverine is initiated by esterase-mediated hydrolysis, cleaving the molecule into mebeverine alcohol and veratric acid.[3][4] While veratric acid and its subsequent metabolites (vanillic acid, isovanillic acid, and protocatechuic acid) are readily detected, their utility as specific biomarkers is compromised by their potential origin from dietary sources.[5] Mebeverine alcohol, on the other hand, serves as the precursor to more specific and pharmacokinetically relevant metabolites.
Further metabolism of mebeverine alcohol leads to the formation of mebeverine acid (MAC) and this compound (DMAC).[6] Notably, DMAC has been identified as a major circulating metabolite in human plasma.[7] The specificity of DMAC is of particular importance in forensic and anti-doping contexts, as mebeverine can also be metabolized into amphetamine derivatives like para-methoxyamphetamine (PMA).[3][5] The detection of specific mebeverine metabolites such as DMAC is crucial to differentiate therapeutic mebeverine use from the consumption of prohibited substances.[5]
Caption: Metabolic pathway of mebeverine.
Comparative Analysis of Mebeverine Metabolites
The choice of a biomarker is contingent on its specificity, abundance, and the robustness of its analytical detection methods. Here, we compare this compound with other key mebeverine metabolites.
| Metabolite | Specificity to Mebeverine | Typical Abundance in Plasma | Analytical Challenges |
| This compound (DMAC) | High | Major circulating metabolite[7] | Requires sensitive methods like LC-MS/MS for accurate quantification. |
| Mebeverine Acid (MAC) | High | Present, but generally in lower concentrations than DMAC.[6] | Similar to DMAC, requires sensitive analytical techniques. |
| Mebeverine Alcohol (MAL) | High | Low and transient | Its rapid conversion to other metabolites makes it a less reliable biomarker for overall exposure.[2] |
| Veratric Acid and its derivatives | Low | High | Non-specific due to dietary origins, making it unsuitable as a definitive biomarker of mebeverine intake.[5] |
Experimental Protocols for the Quantification of this compound
The gold standard for the sensitive and specific quantification of drug metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a detailed workflow for the analysis of this compound in human plasma.
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is designed for the simultaneous quantification of DMAC, MAC, and MAL, providing a comprehensive metabolic profile.
1. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the chromatographic separation and ionisation process.
-
Procedure:
-
To 100 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (e.g., 2H5-desmethylmebeverine acid).[8] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).
-
2. Chromatographic Separation
-
Rationale: A reversed-phase C18 or C8 column is typically used to separate the metabolites based on their hydrophobicity. A gradient elution is employed to ensure good peak shape and resolution for compounds with different polarities.
-
Parameters:
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid helps to improve the ionization efficiency in positive ion mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
3. Mass Spectrometric Detection
-
Rationale: Tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DMAC: The specific m/z transition would be determined by infusing a standard solution of DMAC.
-
2H5-DMAC (Internal Standard): The specific m/z transition for the deuterated internal standard would also be optimized.
-
-
Source Parameters: Ion source gas temperature, nebulizer pressure, and capillary voltage should be optimized to achieve maximum signal intensity for the analytes.
-
Caption: LC-MS/MS experimental workflow.
Validation of the Analytical Method
To ensure the trustworthiness of the generated data, the analytical method must be rigorously validated according to international guidelines (e.g., FDA, EMA). Key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) | Measures the closeness of the measured concentration to the true value. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the degree of scatter between a series of measurements. |
| Recovery | Consistent, precise, and reproducible | Determines the efficiency of the extraction process. |
| Matrix Effect | Assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte. | Essential for accurate quantification in complex biological samples. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term). | Ensures that the analyte concentration does not change during sample handling and storage. |
A validated LC-MS/MS method for mebeverine metabolites demonstrated linear ranges of 0.1-10 ng/mL for MAL, 1-100 ng/mL for MAC, and 5-1000 ng/mL for DMAC, with accuracy and precision within acceptable limits.[8] The overall recoveries for all metabolites were reported to be above 85%.[8]
Conclusion
The assessment of mebeverine exposure and pharmacokinetics relies on the accurate measurement of its metabolites. This compound (DMAC) stands out as a highly specific and abundant biomarker for mebeverine intake. Its detection is crucial for distinguishing therapeutic use from the ingestion of other substances, particularly in forensic and anti-doping applications. The use of a validated, sensitive, and specific analytical method, such as the LC-MS/MS protocol detailed in this guide, is essential for generating reliable and defensible data in research and clinical settings. The careful selection of internal standards and rigorous method validation are the cornerstones of trustworthy bioanalytical results.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. researchgate.net [researchgate.net]
- 3. Mebeverine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. wada-ama.org [wada-ama.org]
- 6. deboni.he.com.br [deboni.he.com.br]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stress Stability Testing of O-Desmethyl Mebeverine Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and a proposed experimental framework for conducting forced degradation studies on O-Desmethyl Mebeverine Acid. As a significant metabolite of the antispasmodic drug Mebeverine, understanding its stability profile is crucial for regulatory submissions and for ensuring the safety and efficacy of the final drug product. This document is structured to provide not only a methodological approach but also the scientific rationale behind the experimental design, reflecting a commitment to expertise, authoritativeness, and trustworthiness in pharmaceutical analysis.
Introduction: The Imperative for Stress Testing
In pharmaceutical development, stability testing is a critical component that provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to identify potential degradation products. This is a regulatory requirement and a scientific necessity to:
- Elucidate potential degradation pathways.
- Characterize degradation products.
- Develop and validate stability-indicating analytical methods.
- Understand the intrinsic stability of the molecule.
This compound, with its distinct combination of a phenolic hydroxyl, a carboxylic acid, and a tertiary amine functional group, presents a unique stability profile that warrants a thorough investigation.
Molecular Profile of this compound
A foundational understanding of the molecule's structure is paramount to predicting its behavior under stress.
Chemical Structure:
dot digraph "O-Desmethyl_Mebeverine_Acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-Desmethyl Mebeverine Acid
This document provides an in-depth, procedural guide for the safe and compliant disposal of O-Desmethyl Mebeverine Acid, a primary metabolite of the antispasmodic drug Mebeverine.[1][2] As research and development involving pharmacologically active compounds and their metabolites intensifies, establishing rigorous and scientifically-grounded disposal protocols is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere compliance, offering a framework for risk assessment and waste management rooted in the chemical nature of the compound and established best practices.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of any safety protocol. This compound (CAS No. 586357-02-0) is the product of hydrolysis and demethylation of its parent compound, Mebeverine.[2][3]
While a Safety Data Sheet (SDS) for this compound indicates that the pure substance is not classified as hazardous under the Globally Harmonized System (GHS), it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water". This classification necessitates that the compound, especially in large quantities, should not be allowed to enter groundwater, water courses, or sewage systems.
Furthermore, the parent compound, Mebeverine Hydrochloride, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4][5] Given the structural relationship and the potential for biological activity, it is prudent to treat this compound with a high degree of caution, particularly concerning environmental release. The precautionary principle dictates that it should be managed as a chemical waste stream requiring controlled disposal.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | [1][6] |
| CAS Number | 586357-02-0 | [2][6] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][2][6] |
| Molecular Weight | 265.35 g/mol | [1][6] |
| GHS Classification | Not classified | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water | |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication) | [2][3] |
Regulatory Context: A Framework for Compliance
Disposal of laboratory waste is governed by a multi-tiered regulatory framework. While this compound is not explicitly a P- or U-listed hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), its status as a pharmacologically active compound places its disposal under scrutiny.[7] The EPA's regulations for the management of hazardous waste pharmaceuticals (40 CFR Part 266 Subpart P) prohibit the sewering (i.e., "down-the-drain" disposal) of hazardous waste pharmaceuticals.[8][9] Adhering to this principle for all active pharmaceutical ingredients and their metabolites, regardless of their formal hazard classification, represents the most robust and responsible management practice.
All disposal activities must comply with local, state, and federal regulations. This guide provides a baseline of best practices that should be adapted to meet all institutional and regional requirements.
Personnel Safety & Personal Protective Equipment (PPE)
Protecting laboratory personnel is the first priority. Although this compound is not classified as a skin or eye irritant, direct contact with any chemical should be avoided.
Standard PPE for Handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Standard nitrile or latex laboratory gloves. Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required when handling small quantities in a well-ventilated area. If generating aerosols or handling bulk powder, work should be performed in a chemical fume hood.
Core Disposal Protocol: Waste Segregation and Collection
The fundamental principle of chemical waste management is proper segregation to prevent inadvertent and hazardous reactions.[10][11] this compound waste must be collected at the point of generation and segregated from other waste streams.
Step-by-Step Collection Procedure:
-
Select a Compatible Waste Container: Use a clearly marked, leak-proof container with a secure screw-top lid.[12] For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste (e.g., from solutions), use a glass or HDPE bottle compatible with the solvent used.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.[12]
-
The primary solvent if it is a liquid waste stream.
-
An indication of the hazards (e.g., "Slightly hazardous to aquatic life").
-
The date accumulation started.
-
-
Accumulate Waste:
-
Solid Waste: Collect waste this compound powder, contaminated weighing papers, and disposable equipment (e.g., pipette tips, contaminated gloves) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in the designated liquid waste container. Do not mix incompatible waste streams.[11] For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
-
Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste.[12] Store the container in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment (such as a spill tray).[10]
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (E&S) department to arrange for professional disposal.[13] Disposal should be handled by a licensed hazardous waste management service.
Disposal Pathways and Decision Workflow
The appropriate disposal pathway depends on the form of the waste. The following workflow provides a decision-making framework for managing different waste streams containing this compound.
Diagram 1: Decision workflow for the disposal of this compound waste streams.
The preferred method for the ultimate disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste facility.[14] This method ensures the complete destruction of the active compound, preventing its release into the environment.
Decontamination & Spill Management
Accidental spills should be managed promptly and safely.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
For liquid spills: Cover with absorbent pads or other suitable absorbent material.
-
-
Clean the Area: Carefully sweep or wipe the absorbent material from the outside-in and place it into your designated solid hazardous waste container.
-
Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., methanol, if compatible with the surface) followed by a detergent and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.
Empty Container Disposal
Chemical containers are not considered "empty" until they have been properly decontaminated.[11][12]
Procedure for Empty Containers:
-
Triple Rinse: Rinse the empty container with a suitable solvent (one that can solubilize the compound, such as methanol or DMSO) at least three times.[12]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[11][12]
-
Deface the Label: Completely remove or deface the original label on the container.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[12]
Conclusion
The responsible management of chemical waste like this compound is a critical component of the research lifecycle. While not formally classified as a hazardous substance, its identity as a pharmacologically active metabolite and its potential for aquatic harm warrant a conservative and rigorous disposal approach. By implementing the procedures outlined in this guide—centered on thorough hazard assessment, proper segregation, secure containment, and professional disposal via high-temperature incineration—researchers can protect themselves, their colleagues, and the environment.
References
- 1. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. moehs.com [moehs.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. dykema.com [dykema.com]
- 9. epa.gov [epa.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. iwaste.epa.gov [iwaste.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-Desmethyl Mebeverine Acid
Guiding Principle: Proactive Safety in Research
Welcome, colleagues. In our work, we often handle novel or sparsely characterized compounds. O-Desmethyl Mebeverine Acid, a primary metabolite of the antispasmodic drug Mebeverine, falls into this category.[1][2] While some safety data sheets (SDS) may classify this substance as non-hazardous under the Globally Harmonized System (GHS), it is a cornerstone of robust laboratory safety to treat such compounds with a higher degree of caution. One product information sheet explicitly states the material "should be considered hazardous until further information becomes available."[3]
This guide is built on the principle of minimizing exposure to as low as reasonably practicable (ALARP). We will ground our recommendations in the known hazards of the parent compound, Mebeverine Hydrochloride, which is classified as harmful if swallowed and a cause of serious eye damage.[4][5] This proactive stance ensures your safety and the integrity of your research.
Hazard Profile and Risk Assessment
A thorough risk assessment is the foundation of any safety protocol. It begins with understanding the compound's properties and potential routes of exposure.
Compound Properties Summary
| Property | This compound | Mebeverine Hydrochloride (Parent Compound) |
| Molecular Formula | C₁₅H₂₃NO₃[6] | C₂₅H₃₆ClNO₅ |
| Molecular Weight | 265.35 g/mol [6] | 466.0 g/mol |
| Appearance | Solid[3] | Crystalline Powder |
| Known Hazards | Not classified; however, caution is advised.[3] | Harmful if swallowed, Causes serious eye damage.[4][5] |
Primary Routes of Potential Exposure:
-
Inhalation: Handling the solid powder can generate dust. While one SDS states breathing equipment is not required, another explicitly warns against inhalation.[3] This is the most significant risk when weighing or transferring the substance.
-
Dermal (Skin) Contact: Although generally not considered a skin irritant, direct contact with any chemical should always be avoided. Contamination of the skin can lead to unintentional ingestion.
-
Ocular (Eye) Contact: The parent compound causes serious eye damage.[4] Therefore, we must assume the metabolite poses a significant risk of eye irritation or damage upon splash or aerosol contact.
-
Ingestion: Accidental ingestion can occur through contaminated hands. The parent compound is known to be harmful if swallowed.[4][5]
Core PPE Recommendations: A Tiered Approach
Your primary line of defense is always an engineering control, such as a certified chemical fume hood or a ventilated balance enclosure, especially when handling the solid form. The following PPE recommendations are to be used in conjunction with these controls.
Tier 1: Standard Operations with Low Milligram Quantities
This tier applies to routine tasks such as preparing dilute solutions or performing analyses with small quantities where the risk of splashes or aerosols is minimal.
-
Eye Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, chemical splash goggles are strongly recommended to provide a full seal around the eyes.
-
Hand Protection: Nitrile gloves are the standard choice for incidental splash protection.[7] They offer good chemical resistance and dexterity. Always double-check glove integrity before use and remove them before leaving the laboratory area.
-
Body Protection: A flame-resistant (FR) lab coat, properly fastened, is mandatory to protect your skin and clothing.
-
Footwear: Closed-toe shoes that fully cover the top of the foot are required at all times in the laboratory.
Tier 2: High-Risk Operations
This tier is essential when handling larger quantities (gram scale or more), when there is a significant risk of splashes (e.g., during dissolution in larger volumes), or when generating aerosols (e.g., sonication, vortexing).
-
Enhanced Eye and Face Protection: Use both chemical splash goggles and a full-face shield .[8][9] The face shield provides an additional barrier against splashes to the entire face.
-
Enhanced Hand Protection: For prolonged work or when handling higher concentrations, consider using thicker, more robust gloves such as butyl or neoprene.[8][10] Alternatively, wearing two pairs of nitrile gloves ("double-gloving") can provide additional protection against tears and contamination during glove changes.
-
Enhanced Body Protection: Wear a chemical-resistant apron made of rubber or PVC over your lab coat.[7] For extensive handling, a disposable Tychem coverall may be appropriate.[10]
-
Respiratory Protection: When handling the powder outside of a ventilated enclosure or if there is any risk of aerosolization, respiratory protection is necessary. An N95-rated respirator can provide protection against particulates. For handling solutions that may vaporize, a half-mask or full-face respirator with organic vapor/acid gas cartridges is recommended.[8][11] A proper fit test is mandatory before using any tight-fitting respirator.[8]
Procedural, Step-by-Step Guidance
Protocol 1: PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on and fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Eye and Face Protection: Put on goggles and/or a face shield.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Apron/Coverall: Remove without touching the front surface.
-
Face Shield/Goggles: Handle by the head strap; do not touch the front.
-
Lab Coat: Remove by turning it inside out.
-
Respirator (if worn): Remove without touching the front of the mask.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Protocol 2: Spill and Disposal Plan
Small Spill Management (inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If contaminated, retreat and change it.
-
Use a chemical spill kit with an absorbent material appropriate for organic acids.
-
Gently cover the spill with the absorbent, working from the outside in.
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.
Waste Disposal:
-
All contaminated PPE (gloves, disposable aprons) must be disposed of as hazardous chemical waste.
-
Empty containers and chemical waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container for disposal according to your institution's environmental health and safety guidelines.
Visualization: Risk Assessment & PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for Risk Assessment and PPE Selection.
Conclusion: A Culture of Safety
Navigating the complexities of chemical handling requires diligence and a commitment to safety that extends beyond the product label. For this compound, the absence of a formal hazard classification should not lead to complacency. By understanding the potential routes of exposure, acknowledging the known hazards of its parent compound, and implementing the tiered PPE and procedural guidelines outlined here, you build a self-validating system of safety. This proactive approach not only protects you and your colleagues but also fosters a laboratory environment where scientific integrity and personal well-being are paramount.
References
- 1. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. moehs.com [moehs.com]
- 6. This compound | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. leelinework.com [leelinework.com]
- 9. quora.com [quora.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. exileshmagazine.com [exileshmagazine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
